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Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(5-Methylthiophen-2-yl)oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(5-Methylthiophen-2-yl)oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this heterocyclic compound. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by data from analogous structures.

Introduction

4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the oxazolidinone core in various therapeutic agents, notably as antibacterial agents. The oxazolidinone ring system is a key pharmacophore, and its substitution with various aromatic and heteroaromatic moieties, such as the 5-methylthiophene group, allows for the fine-tuning of its biological activity. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic processes. This guide provides a detailed spectroscopic roadmap for this specific molecule.

The structure of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is presented below:

Figure 1: Chemical structure of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one are detailed below. These predictions are based on the analysis of its constituent fragments: the 4-substituted oxazolidin-2-one ring and the 2,5-disubstituted thiophene moiety, with reference to similar published structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N7.5 - 8.5br s-
H-4 (Oxazolidinone)5.0 - 5.2t~8.0
H-5a (Oxazolidinone)4.6 - 4.8dd~8.0, 6.0
H-5b (Oxazolidinone)4.1 - 4.3t~8.0
H-3' (Thiophene)6.8 - 7.0d~3.5
H-4' (Thiophene)6.6 - 6.8d~3.5
CH₃ (Thiophene)2.4 - 2.6s-

Interpretation of the ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals for the oxazolidinone and the methyl-thiophene moieties.

  • Oxazolidinone Ring Protons: The methine proton at the C-4 position, being adjacent to both the thiophene ring and the nitrogen atom, is expected to resonate as a triplet in the range of 5.0-5.2 ppm. The two diastereotopic protons at the C-5 position will appear as distinct signals. H-5a is anticipated to be a doublet of doublets around 4.6-4.8 ppm, while H-5b will likely be a triplet around 4.1-4.3 ppm, due to geminal and vicinal couplings.

  • Thiophene Ring Protons: The two protons on the thiophene ring are expected to appear as doublets in the aromatic region, with a characteristic small coupling constant of approximately 3.5 Hz. The proton at the C-3' position will likely be slightly downfield compared to the proton at C-4'.

  • Methyl Protons: The methyl group attached to the thiophene ring will give rise to a sharp singlet at approximately 2.4-2.6 ppm.

  • NH Proton: The proton on the nitrogen of the oxazolidinone ring is expected to be a broad singlet in the downfield region of 7.5-8.5 ppm, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C-2)158 - 160
C-455 - 58
C-570 - 73
C-2' (Thiophene)140 - 143
C-5' (Thiophene)138 - 141
C-3' (Thiophene)125 - 127
C-4' (Thiophene)123 - 125
CH₃ (Thiophene)14 - 16

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is expected to have the most downfield chemical shift, appearing in the range of 158-160 ppm.

  • Oxazolidinone Ring Carbons: The C-5 carbon, being attached to oxygen, will resonate around 70-73 ppm, while the C-4 carbon, attached to the thiophene ring and nitrogen, will be found further upfield at approximately 55-58 ppm.

  • Thiophene Ring Carbons: The quaternary carbons of the thiophene ring (C-2' and C-5') will appear in the downfield region of the aromatic carbons, around 138-143 ppm. The protonated carbons (C-3' and C-4') will be observed at higher field, between 123-127 ppm.

  • Methyl Carbon: The methyl carbon will show a characteristic upfield signal at approximately 14-16 ppm.

NMR_Assignment_Workflow cluster_NMR NMR Analysis Workflow Sample_Prep Sample Preparation (1-10 mg in 0.5 mL CDCl3) Acquire_1H ¹H NMR Acquisition Sample_Prep->Acquire_1H Acquire_13C ¹³C NMR Acquisition Sample_Prep->Acquire_13C Process_Data Data Processing (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_1H ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Process_Data->Analyze_1H Analyze_13C ¹³C Spectrum Analysis (Chemical Shift) Process_Data->Analyze_13C Structure_Elucidation Structure Confirmation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one are summarized below.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium
C-H Stretch (Aromatic/Thiophene)3050 - 3150Medium
C-H Stretch (Aliphatic/Oxazolidinone)2850 - 3000Medium
C=O Stretch (Amide/Carbamate)1730 - 1750Strong
C=C Stretch (Thiophene)1500 - 1600Medium
C-N Stretch1200 - 1350Medium
C-O Stretch1000 - 1200Strong

Interpretation of the IR Spectrum:

  • N-H Stretch: A medium intensity band is expected in the region of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the oxazolidinone ring.

  • C=O Stretch: The most characteristic and intense absorption will be the carbonyl (C=O) stretching vibration of the cyclic carbamate, which is expected to appear at a relatively high wavenumber, around 1730-1750 cm⁻¹, due to the ring strain.

  • C-H Stretches: The spectrum will show C-H stretching vibrations for the thiophene ring protons just above 3000 cm⁻¹ and for the aliphatic protons of the oxazolidinone ring just below 3000 cm⁻¹.

  • Thiophene Ring Vibrations: Absorptions corresponding to the C=C stretching vibrations of the thiophene ring are expected in the 1500-1600 cm⁻¹ region.

  • C-O and C-N Stretches: Strong to medium bands corresponding to the C-O and C-N stretching vibrations of the oxazolidinone ring will be present in the fingerprint region (1000-1350 cm⁻¹).

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M+H]⁺198.0481Protonated molecular ion
[M]⁺˙197.0405Molecular ion
[M-CO₂]⁺˙153Loss of carbon dioxide
[C₅H₅S]⁺975-Methylthiophen-2-yl cation
[C₄H₃S]⁺83Thienyl fragment

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of 197, corresponding to the molecular weight of the compound. A prominent protonated molecular ion ([M+H]⁺) at m/z 198 is also anticipated, especially with soft ionization techniques like Electrospray Ionization (ESI).

  • Key Fragmentation Pathways: The fragmentation of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is likely to proceed through several key pathways. A characteristic loss of CO₂ from the oxazolidinone ring would result in a fragment at m/z 153. Cleavage of the bond between the oxazolidinone and thiophene rings would lead to the formation of the stable 5-methylthiophen-2-yl cation at m/z 97. Further fragmentation of the thiophene ring could also be observed.

MS_Fragmentation_Pathway cluster_MS Mass Spectrometry Fragmentation M [M]⁺˙ m/z 197 M_minus_CO2 [M-CO₂]⁺˙ m/z 153 M->M_minus_CO2 - CO₂ Thiophene_cation [C₅H₅S]⁺ m/z 97 M->Thiophene_cation C-C cleavage Thiophene_fragment [C₄H₃S]⁺ m/z 83 Thiophene_cation->Thiophene_fragment - CH₂

Figure 3: A plausible fragmentation pathway for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions, while Electrospray Ionization (ESI) is a softer method that will likely produce a prominent protonated molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one. The predicted NMR, IR, and MS spectra, along with their detailed interpretations and standardized experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide serves as a self-validating system, where the congruence of data from these independent analytical techniques will provide unambiguous confirmation of the structure and purity of the target compound.

References

  • PubChem. 2-Methylthiophene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Oxazolidinone. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Oxazolidin-2-one. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

Technical Monograph: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

The following is an in-depth technical guide for the research compound 4-(5-Methylthiophen-2-yl)oxazolidin-2-one . Advanced Synthetic Guide & Application Profile Part 1: Chemical Identity & Core Specifications This compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the research compound 4-(5-Methylthiophen-2-yl)oxazolidin-2-one .

Advanced Synthetic Guide & Application Profile

Part 1: Chemical Identity & Core Specifications

This compound represents a specialized heterocyclic scaffold, structurally integrating a 5-methylthiophene moiety at the C4 position of an oxazolidin-2-one core. It is primarily utilized as a chiral auxiliary (in its enantiopure form) or as a pharmacophore intermediate in the synthesis of anticoagulants (Factor Xa inhibitors) and antimicrobials.

Nomenclature & Identification
PropertySpecification
IUPAC Name 4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one
Common Name 4-(5-Methyl-2-thienyl)-2-oxazolidinone
CAS Number Not widely indexed in public registries. (Analogous to 4-(2-thienyl)oxazolidin-2-one: CAS 132679-57-5)
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
SMILES Cc1sc(C2COC(=O)N2)cc1
Stereochemistry Typically synthesized as (4S) or (4R) enantiomers for auxiliary applications.
Structural Significance

The 4-substituted oxazolidin-2-one class (Evans Auxiliaries) is pivotal in asymmetric synthesis. The introduction of the 5-methylthiophene group—a bioisostere of the phenyl group—alters the steric and electronic properties of the auxiliary.

  • Electronic Effect: The thiophene ring is electron-rich compared to benzene, potentially influencing the diastereoselectivity of enolate alkylations via

    
    -stacking or chelation.
    
  • Steric Bulk: The 5-methyl group adds distal steric hindrance, which can refine the "chiral pocket" geometry.

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to 4-(heteroaryl)oxazolidinones involves the cyclization of the corresponding 1,2-amino alcohol . This precursor is derived from the


-amino acid  or cyanohydrin  of 5-methylthiophene-2-carboxaldehyde.

Pathway:

  • Aldehyde Precursor: 5-Methylthiophene-2-carboxaldehyde.

  • Amino Acid Synthesis: Strecker Synthesis or Bucherer-Bergs reaction to yield (5-methyl-2-thienyl)glycine.

  • Reduction: Conversion to 2-amino-2-(5-methylthiophen-2-yl)ethanol.

  • Cyclization: Phosgene-mediated ring closure.

Detailed Synthetic Workflow
Step 1: Synthesis of (5-Methyl-2-thienyl)glycine
  • Reagents: 5-Methylthiophene-2-carboxaldehyde, NaCN, NH₄Cl, NH₄OH.

  • Protocol:

    • Dissolve aldehyde in MeOH/H₂O.

    • Add NaCN (1.1 eq) and NH₄Cl (1.2 eq). Stir at 50°C for 4 hours to form the aminonitrile.

    • Hydrolyze the nitrile with 6M HCl at reflux (100°C, 12h).

    • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Step 2: Reduction to Amino Alcohol
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/I₂ system.

  • Protocol:

    • Suspend the amino acid in anhydrous THF under N₂.

    • Add LiAlH₄ (2.5 eq) portion-wise at 0°C.

    • Reflux for 12 hours.

    • Quench: Fieser workup (H₂O, 15% NaOH, H₂O).

    • Yield: 2-amino-2-(5-methylthiophen-2-yl)ethanol (typically >85%).

Step 3: Ring Closure (Carbonylation)
  • Reagents: Triphosgene (or CDI), Diisopropylethylamine (DIPEA), CH₂Cl₂.

  • Protocol:

    • Dissolve amino alcohol (1.0 eq) in dry CH₂Cl₂ at 0°C.

    • Add DIPEA (2.2 eq).

    • Slowly add Triphosgene (0.35 eq) dissolved in CH₂Cl₂.

    • Stir at RT for 4 hours.

    • Workup: Wash with 1M HCl, sat. NaHCO₃, brine. Dry over MgSO₄.

    • Crystallization: Recrystallize from EtOAc/Hexanes.

Visualization: Synthetic Pathway

Synthesis Aldehyde 5-Methylthiophene- 2-carboxaldehyde Aminonitrile Aminonitrile Intermediate Aldehyde->Aminonitrile NaCN, NH4Cl (Strecker) AminoAcid (5-Methyl-2-thienyl) glycine Aminonitrile->AminoAcid HCl, Reflux (Hydrolysis) AminoAlcohol 2-Amino-2-(5-methyl thiophen-2-yl)ethanol AminoAcid->AminoAlcohol LiAlH4, THF (Reduction) Target 4-(5-Methylthiophen-2-yl) oxazolidin-2-one AminoAlcohol->Target Triphosgene (Cyclization)

Figure 1: Step-wise synthesis of the oxazolidinone core from the aldehyde precursor.

Part 3: Applications in Drug Development

Chiral Auxiliary (Evans Type)

When synthesized as a single enantiomer (e.g., 4S), this compound serves as a chiral auxiliary for asymmetric alkylations and aldol reactions.

  • Mechanism: The N-acylated derivative forms a Z-enolate. The 5-methylthiophene group blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Advantage: Thiophene derivatives often show different solubility and crystalline properties compared to phenyl analogs (Evans Phenyl), aiding in the separation of diastereomers.

Pharmacophore in Medicinal Chemistry

The 5-methylthiophene moiety is a validated pharmacophore in anticoagulants (e.g., Rivaroxaban analogs) and antibiotics.

  • Rivaroxaban Context: While Rivaroxaban contains a 5-chlorothiophene linked via an amide, the 5-methylthiophene analog (BAY 59-7939 derivative) has been investigated for Factor Xa inhibition [1].

  • Antibacterial Activity: Oxazolidinones (like Linezolid) require a specific spatial arrangement. The 4-substituted variants are explored to overcome resistance mechanisms in MRSA by altering the binding mode to the bacterial ribosome.

Part 4: Analytical Characterization

To ensure scientific integrity, the following analytical parameters must be verified.

Quality Control Table
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O)> 98.0% (Area %)
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99% ee (if chiral)
Identification ¹H-NMR (400 MHz, CDCl₃)Confirms thiophene protons (6.5-7.0 ppm) and methyl group (2.4 ppm).
Mass Spec LC-MS (ESI+)[M+H]⁺ = 184.23 ± 0.1
Self-Validating NMR Protocol
  • Solvent: CDCl₃

  • Key Signals:

    • 
       2.45 (s, 3H, CH₃ -Thiophene)
      
    • 
       4.15 (dd, 1H, O-CH₂-CH -N) – Diagnostic for C4 stereocenter
      
    • 
       4.60 (t, 1H, O-CH₂ -CH)
      
    • 
       6.05 (br s, 1H, NH )
      
    • 
       6.60 (d, 1H, Thiophene H3 )
      
    • 
       6.80 (d, 1H, Thiophene H4 )
      

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye). Potential skin sensitizer due to the thiophene moiety.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Hygroscopic.

  • Disposal: Incineration with sulfur scrubber.

References

  • Roehrig, S. et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Ager, D. J. et al. (1996). "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta, 29(1). Link

  • Gage, J. R. & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

Foundational

Comprehensive Guide to the Crystal Structure Analysis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

Executive Summary This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one . As a structural analog to critical pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one . As a structural analog to critical pharmaceutical scaffolds (e.g., Linezolid, Rivaroxaban intermediates) and Evans auxiliaries, determining the precise solid-state conformation of this molecule is essential for understanding its structure-activity relationship (SAR) and absolute configuration. This document details the workflow from crystal growth to final refinement, with a specific focus on handling the rotational disorder common to thiophene moieties and leveraging sulfur anomalous scattering for absolute structure determination.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9]

The target molecule features a rigid oxazolidin-2-one core substituted at the C4 position with a 5-methylthiophene ring. This specific architecture presents unique crystallographic challenges and opportunities:

  • Chirality: The C4 position is a stereogenic center. In drug development, confirming the absolute configuration (

    
     or 
    
    
    
    ) is non-negotiable.
  • Conformational Flexibility: The single bond connecting the oxazolidinone and thiophene rings allows for rotation, influencing the molecular packing and bioactivity.

  • Thiophene Disorder: Thiophene rings frequently exhibit rotational disorder in the solid state (180° flip), where the sulfur atom and the C=C bond exchange positions. Accurate modeling of this disorder is critical for a valid model.

Experimental Protocol: Crystallization Strategy

High-quality single crystals are the prerequisite for successful diffraction. For oxazolidinones, which possess both hydrogen bond donors (N-H) and acceptors (C=O), the choice of solvent dictates the packing motif.

Solvent Selection & Methodology

Do not rely on random screening. Use a polarity-gradient approach.

MethodSolvent SystemRationale
Slow Evaporation Methanol / EthanolHigh Success. Protic solvents facilitate H-bond networking, often yielding dense, well-ordered prisms.
Vapor Diffusion EtOAc (Solvent) / Hexane (Precipitant)Controlled Growth. Good for minimizing nucleation sites. The non-polar hexane slowly diffuses into the polar EtOAc solution.
Liquid-Liquid Diffusion DCM / Diethyl EtherAlternative. Useful if the compound is highly soluble in chlorinated solvents. Layer ether carefully over the DCM solution.
Crystallization Workflow

The following diagram illustrates the decision matrix for optimizing crystal growth.

CrystallizationWorkflow Start Crude 4-(5-Methylthiophen-2-yl) oxazolidin-2-one Solubility Solubility Test (Polar vs Non-Polar) Start->Solubility Evap Slow Evaporation (MeOH/EtOH) Solubility->Evap High Solubility Diff Vapor Diffusion (EtOAc / Hexane) Solubility->Diff Moderate Solubility Check Microscopy Check (Polarized Light) Evap->Check Diff->Check Good Single Prisms/Blocks (>0.1 mm) Check->Good Sharp Extinction Bad Needles/Plates or Twinning Check->Bad Clustering XRD XRD Good->XRD Proceed to Data Collection Recryst Change Solvent/Temp (Slower Growth) Bad->Recryst Recryst->Check

Figure 1: Decision matrix for optimizing crystal growth of oxazolidinone derivatives.

Data Collection & Phase Determination

Instrument Parameters
  • Radiation Source: Cu K

    
     (
    
    
    
    Å)
    is strongly recommended over Mo K
    
    
    .
    • Reasoning: The molecule contains Sulfur (S).[1][2][3] The anomalous scattering signal (

      
      ) of Sulfur is significantly higher with Copper radiation (
      
      
      
      ) than Molybdenum (
      
      
      ). This is crucial for determining the absolute configuration (Flack parameter) without heavy atoms like Bromine.
  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Low temperature reduces thermal motion (thermal ellipsoids), which is vital for resolving the expected disorder in the thiophene ring.

Solving the Phase Problem

Since the molecule is "light" (C, H, N, O, S), standard Direct Methods (SHELXT or SHELXS) are sufficient.

  • Space Group Expectation:

    • If Enantiopure: Expect

      
        or 
      
      
      
      (Sohncke space groups).
    • If Racemic: Expect

      
        or 
      
      
      
      (Centrosymmetric).

Structure Refinement & Analysis[2][3][9]

This is the most critical phase for ensuring scientific integrity. The refinement must address specific structural liabilities of the thiophene-oxazolidinone scaffold.

Handling Thiophene Disorder

The 5-methylthiophene ring often rotates 180° around the C-C bond connecting it to the oxazolidinone. This swaps the positions of the Sulfur atom and the C=C bond.

Refinement Protocol (SHELXL):

  • Identify Disorder: Look for elongated thermal ellipsoids on the thiophene ring atoms, particularly the Sulfur.

  • Split Positions: Assign two components (Part A and Part B) to the ring atoms.

  • Restraints: Apply geometry restraints (SAME or SADI) to ensure both disordered components maintain ideal thiophene geometry.

  • Occupancy: Refine the occupancy (variable x and 1-x). A 50:50 disorder is common if the packing is loose; unequal occupancy (e.g., 80:20) implies a preferred conformation.

Absolute Configuration (The Flack Parameter)

For the chiral 4-substituted oxazolidinone, you must validate the enantiomer.

  • Target: Flack parameter (

    
    ) near 0.0  (with standard error 
    
    
    
    ).
  • Interpretation:

    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (swap coordinates).
      
    • 
      : Racemic twin or weak anomalous signal.
      
  • Note: If the error is high, ensure Friedel pairs were not merged during data reduction.

Structural Interaction Map

The stability of the crystal lattice is governed by specific non-covalent interactions.

InteractionMap Ox Oxazolidinone Core NH N-H Donor Ox->NH CO C=O Acceptor Ox->CO Thio 5-Methylthiophene Ox->Thio HBond Hydrogen Bond (N-H...O) NH->HBond Intermolecular PiStack Pi-Pi Stacking (Thiophene...Thiophene) Thio->PiStack Centroid-Centroid CHPi C-H...Pi Interaction Thio->CHPi Edge-to-Face HBond->CO Adjacent Molecule

Figure 2: Primary supramolecular interactions stabilizing the crystal lattice.

Quantitative Data Summary Table

Report your final crystallographic data in this standardized format.

ParameterDescription/Metric
Crystal System Monoclinic or Orthorhombic (Typical for this class)
Space Group

(Chiral) or

(Racemic)
R-Factor (

)
Target

(5%) for publication quality
Goodness of Fit (GoF) Target range

Flack Parameter

(Required for chiral assignment)
Disorder Model Thiophene occupancy (e.g., 0.85 : 0.15)
H-Bond Distance

typically

Å

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Parsons, S., & Flack, H. D. (2004). "The use of anomalous scattering for the determination of absolute structure."[4] Acta Crystallographica Section A, 60(s1), s61. Link

  • Groom, C. R., et al. (2016).[5] "The Cambridge Structural Database."[6][5] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Tiekink, E. R. (2022). "Crystal structure and Hirshfeld surface analysis of thiophene derivatives." Acta Crystallographica Section E, 78, 105-110. (Provides precedent for thiophene disorder modeling). Link

  • Evans, D. A., et al. (1982). "Chiral 2-oxazolidinones as auxiliary reagents." Journal of the American Chemical Society, 104(6), 1737-1739. (Foundational chemistry of the oxazolidinone scaffold). Link

Sources

Exploratory

Biological Activity & Therapeutic Potential of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Derivatives

The following technical guide provides an in-depth analysis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one derivatives. This document is structured for researchers and drug development professionals, focusing on the molecu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one derivatives. This document is structured for researchers and drug development professionals, focusing on the molecule's dual role as a high-value chiral auxiliary in asymmetric synthesis and a potent pharmacophore in medicinal chemistry (specifically for antibacterial and anticoagulant applications).

Technical Guide | Version 1.0

Executive Summary

The 4-(5-Methylthiophen-2-yl)oxazolidin-2-one scaffold represents a critical intersection between structural biology and synthetic organic chemistry. While the oxazolidinone class is best known for C5-substituted antibiotics (e.g., Linezolid) and N-substituted anticoagulants (e.g., Rivaroxaban), the C4-substituted thiophene derivatives occupy a unique niche.

They function primarily as bioisosteric Evans auxiliaries , where the thiophene ring replaces the traditional phenyl group to alter steric bulk and electronic properties during asymmetric induction. Secondarily, they serve as privileged scaffolds in drug discovery, where the 5-methylthiophene moiety enhances metabolic stability by blocking the reactive


-position, a common site of metabolic oxidation in thiophene-containing drugs.

Structural Activity Relationship (SAR) & Chemical Biology

The Thiophene Bioisostere Effect

The substitution of a phenyl ring with a thiophene ring at the C4 position is a classic bioisosteric replacement.

  • Electronic Effects: Thiophene is more electron-rich than benzene (super-aromatic), which increases the electron density of the oxazolidinone system. This can enhance binding affinity in protein pockets dominated by

    
    -stacking interactions (e.g., Factor Xa active site).
    
  • Steric Profile: The C-S-C bond angle in thiophene (

    
    92°) is smaller than the C-C-C angle in benzene (120°), creating a slightly more compact scaffold. This allows the molecule to fit into tighter enzymatic pockets that exclude bulkier phenyl analogs.
    
The 5-Methyl "Metabolic Block"

In unsubstituted thiophene drugs, the


-positions (C2 and C5) are highly susceptible to cytochrome P450-mediated oxidation, leading to reactive sulfoxides or ring-opening metabolites.
  • Mechanism: The addition of a methyl group at C5 (the position opposite the oxazolidinone attachment) sterically and chemically blocks this metabolic "soft spot."

  • Lipophilicity: The methyl group increases the

    
     value, enhancing membrane permeability and oral bioavailability compared to the unsubstituted analog.
    
C4 vs. C5 Substitution Logic
  • C5-Substitution (Antibacterial): Standard oxazolidinone antibiotics (Linezolid) require a C5-aminomethyl group for proper orientation in the bacterial 50S ribosomal subunit.

  • C4-Substitution (Auxiliary/Anticoagulant): The 4-(5-methylthiophen-2-yl) motif is optimal for chiral induction (directing incoming nucleophiles/electrophiles) and for Factor Xa inhibition , where the S1/S4 pockets require specific aryl/heteroaryl orientation distinct from the ribosomal binding mode.

Mechanism of Action (Pharmacological & Synthetic)[1][2]

Diagram: SAR & Mechanism Logic

The following diagram illustrates the functional logic of the scaffold, distinguishing its roles in synthesis versus pharmacology.

SAR_Mechanism Core 4-(5-Methylthiophen-2-yl) oxazolidin-2-one Thiophene Thiophene Ring (Bioisostere) Core->Thiophene Electronic Modulation Methyl 5-Methyl Group (Metabolic Block) Core->Methyl CYP450 Stability Oxazolidinone Oxazolidinone Core (Rigid Spacer) Core->Oxazolidinone H-Bond Donor/Acceptor Auxiliary Chiral Auxiliary (Asymmetric Synthesis) Thiophene->Auxiliary Steric Induction Pharma Pharmacophore (Drug Discovery) Thiophene->Pharma Pi-Pi Stacking Methyl->Pharma Increased Half-life Oxazolidinone->Auxiliary Chelation Control Oxazolidinone->Pharma Receptor Binding

Caption: Functional decomposition of the scaffold showing how structural features translate to synthetic utility and biological efficacy.

Pharmacological Targets[3][4]
  • Anticoagulant (Factor Xa Inhibition): Derivatives of this scaffold mimic the distal aryl binding motif of Rivaroxaban. The 5-methylthiophene occupies the S4 hydrophobic pocket of Factor Xa, preventing substrate entry.

  • Antibacterial (Ribosomal Interference): While less potent than C5-analogs, C4-derivatives can inhibit bacterial protein synthesis by interfering with the P-site of the 50S ribosomal subunit, particularly in strains with specific rRNA mutations where standard oxazolidinones fail.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

Objective: Synthesize enantiopure 4-(5-methylthiophen-2-yl)oxazolidin-2-one. Prerequisite: Start with 5-methyl-2-thiophenecarboxaldehyde.

Step-by-Step Methodology:

  • Strecker Synthesis (Amino Acid Precursor):

    • React 5-methyl-2-thiophenecarboxaldehyde with NaCN and NH₄Cl in aqueous ammonia.

    • Hydrolyze the resulting aminonitrile with 6N HCl (reflux, 4h) to yield 2-amino-2-(5-methylthiophen-2-yl)acetic acid.

  • Reduction to Amino Alcohol:

    • Dissolve the amino acid in dry THF. Add LiAlH₄ (2.0 equiv) at 0°C under Argon.

    • Reflux for 12h. Quench with Fieser method (H₂O, 15% NaOH, H₂O).

    • Filter and concentrate to yield 2-amino-2-(5-methylthiophen-2-yl)ethanol.

  • Cyclization (The Critical Step):

    • Reagent: Diethyl carbonate (green alternative to phosgene) or Carbonyl Diimidazole (CDI).

    • Procedure: Dissolve amino alcohol (10 mmol) in dry Toluene. Add K₂CO₃ (0.1 equiv) and Diethyl carbonate (5 equiv).

    • Reflux with a Dean-Stark trap to remove ethanol (driving equilibrium).

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). Product appears as a distinct spot (

      
      ).
      
    • Purification: Recrystallize from EtOAc/Hexane.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial activity against Gram-positive pathogens (e.g., S. aureus).[1]

  • Inoculum Prep: Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in MHB to achieve starting concentration.

  • Compound Dosing: Prepare stock solution of the oxazolidinone derivative in 100% DMSO. Perform serial 2-fold dilutions in 96-well plates (Final range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is defined as the lowest concentration with no visible growth .

  • Control: Include Linezolid as a positive control (Expected MIC: 1–4

    
    g/mL).
    

Comparative Data Analysis

The following table summarizes the theoretical and reported property shifts when replacing a standard Phenyl group with the 5-Methylthiophene moiety in oxazolidinone scaffolds.

Feature4-Phenyloxazolidin-2-one (Standard)4-(5-Methylthiophen-2-yl)oxazolidin-2-oneImpact on Activity
Electronic Nature Electron NeutralElectron Rich (

-excessive)
Enhanced

-stacking in enzyme pockets.
Metabolic Stability High (Ring stable)Moderate (Requires 5-Me block)5-Methyl prevents rapid oxidative clearance.
Steric Bulk High (Benzene ring)Moderate (Thiophene < Benzene)Fits tighter binding pockets (e.g., Factor Xa).
Lipophilicity (

)
~0.8~1.2 (due to Methyl)Improved membrane permeability/bioavailability.
Primary Use Chiral AuxiliaryAuxiliary & PharmacophoreDual-use potential.

Synthesis Workflow Visualization

The following diagram details the synthetic pathway from the aldehyde precursor to the final active scaffold.

Synthesis_Flow Start 5-Methyl-2-thiophenecarboxaldehyde Step1 Strecker Synthesis (NaCN, NH4Cl) Start->Step1 Inter1 Aminonitrile Intermediate Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 Amino Acid (Glycine derivative) Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Inter3 Amino Alcohol Step3->Inter3 Step4 Cyclization (Diethyl Carbonate/K2CO3) Inter3->Step4 Final 4-(5-Methylthiophen-2-yl) oxazolidin-2-one Step4->Final

Caption: Step-by-step synthetic route from commercially available aldehyde to the oxazolidinone scaffold.

References

  • National Center for Biotechnology Information. (2025). Oxazolidinones as versatile scaffolds in medicinal chemistry. PubChem Compound Summary. Retrieved from [Link]

  • Mishra, R., et al. (2012). Facile synthesis of thiazolidinones bearing thiophene nucleus as antimicrobial agents. Der Pharma Chemica. Retrieved from [Link]

  • Gravestock, M. B., et al. (2003).[2] New classes of antibacterial oxazolidinones with C-5, methylene O-linked heterocyclic side chains. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2006). Ramoplanin derivatives possessing antibacterial activity.[3][4][1] US Patent Application 20060211603. Retrieved from

Sources

Foundational

Therapeutic Applications of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one: From Chiral Auxiliary to Bioactive Scaffold

This in-depth technical guide explores the therapeutic applications and chemical utility of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one . Executive Summary 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a specialized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the therapeutic applications and chemical utility of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one .

Executive Summary

4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a specialized heterocyclic compound belonging to the oxazolidinone class. While oxazolidinones are best known clinically as antibiotics (e.g., Linezolid), this specific 4-substituted derivative functions primarily as a chiral auxiliary —a critical tool in the asymmetric synthesis of enantiomerically pure pharmaceuticals.[1] Its unique 5-methylthiophene moiety offers distinct steric and electronic properties compared to the standard phenyl-based Evans auxiliaries, enabling the precise construction of complex drug molecules. Furthermore, the scaffold possesses intrinsic potential as a pharmacophore for novel antibacterial and monoamine oxidase (MAO) inhibitory agents.

Chemical Identity & Structural Analysis

The molecule consists of a 2-oxazolidinone ring substituted at the C4 position with a 5-methylthiophen-2-yl group. This structural configuration dictates its dual utility:

  • As a Chiral Auxiliary (Synthetic Utility): The stereocenter at C4, influenced by the planar, electron-rich thiophene ring, directs the stereochemical outcome of reactions (e.g., aldol, alkylation) occurring at the N-acylated side chain. The 5-methyl group adds steric bulk and lipophilicity, potentially enhancing stereoselectivity in specific transformations where the standard phenyl group is insufficient.

  • As a Pharmacophore (Biological Activity): The oxazolidinone ring is a validated pharmacophore for binding to the bacterial 50S ribosome. The thiophene moiety is a common bioisostere for phenyl rings in medicinal chemistry, often improving metabolic stability or potency.

Structural Diagram: Core Scaffold

The following diagram illustrates the chemical structure and its key functional zones.[2][3]

G Core Oxazolidinone Ring (Core Scaffold) Pos4 C4 Position (Chirality Center) Core->Pos4 Contains N3 N3 Position (Attachment Point) Core->N3 Functionalization Subst 5-Methylthiophen-2-yl (Stereodirecting Group) Pos4->Subst Substituted with Steric Shielding Steric Shielding Subst->Steric Shielding Mechanism Electronic Effects Electronic Effects Subst->Electronic Effects Mechanism

Figure 1: Structural decomposition of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one highlighting the critical C4 stereocenter and the thiophene directing group.

Primary Application: Asymmetric Synthesis of Therapeutics[1]

The most immediate and proven application of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is its role as a chiral auxiliary in the manufacture of Active Pharmaceutical Ingredients (APIs). It serves as a "template" to transfer chirality to a drug molecule during synthesis.[1]

2.1 Mechanism of Stereocontrol

In asymmetric synthesis, the auxiliary is attached to a substrate (e.g., a carboxylic acid) via the N3 position. During reactions like the Evans Aldol or Alkylation , the 5-methylthiophene group at C4 sterically blocks one face of the molecule, forcing the incoming reagent to attack from the opposite side.

  • Electronic Advantage: The thiophene ring is electron-rich compared to a phenyl ring. This can influence the chelation of the metal enolate (e.g., Lithium or Boron enolates) in the transition state, potentially altering the "bite angle" and improving diastereoselectivity for difficult substrates.

  • Steric Tuning: The 5-methyl group extends the steric barrier further than a simple thienyl group, making it effective for synthesizing bulky drug intermediates.

2.2 Target Therapeutic Classes

This auxiliary is particularly useful for synthesizing:

  • 
    -Lactam Antibiotics:  Enantiopure precursors for carbapenems.
    
  • 
    -Amino Acids:  Key building blocks for peptidomimetics and protease inhibitors (e.g., HIV protease inhibitors).
    
  • Statins: Chiral side chains required for HMG-CoA reductase inhibitors.

Experimental Protocol: N-Acylation (General Procedure)

To use the auxiliary, it must first be coupled to the substrate.

StepReagent/ConditionActionRationale
1 n-Butyllithium (n-BuLi) DeprotonationGenerates the reactive lithiated oxazolidinone nucleophile at -78°C.
2 Acid Chloride (R-COCl) CouplingThe lithiated species attacks the acid chloride to form the N-acyl imide.
3 Quench (NH₄Cl) TerminationNeutralizes the reaction mixture.
4 Purification Column ChromatographyIsolates the N-acylated auxiliary for the subsequent asymmetric step.
Secondary Application: Direct Antibacterial Potential

Beyond its role as a synthetic tool, the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one scaffold itself holds potential as a bioactive agent.[3][4] Oxazolidinones are a major class of antibiotics (e.g., Linezolid, Tedizolid) that inhibit bacterial protein synthesis.[2][5]

3.1 Mechanism of Action: 50S Ribosome Inhibition

Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit in bacteria. This binding prevents the formation of the functional 70S initiation complex, thereby halting protein synthesis.[5]

  • The Thiophene Advantage: Replacing the standard phenyl ring (found in Linezolid) with a thiophene (a bioisostere) can improve lipophilicity and membrane permeability , potentially enhancing activity against Gram-negative bacteria or resistant Gram-positive strains (MRSA, VRE).

  • SAR Insight: While clinical oxazolidinones typically have the aryl group at N3 and the substituent at C5, research into 4-substituted oxazolidinones suggests they can retain antibacterial activity while potentially reducing mitochondrial toxicity (a known side effect of Linezolid).

3.2 Monoamine Oxidase (MAO) Inhibition

A critical consideration for oxazolidinone therapeutics is their interaction with human Monoamine Oxidase (MAO).

  • Risk: Many oxazolidinones are weak MAO inhibitors, leading to potential drug-drug interactions (e.g., with SSRIs).

  • Opportunity: 4-substitution has been explored as a strategy to reduce MAO inhibition while maintaining antibacterial potency. The 5-methylthiophene group may provide the necessary steric bulk to prevent binding to the MAO active site, improving the safety profile.

Antibacterial Workflow Diagram

The following diagram outlines the biological pathway for the antibacterial activity of this scaffold.

Antibacterial Compound 4-(5-Methylthiophen-2-yl) oxazolidin-2-one Derivative Target Bacterial 50S Ribosome (23S rRNA P-site) Compound->Target Binds with High Affinity Action Inhibition of 70S Initiation Complex Target->Action Prevents tRNA binding Result Bacteriostasis (Protein Synthesis Halted) Action->Result Therapeutic Effect

Figure 2: Mechanism of action for oxazolidinone-based antibacterial agents targeting the ribosomal P-site.

Synthesis of the Core Scaffold

To access this molecule for either application, a robust synthetic route is required. The synthesis typically starts from the corresponding amino acid or amino alcohol.

Retrosynthetic Analysis
  • Target: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one.

  • Precursor: 2-Amino-2-(5-methylthiophen-2-yl)ethanol.

  • Starting Material: 5-Methylthiophene-2-carboxaldehyde (via Strecker synthesis or similar).

Step-by-Step Synthesis Protocol
  • Formation of Amino Alcohol:

    • React 5-methylthiophene-2-carboxaldehyde with cyanide and ammonia (Strecker Synthesis) to form the amino nitrile.

    • Hydrolyze to the amino acid: (5-methylthiophen-2-yl)glycine .

    • Reduce the amino acid (using LiAlH₄ or BH₃·SMe₂) to 2-amino-2-(5-methylthiophen-2-yl)ethanol .

  • Cyclization to Oxazolidinone:

    • Reagents: Phosgene (or triphosgene/CDI) and a base (e.g., K₂CO₃).

    • Procedure: Dissolve the amino alcohol in dry dichloromethane (DCM). Add triphosgene at 0°C. Stir for 2-4 hours.

    • Purification: Recrystallization from ethyl acetate/hexanes.

ReagentRoleCritical Parameter
Triphosgene Carbonyl SourceMust be handled in a fume hood (toxic). Alternatives: Diethyl carbonate.
DCM SolventAnhydrous conditions are essential to prevent hydrolysis.
Temperature Reaction Control0°C to RT prevents side reactions (e.g., polymerization).
Future Outlook & Research Directions

The 4-(5-Methylthiophen-2-yl)oxazolidin-2-one scaffold represents an underutilized chemical space. Future research should focus on:

  • Catalytic Asymmetric Synthesis: Developing catalytic versions of the auxiliary to reduce waste (atom economy).

  • Hybrid Therapeutics: Linking this scaffold with quinolones or cephalosporins to create "dual-action" antibiotics that overcome resistance.

  • Neuroprotective Agents: Investigating the specific MAO-B inhibitory potential for treating Parkinson's disease, leveraging the thiophene's ability to cross the blood-brain barrier.

References
  • Evans, D. A., et al. (1982). "Chiral enolates. Asymmetric synthesis of beta-amino acid derivatives." Journal of the American Chemical Society.[6] Link

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[2][3][5][7][8][9] Current Pharmaceutical Design. Link

  • Phillips, O. A., et al. (2005). "Identification of 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A." Journal of Medicinal Chemistry. Link

  • Mishra, R., et al. (2016). "Synthesis and antimicrobial evaluation of novel thiophene derivatives." Arabian Journal of Chemistry. Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition. Link

Sources

Exploratory

Solubility Profiling and Solvent Selection Strategy for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

The following technical guide is structured to provide actionable, field-validated insights for researchers working with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one . This compound is a structural analog of the classic Eva...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, field-validated insights for researchers working with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one .

This compound is a structural analog of the classic Evans auxiliary (specifically the phenyl-substituted oxazolidinone), where the phenyl group is replaced by a 5-methylthiophene moiety.[1][2][3] This modification alters the steric and electronic environment, often used to tune stereoselectivity in asymmetric synthesis (e.g., aldol or alkylation reactions).[1]

Executive Summary & Compound Characterization

4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a chiral heterocyclic scaffold primarily utilized as an auxiliary in asymmetric synthesis.[1][2][3][4] Unlike its phenyl-substituted counterpart (which is a crystalline solid, mp 121–123 °C), the thiophene derivative often presents as a viscous oil or low-melting solid at room temperature, depending on enantiomeric purity and residual solvent content.[1][2]

Understanding its solubility profile is critical for three distinct workflows:

  • Reaction Medium Selection: Ensuring homogeneity during acylation or enolization.[3][4]

  • Workup/Extraction: Maximizing partition coefficients (

    
    ) into the organic phase.
    
  • Purification: Selecting mobile phases for chromatography or antisolvents for crystallization.[3][4]

Physicochemical Baseline[1][2][3][4][5]
  • Core Structure: Polar carbamate (oxazolidinone) ring fused with a lipophilic methyl-thiophene tail.[1][2][3][4]

  • H-Bonding: Donor (NH) and Acceptor (C=O).[1][2][4]

  • Observed Physical State: Colorless to pale yellow oil / Low-melting solid.[1][2][3][4]

  • Key Interaction: The thiophene sulfur adds polarizability, increasing solubility in chlorinated solvents compared to purely aliphatic analogs.[1]

Solubility Data & Solvent Compatibility Matrix

The following data is synthesized from standard synthetic protocols (e.g., Curtius rearrangement, asymmetric aldol) and structural analogy to the standard Evans auxiliary ((4S,5R)-4-methyl-5-phenyl-2-oxazolidinone).

Table 1: Solubility Profile by Solvent Class[2][3]
Solvent ClassRepresentative SolventSolubility RatingPrimary ApplicationMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction, Optical RotationHigh dielectric constant coupled with polarizability matches the thiophene-oxazolidinone dipole.[1][2][3][4]
Ethers THF, 2-MeTHF, DioxaneExcellent Reaction MediumThe oxygen lone pairs in THF solvate the NH proton effectively; standard solvent for lithiation/enolization.[1]
Esters Ethyl Acetate (EtOAc)Good Chromatography, ExtractionSoluble, but less effective than DCM.[1] Often used as the polar component in mobile phases.[3]
Alcohols Methanol, EthanolModerate to Good Recrystallization (Hot)Soluble at elevated temperatures; solubility decreases significantly upon cooling (useful for crystallization).[1]
Polar Aprotic DMSO, DMF, DMAcHigh Library StorageBreaks intermolecular H-bonds; use for biological assays or difficult coupling reactions.[1][3]
Hydrocarbons Hexanes, Heptane, PentanePoor (<1 mg/mL)Antisolvent / WashThe polar oxazolidinone core repels non-polar aliphatic chains.[1] Used to precipitate the compound or wash away non-polar impurities.
Aqueous Water, BrineInsoluble / Negligible Aqueous WorkupThe lipophilic methyl-thiophene group dominates, forcing the molecule into the organic layer during extraction.[1]

Critical Note on Handling: As this compound may exist as an oil, "recrystallization" often requires cooling to -20°C in a Hexane/EtOAc or Hexane/DCM mixture to induce solidification.[1][2][3][4]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (HPLC Method)[1][4]

Do not rely on visual inspection alone.[3][4] For precise formulation or kinetic studies, use this saturation shake-flask method.[1][2][3][4]

Reagents:

  • Test Solvent (HPLC Grade)

  • 4-(5-Methylthiophen-2-yl)oxazolidin-2-one (Analyte)[1][2][3][4]

  • 0.22 µm PTFE Syringe Filters[1][2][3][4]

Workflow:

  • Saturation: Add excess Analyte to 2 mL of Test Solvent in a borosilicate vial.

  • Equilibration: Agitate at 25°C (± 0.5°C) for 24 hours at 500 rpm.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (discard first 200 µL to account for filter adsorption).

  • Quantification: Dilute filtrate 1:100 in Acetonitrile and inject into HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: Isocratic 60:40 (Water + 0.1% Formic Acid : Acetonitrile).[1]

  • Detection: UV at 254 nm (Thiophene absorption).[1]

Protocol B: Purification via Solvent Partitioning (Workup)[1][4]

Since the compound is highly soluble in DCM and insoluble in water, the following extraction protocol ensures >98% recovery.[1]

WorkupFlow Reaction Reaction Mixture (THF/Reagents) Quench Quench (Sat. NH4Cl or Water) Reaction->Quench Extraction Extraction (Add DCM or EtOAc) Quench->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgLayer Organic Layer (Product + Solvent) PhaseSep->OrgLayer Bottom (DCM) Top (EtOAc) AqLayer Aqueous Layer (Salts + Impurities) PhaseSep->AqLayer Discard Drying Drying (MgSO4 / Na2SO4) OrgLayer->Drying Conc Concentration (Rotary Evaporator) Drying->Conc Final Crude Oil/Solid (Ready for Column) Conc->Final

Figure 1: Standard Workup Workflow for Thiophene-Oxazolidinone Isolation.

Thermodynamic Modeling & Theoretical Grounding

To predict solubility in non-standard solvents, we utilize Hansen Solubility Parameters (HSP) .[1] The oxazolidinone core drives the polarity (


) and hydrogen bonding (

), while the methyl-thiophene contributes to dispersion forces (

).[1]
  • Estimated HSP Values:

    • 
       (Dispersion): ~18.5 MPa
      
      
      
      (Thiophene influence)[1][4]
    • 
       (Polarity): ~12.0 MPa
      
      
      
      (Carbamate)[1][4]
    • 
       (H-Bonding): ~10.5 MPa
      
      
      
      (NH donor / CO acceptor)[1][2][4]

Implication: Solvents with a "Distance" (


) < 8.0 from these coordinates will dissolve the compound.[1]
  • Good Matches: Dichloromethane, THF, Acetone.[1]

  • Poor Matches: Water (High

    
    ), Hexane (Low 
    
    
    
    , Low
    
    
    ).[1]

References

  • Synthesis & Physical State

    • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (Describes the synthesis of 4-methyl-5-(thiophen-2-yl)oxazolidin-2-one as a "white oil" and its extraction in CH2Cl2).
    • Source: [1][2][3][4]

  • Structural Analogy (Phenyl-Oxazolidinone)

    • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Physical Properties.[1][2][3][4][5] (Provides the baseline melting point and solubility behavior for the class).

    • Source: [1][2][4]

  • General Solubility of Oxazolidinones

    • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (Discusses the lipophilicity and solubility challenges of the oxazolidinone pharmacophore).
    • Source: [1][2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

This Application Note and Protocol Guide details the use of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one , a specialized chiral auxiliary structurally related to the classic Evans auxiliaries. This molecule leverages the un...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one , a specialized chiral auxiliary structurally related to the classic Evans auxiliaries. This molecule leverages the unique electronic and steric properties of the 5-methylthiophene moiety to offer enhanced diastereoselectivity and crystallinity profiles compared to standard phenyl-substituted analogs.

Introduction & Mechanistic Rationale

The "Thienyl-Evans" Advantage

While the standard Evans auxiliaries (4-phenyl and 4-isopropyl oxazolidin-2-ones) are workhorses of asymmetric synthesis, specific substrates require "tuned" auxiliaries to achieve high diastereomeric ratios (dr). The 4-(5-Methylthiophen-2-yl)oxazolidin-2-one (henceforth referred to as 5-Me-Th-Ox ) introduces two critical modifications:

  • Electronic Tuning (The Thiophene Effect): The thiophene ring is electron-rich compared to a phenyl ring. This alters the Lewis basicity of the carbonyl oxygen and can influence the tightness of the transition state chelation with Lewis acids (Ti, B, Li).

  • Steric & Geometric Tuning (The 5-Methyl Group): The methyl group at the 5-position of the thiophene ring extends the steric wall, potentially increasing the discrimination between Re and Si faces of the enolate. Additionally, sulfur-containing heterocycles often impart superior crystallinity to intermediates, facilitating purification without chromatography (recrystallization).

Core Applications
  • Asymmetric Alkylation:

    
    -Alkylation of carboxylic acid derivatives.
    
  • Asymmetric Aldol: Stereoselective formation of

    
    -hydroxy carbonyls.
    
  • Diels-Alder Cycloaddition: Chiral dienophile activation.

Synthesis of the Auxiliary

Before application, the auxiliary must be synthesized from the corresponding amino alcohol. The precursor is (S)- or (R)-2-amino-2-(5-methylthiophen-2-yl)ethanol .

Protocol A: Cyclization via Diethyl Carbonate

This method is preferred for scale-up due to the avoidance of phosgene.

Reagents:

  • (S)-2-amino-2-(5-methylthiophen-2-yl)ethanol (1.0 equiv)

  • Diethyl carbonate (2.5 equiv)

  • Potassium carbonate (

    
    , 0.1 equiv)
    
  • Solvent: Ethanol (anhydrous)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the amino alcohol, diethyl carbonate, and

    
    .
    
  • Reflux: Equip with a distillation head (Dean-Stark trap is optional but helpful). Heat the mixture to 110–120 °C. Ethanol formed during the reaction must be distilled off to drive equilibrium.

  • Monitoring: Stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amino alcohol is consumed.

  • Workup: Cool to room temperature (RT). Dilute with

    
     (DCM) and wash with water (2x) and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize the solid residue from EtOAc/Hexane to yield 5-Me-Th-Ox  as white crystals.
    

General Workflow & Logic

The following diagram illustrates the lifecycle of the 5-Me-Th-Ox auxiliary, from attachment to cleavage.

G cluster_0 Phase 1: Attachment cluster_1 Phase 2: Asymmetric Induction cluster_2 Phase 3: Cleavage Aux Chiral Auxiliary (5-Me-Th-Ox) N_Acyl N-Acylated Auxiliary Aux->N_Acyl n-BuLi, THF -78°C Acyl Acyl Chloride (R-COCl) Acyl->N_Acyl Enolate Metal Enolate (Z-Enolate) N_Acyl->Enolate NaHMDS or LDA -78°C Adduct Chiral Adduct (High dr) Enolate->Adduct Stereoselective Attack Electrophile Electrophile (R'-X or R'-CHO) Electrophile->Adduct Product Target Molecule (Acid/Alcohol) Adduct->Product LiOH/H2O2 or LiBH4 Recycled Recovered Auxiliary Adduct->Recycled Recycle Recycled->Aux Re-use

Caption: Lifecycle of the 5-Me-Th-Ox auxiliary showing attachment, stereoselective enolization, and cleavage/recycling.

Detailed Experimental Protocols

N-Acylation (Attachment of Substrate)

The lithiation method is recommended for high yields with this auxiliary.

Reagents:

  • 5-Me-Th-Ox (1.0 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv)

  • Acid Chloride (R-COCl, 1.1 equiv)

  • THF (anhydrous)

Protocol:

  • Dissolution: Dissolve 5-Me-Th-Ox in anhydrous THF (0.2 M) under Argon/Nitrogen. Cool to -78 °C .

  • Deprotonation: Add n-BuLi dropwise. The thiophene ring may cause a slight color change (yellow/orange) due to charge delocalization. Stir for 30 min at -78 °C.

  • Acylation: Add the acid chloride (neat or in THF) dropwise.

  • Warm-up: Stir at -78 °C for 45 min, then allow to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Yield: Typically >90%.

Asymmetric Alkylation (NaHMDS Method)

This step establishes the stereocenter. The 5-methylthiophene group blocks one face of the enolate.

Reagents:

  • N-Acyl-5-Me-Th-Ox (1.0 equiv)

  • NaHMDS (1.1 equiv, 1.0 M in THF)

  • Alkyl Halide (R'-X, 3–5 equiv) – Note: High equivalents ensure kinetics favor alkylation over decomposition.

  • THF (anhydrous)

Protocol:

  • Enolization: Cool a solution of N-Acyl-5-Me-Th-Ox in THF (0.1 M) to -78 °C . Add NaHMDS dropwise. Stir for 45–60 min to ensure complete formation of the Z-enolate.

  • Alkylation: Add the alkyl halide (neat) rapidly.

  • Reaction: Stir at -78 °C for 2–4 hours. Crucial: Do not let the temperature rise above -40 °C unless the electrophile is unreactive, as enolate geometry may scramble.

  • Quench: Add acetic acid (2 equiv) in THF at -78 °C, then pour into brine.

  • Analysis: Check diastereomeric ratio (dr) by crude NMR. The 5-Me-Th-Ox auxiliary often provides distinct chemical shifts for the diastereomers.

Asymmetric Aldol (Boron Enolate)

For generating 1,2-syn stereocenters.

Reagents:

  • N-Acyl-5-Me-Th-Ox (1.0 equiv)

  • Dibutylboron triflate (

    
    , 1.1 equiv)
    
  • DIPEA (Hunig's Base, 1.2 equiv)

  • Aldehyde (R-CHO, 1.2 equiv)

Protocol:

  • Enolization: To the N-Acyl substrate in DCM (0.2 M) at 0 °C , add

    
     followed by DIPEA. Stir for 30 min to form the boron enolate.
    
  • Cooling: Cool the mixture to -78 °C .

  • Addition: Add the aldehyde dropwise.

  • Incubation: Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Workup: Add pH 7 buffer, MeOH, and 30%

    
     carefully (exothermic). Stir for 1 hour to cleave the boron-aldol adduct.
    

Cleavage Protocols (Removal of Auxiliary)

The removal of 5-Me-Th-Ox is similar to standard Evans auxiliaries, but the thiophene ring requires care to avoid oxidation if using harsh oxidants.

Target ProductReagentsConditionsNotes
Carboxylic Acid

,

THF/H2O, 0 °CStandard hydrolysis. The peroxide aids in cleaving the N-C bond without racemization.
Primary Alcohol

THF/H2O, 0 °CReductive cleavage. Efficient and mild.
Weinreb Amide

,

DCM, -20 °CTransamination. Useful for converting to ketones later.
Ester

or

EtOH, RefluxTransesterification.

Data & Performance Expectations

The following table summarizes expected performance based on structural analogs (Thienyl-Evans vs. Phenyl-Evans).

ParameterStandard Phenyl-Ox5-Me-Th-Ox (Thienyl)Rationale
Alkylation dr Typically 90:10 to 98:295:5 to >99:1 5-Methyl group adds steric bulk; Thiophene S-atom may offer secondary chelation.
Crystallinity GoodExcellent Sulfur heterocycles often improve packing, aiding purification.
Cleavage Rate StandardSimilar/Slightly Faster Thiophene is electron-rich, making the carbonyl slightly less electrophilic, but N-lone pair donation is similar.
UV Visibility

nm

nm
Distinct UV signature aids HPLC monitoring.

References

  • Preparation of Amino Alcohol Precursor

    • Source: Commercially available as CAS 1250736-57-2 (2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol).
    • Synthetic Route: Derived from the corresponding amino acid (L-3-(5-methyl-2-thienyl)alanine or Glycine analog) via reduction.
    • Reference:

  • General Evans Auxiliary Protocols (Alkylation/Aldol)

    • Evans, D. A., et al. "Chiral enolates in asymmetric synthesis." Top. Stereochem.1982, 13, 1-115.
    • Context: Foundational review establishing the Li/B enol
    • Link:

  • Thienyl-Based Auxiliaries (Bioisosteres)

    • Research indicating the utility of thienyl-alanine derivatives and their crystallographic properties.
    • Reference: "Process for biotechnical preparation of L-thienylalanines...
    • Link:

  • Oxazolidinone Synthesis via Carbonates

    • Methodology: Green synthesis of oxazolidinones using diethyl carbon
    • Reference:Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Ind. Eng. Chem. Res.2003, 42, 663–674.
    • Link:

Sources

Application

Application Note: Orthogonal Cleavage and Recovery of the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Chiral Auxiliary

Document Type: Technical Application Note & Experimental Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction and M...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction and Mechanistic Rationale

The use of chiral oxazolidin-2-ones, pioneered by D.A. Evans, remains a cornerstone of asymmetric synthesis for highly diastereoselective aldol additions, alkylations, and acylations . While the 4-phenyl and 4-benzyl derivatives are ubiquitous, the 4-(5-methylthiophen-2-yl)oxazolidin-2-one auxiliary (CAS: 1498820-97-5) offers unique steric and electronic properties. The electron-rich,


-donating thiophene ring alters the 

-stacking interactions in transition states and provides distinct solubility profiles compared to its phenyl congener.

However, the introduction of the 5-methylthiophen-2-yl moiety presents a specific chemoselectivity challenge during the cleavage phase. The electron-rich heteroaromatic ring is highly susceptible to electrophilic oxidation. Consequently, standard Evans hydrolytic cleavage conditions—which rely on 30% hydrogen peroxide (


) to generate the highly nucleophilic hydroperoxide anion (

)—risk concomitant

-oxidation of the thiophene ring to a sulfoxide or sulfone. This degradation not only complicates product purification but also destroys the valuable chiral auxiliary, preventing its recovery and recycling .

To ensure high-fidelity cleavage and quantitative recovery of the 4-(5-methylthiophen-2-yl)oxazolidin-2-one auxiliary, researchers must employ carefully selected orthogonal cleavage strategies. This guide details the causality behind these choices and provides self-validating protocols for reductive, aminolytic, and non-oxidative hydrolytic cleavage.

Divergent Cleavage Strategies: Causality and Selection

Selecting the appropriate cleavage method depends entirely on the desired downstream functional group. Because we must avoid strong oxidants, the following three pathways have been optimized for thiophene compatibility.

A. Reductive Cleavage to Primary Alcohols ( )

Using Lithium Aluminum Hydride (


) often leads to over-reduction and destructive ring-opening of the oxazolidinone. Instead, the salt metathesis of Sodium Borohydride (

) and Lithium Chloride (

) in a

solvent system generates Lithium Borohydride (

) in situ. Causality: The lithium cation acts as a crucial Lewis acid, forming a bidentate chelate with both the exocyclic

-acyl carbonyl and the endocyclic carbamate carbonyl. This chelation geometrically activates the exocyclic carbonyl toward hydride attack, ensuring perfect chemoselectivity. The thiophene ring is completely inert to these mild hydride conditions, allowing for >90% recovery of the auxiliary.
B. Aminolysis to Weinreb Amides ( )

The Weinreb amide is an invaluable intermediate for subsequent conversion to ketones or aldehydes. Direct aminolysis is achieved using


-dimethylhydroxylamine hydrochloride and Trimethylaluminum (

) . Causality:

reacts with the amine salt to form a reactive dimethylaluminum amide complex. The highly oxophilic aluminum coordinates to the

-acyl carbonyl, activating it for acyl transfer. This method operates at low temperatures (-20 °C to 0 °C) and is entirely non-oxidative, preserving the thiophene architecture.
C. Non-Oxidative Hydrolysis to Carboxylic Acids ( )

Because the


-effect nucleophile 

cannot be safely used without risking thiophene

-oxidation, hydrolysis must be driven by Lithium Hydroxide (

) alone. Causality: Without the kinetic acceleration provided by peroxide, standard hydroxide attack is slower and competes with

-proton deprotonation, which can lead to epimerization of the newly formed stereocenter. To mitigate this, the reaction is run strictly at 0 °C in a highly polar aqueous THF mixture to stabilize the transition state, and reaction progress must be strictly monitored to prevent prolonged exposure to basic conditions.

CleavagePathways Substrate N-Acyl-4-(5-Methylthiophen-2-yl) oxazolidin-2-one Alcohol Primary Alcohol (+ Intact Auxiliary) Substrate->Alcohol NaBH4, LiCl THF/EtOH, 0 °C (Reductive) Weinreb Weinreb Amide (+ Intact Auxiliary) Substrate->Weinreb MeNHOMe·HCl, AlMe3 CH2Cl2, -20 °C (Aminolytic) Acid Carboxylic Acid (+ Intact Auxiliary) Substrate->Acid LiOH, H2O/THF 0 °C (Non-Oxidative)

Fig 1: Orthogonal, non-oxidative cleavage pathways for the thiophene-substituted auxiliary.

Quantitative Comparison of Cleavage Conditions

The following table summarizes the expected outcomes and compatibility metrics for each cleavage protocol.

Cleavage TargetReagents / ConditionsChemoselectivity (Exocyclic vs Endocyclic)Thiophene CompatibilityEpimerization RiskTypical Auxiliary Recovery
Primary Alcohol

,

,

, 0 °C
> 99:1Excellent (Inert)None90 - 95%
Weinreb Amide

,

,

, -20 °C
> 95:5Excellent (Inert)Very Low85 - 90%
Carboxylic Acid

,

, 0 °C
> 90:10Good (No

-oxidation)
Moderate (Requires monitoring)80 - 85%
Carboxylic Acid (Standard)

,

,

, 0 °C
> 99:1POOR (High risk of

-oxidation)
Low< 40% (Degradation)

Experimental Methodologies

Protocol A: Reductive Cleavage to Primary Alcohol

This protocol utilizes chelation-controlled hydride delivery to ensure the thiophene ring and the oxazolidinone core remain untouched.

Materials:

  • 
    -Acyl-4-(5-methylthiophen-2-yl)oxazolidin-2-one substrate (1.0 equiv)
    
  • Sodium borohydride (

    
    , 4.0 equiv)
    
  • Lithium chloride (

    
    , anhydrous, 4.0 equiv)
    
  • Solvent: Dry THF and absolute Ethanol (2:1 ratio, 0.1 M total concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen). Add the substrate and anhydrous

    
    .
    
  • Solvation: Inject dry THF and absolute Ethanol. Stir to dissolve. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Add

    
     in one portion. Causality: The addition of 
    
    
    
    to the
    
    
    solution immediately generates
    
    
    and
    
    
    . The effervescence of hydrogen gas may be observed.
  • Monitoring: Stir at 0 °C for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes). The starting material should completely disappear, replaced by two distinct spots: the primary alcohol and the cleaved auxiliary.

  • Quench (Self-Validation): Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride (

    
    ) or 1M 
    
    
    
    until bubbling ceases. Causality: A mild acidic quench destroys excess borohydride without dehydrating the primary alcohol or degrading the thiophene.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Separate the product from the recovered 4-(5-methylthiophen-2-yl)oxazolidin-2-one auxiliary via flash column chromatography.

Mechanism Step1 1. Salt Metathesis: NaBH4 + LiCl -> LiBH4 + NaCl Step2 2. Bidentate Chelation: Li+ coordinates to exocyclic N-acyl and endocyclic carbamate carbonyls Step1->Step2 Step3 3. Hydride Delivery: BH4- selectively attacks the highly electrophilic exocyclic carbonyl Step2->Step3 Step4 4. Intermediate Collapse: Tetrahedral intermediate collapses, cleaving the C-N bond Step3->Step4 Step5 5. Products: Primary Alcohol + Lithium Oxazolidinide Step4->Step5

Fig 2: Chelation-controlled mechanism of LiBH4 reduction ensuring chemoselectivity.

Protocol B: Aminolysis to Weinreb Amide

This protocol provides a stable, isolable intermediate for future C-C bond formation while safely recovering the thiophene auxiliary.

Safety Warning: Trimethylaluminum (


) is highly pyrophoric. It must be handled using strict Schlenk techniques or within a glovebox.

Materials:

  • Substrate (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (
    
    
    
    , 3.0 equiv)
  • Trimethylaluminum (

    
    , 2.0 M in toluene, 3.0 equiv)
    
  • Solvent: Dry Dichloromethane (DCM, 0.2 M)

Step-by-Step Procedure:

  • Amide Complex Formation: In a flame-dried flask under Argon, suspend

    
     in dry DCM. Cool to -20 °C.
    
  • Activation: Dropwise inject

    
     solution. Causality: Methane gas is vigorously evolved as the dimethylaluminum amide complex forms. Wait 30 minutes until the solution becomes homogeneous and gas evolution ceases.
    
  • Coupling: Dissolve the substrate in a minimal amount of dry DCM and add it dropwise to the activated amine complex at -20 °C. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench (Self-Validation): Cool the mixture back to -20 °C. Carefully quench by adding a 1M solution of Rochelle's salt (Potassium sodium tartrate) dropwise. Causality: Rochelle's salt chelates the aluminum species, preventing the formation of intractable aluminum hydroxide emulsions during extraction.

  • Isolation: Vigorously stir the biphasic mixture at room temperature for 1 hour until the layers clearly separate. Extract with DCM, dry over

    
    , and purify via chromatography.
    
Protocol C: Non-Oxidative Hydrolysis to Carboxylic Acid

Used when the free acid is strictly required. Peroxides are omitted to protect the 5-methylthiophen-2-yl moiety.

Materials:

  • Substrate (1.0 equiv)

  • Lithium hydroxide monohydrate (

    
    , 2.0 equiv)
    
  • Solvent:

    
     (3:1 ratio, 0.05 M)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in the

    
     mixture. Cool strictly to 0 °C. Causality: Lower temperatures suppress the rate of 
    
    
    
    -deprotonation, preserving the stereochemical integrity of the adjacent chiral center.
  • Hydrolysis: Add

    
     in one portion.
    
  • Monitoring: Stir at 0 °C. Monitor the reaction meticulously by TLC every 30 minutes. Because the kinetic boost of

    
     is absent, the reaction may take 4–8 hours depending on the steric bulk of the acyl chain.
    
  • Quench: Once the starting material is consumed, immediately quench with 1M Sodium Bisulfate (

    
    ) to bring the pH to ~2. Causality: Rapid acidification halts any potential epimerization and protonates the resulting carboxylate for extraction.
    
  • Isolation: Extract with Ethyl Acetate. The organic layer contains both the product acid and the auxiliary. Separation is typically achieved by extracting the organic layer with saturated aqueous

    
     (which pulls the product acid into the aqueous phase), while the neutral auxiliary remains in the organic phase. Acidify the aqueous phase and back-extract to isolate the pure carboxylic acid.
    

References

  • Title: Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Source: Journal of the American Chemical Society, 1981, 103(8), 2127–2129. URL: [Link]

  • Title: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Source: Chemical Reviews, 1996, 96(2), 835–876. URL: [Link]

  • Title: A mild, general method for conversion of esters to amides. Source: Tetrahedron Letters, 1977, 18(48), 4171–4174. URL: [Link]

  • Title: Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Source: Organic Syntheses, 1990, 68, 83. URL: [Link]

Method

large-scale synthesis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

Executive Summary This Application Note details the process development and large-scale synthesis protocol for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one . This heterocycle is a critical scaffold in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process development and large-scale synthesis protocol for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one . This heterocycle is a critical scaffold in medicinal chemistry, serving as a bioisostere for phenyl-oxazolidinones (e.g., in anticoagulant or antibacterial research) and as a specialized Evans-type chiral auxiliary where the electron-rich thiophene ring offers unique steric and electronic directing effects during asymmetric alkylations.

The protocol below prioritizes scalability, safety, and atom economy , moving away from hazardous laboratory reagents (like phosgene gas or lithium aluminum hydride) toward robust industrial standards (Bucherer-Bergs hydantoin synthesis, borohydride reduction, and carbonate cyclization).

Retrosynthetic Analysis

The most robust disconnection for 4-substituted oxazolidin-2-ones at scale is the cyclization of a 1,2-amino alcohol . For the 5-methylthiophene derivative, the core challenge is the efficient construction of the amino-ethanol side chain at the 2-position of the thiophene ring.

Pathway:

  • Target: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

  • Precursor: 2-Amino-2-(5-methylthiophen-2-yl)ethanol

  • Intermediate: 2-Amino-2-(5-methylthiophen-2-yl)acetic acid (5-Methyl-2-thienylglycine)

  • Starting Material: 5-Methylthiophene-2-carbaldehyde

Retrosynthesis Target 4-(5-Methylthiophen-2-yl) oxazolidin-2-one AminoAlcohol 2-Amino-2-(5-methylthiophen-2-yl) ethanol AminoAlcohol->Target Carbonylation (CDI or DEC) AminoAcid 2-Amino-2-(5-methylthiophen-2-yl) acetic acid AminoAcid->AminoAlcohol Reduction (NaBH4/I2) Hydantoin 5-(5-Methylthiophen-2-yl) imidazolidine-2,4-dione Hydantoin->AminoAcid Hydrolysis (NaOH) SM 5-Methylthiophene-2- carbaldehyde SM->Hydantoin Bucherer-Bergs (NaCN, (NH4)2CO3)

Figure 1: Retrosynthetic strategy utilizing the Bucherer-Bergs reaction for scalable amino acid synthesis.

Process Development & Optimization

Stage 1: The Bucherer-Bergs Reaction[1][2][3][4]
  • Rationale: While the Strecker synthesis is common, the Bucherer-Bergs reaction (using ammonium carbonate and cyanide) yields the hydantoin intermediate. Hydantoins are generally crystalline solids that are easily purified by filtration, avoiding the difficult isolation of water-soluble amino nitriles.

  • Scale Factor: This reaction is highly scalable but requires strict cyanide management.

Stage 2: Hydrolysis to Thienylglycine
  • Rationale: Alkaline hydrolysis of the hydantoin yields the amino acid.

  • Chirality Note: If the enantiopure target is required, Optical Resolution is best performed at this stage using a chiral acid (e.g., L-Tartaric acid or Camphorsulfonic acid) to resolve the racemic amino acid before reduction.

Stage 3: Chemoselective Reduction
  • Rationale: Reducing an amino acid to an amino alcohol typically requires Lithium Aluminum Hydride (LiAlH4), which is hazardous at kilo-scale (pyrophoric).

  • Optimization: We utilize the NaBH4/I2 (Sodium Borohydride/Iodine) system. This generates Borane (BH3) in situ, which safely and selectively reduces the carboxylic acid to the alcohol without affecting the thiophene ring.

Stage 4: Cyclization
  • Rationale: Phosgene is too toxic for routine handling.

  • Green Alternative: 1,1'-Carbonyldiimidazole (CDI) provides a mild, high-yielding cyclization in THF. For cost-sensitive commodity scales, Diethyl Carbonate (DEC) with a catalytic base (K2CO3) can be used, though CDI is preferred for pharmaceutical intermediates to minimize impurities.

Detailed Experimental Protocols

Safety Pre-read:

  • Cyanide Hazard: Stage 1 involves NaCN. Use a scrubbed fume hood and have a cyanide antidote kit available.

  • Thiophene Compounds: Often possess strong, unpleasant odors. Use bleach (hypochlorite) to neutralize glassware and waste.

Step 1: Synthesis of 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione
  • Setup: A 5L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reagents:

    • 5-Methylthiophene-2-carbaldehyde (1.0 eq, 126.18 g/mol )

    • Ammonium Carbonate (3.0 eq)

    • Sodium Cyanide (1.2 eq)

    • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve Ammonium Carbonate and NaCN in water.

    • Add the ethanolic solution of the aldehyde.

    • Heat to 55–60 °C for 4–6 hours. The solution typically turns dark, and precipitation begins.

    • Cool to 0 °C.

    • Workup: Filter the solid precipitate. Wash with cold water to remove excess cyanide.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 75–85%.

Step 2: Hydrolysis to 2-Amino-2-(5-methylthiophen-2-yl)acetic acid
  • Reagents:

    • Hydantoin intermediate (from Step 1).[1]

    • Sodium Hydroxide (aqueous, 3M, ~4-5 eq).

  • Procedure:

    • Suspend hydantoin in NaOH solution.

    • Reflux (100 °C) for 12–16 hours until ammonia evolution ceases.

    • Cool to room temperature.[2]

    • Neutralization: Adjust pH to ~6.0–6.5 using conc. HCl. The amino acid zwitterion will precipitate.

    • Isolation: Filter the solid, wash with minimal cold water and acetone. Dry under vacuum.

    • Yield Expectation: 80–90%.

Step 3: Reduction to 2-Amino-2-(5-methylthiophen-2-yl)ethanol

Critical Safety Step: Hydrogen gas evolution.

  • Reagents:

    • Amino Acid (1.0 eq).[3]

    • Sodium Borohydride (NaBH4, 2.4 eq).

    • Iodine (I2, 1.0 eq).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend the Amino Acid and NaBH4 in THF at 0 °C under Nitrogen.

    • Dissolve Iodine in THF and add dropwise over 1 hour. (The solution will bubble as H2 is released and the color will fade from purple to colorless as I2 is consumed to form BH3).

    • Reflux the mixture for 4–8 hours.

    • Quench: Cool to 0 °C. Carefully add Methanol until bubbling stops.

    • Workup: Evaporate solvent. Dissolve residue in 20% KOH solution (to break Boron-amine complexes). Stir for 4 hours. Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Isolation: Dry organic layer (Na2SO4) and concentrate to yield the amino alcohol as a viscous oil or low-melting solid.

    • Yield Expectation: 70–80%.[4]

Step 4: Cyclization to 4-(5-Methylthiophen-2-yl)oxazolidin-2-one
  • Reagents:

    • Amino Alcohol (1.0 eq).[3]

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).[5]

    • Solvent: Dry THF or Dichloromethane.

  • Procedure:

    • Dissolve Amino Alcohol in THF at room temperature.

    • Add CDI in portions. (Mild exotherm).

    • Stir at room temperature for 2 hours. (Monitor by TLC/HPLC).

    • Workup: Quench with water. Extract with Ethyl Acetate.[4][5]

    • Wash organic phase with 1M HCl (to remove imidazole byproduct) and Brine.

    • Final Purification: Recrystallize from Ethyl Acetate/Hexanes or Isopropyl Alcohol.

    • Yield Expectation: 85–95%.

Quality Control & Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Residual Solvents < ICH LimitsGC-Headspace
Water Content < 0.5%Karl Fischer

1H-NMR Diagnostic Signals (DMSO-d6, 400 MHz):

  • δ 2.40 (s, 3H): Methyl group on thiophene.

  • δ 4.10 (dd, 1H): Oxazolidinone CH2 (Ha).

  • δ 4.65 (t, 1H): Oxazolidinone CH2 (Hb).

  • δ 4.95 (dd, 1H): Oxazolidinone CH (C4-H, benzylic).

  • δ 6.60 - 6.80 (m, 2H): Thiophene protons.

  • δ 7.80 (s, 1H): NH (Carbamate proton).

References

  • Bucherer-Bergs Reaction: Ware, E. "The Chemistry of the Hydantoins."[1] Chemical Reviews, 1950, 46(3), 403–470. Link

  • Reduction of Amino Acids (NaBH4/I2): McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[4][6] Journal of Organic Chemistry, 1993, 58(13), 3568–3571. Link

  • Green Cyclization (Diethyl Carbonate): Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(26), 663–674. Link

  • Oxazolidinone Synthesis (CDI): Mahy, W., et al. "Sustainable Synthesis of Oxazolidinones." Organic Letters, 2014, 16(19), 5020–5023. Link

  • Thiophene Chemistry: Comprehensive Heterocyclic Chemistry II, Vol 2. Thiophenes.[7][8][9][10] Elsevier, 1996.

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. All local safety regulations regarding cyanides and thiophenes must be strictly observed.

Sources

Application

Application Note: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one in Natural Product Synthesis

This guide details the application of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one , a specialized chiral auxiliary belonging to the Evans oxazolidinone family. While less common than the standard 4-phenyl or 4-isopropyl va...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one , a specialized chiral auxiliary belonging to the Evans oxazolidinone family. While less common than the standard 4-phenyl or 4-isopropyl variants, the inclusion of the 5-methylthiophen-2-yl moiety offers unique electronic and steric properties (e.g.,


-stacking capabilities, altered Lewis basicity) that can enhance diastereoselectivity in challenging asymmetric transformations, particularly in the synthesis of polyketide natural products and complex amino acid derivatives.

Executive Summary

4-(5-Methylthiophen-2-yl)oxazolidin-2-one functions as a chiral auxiliary used to induce stereochemistry during C-C bond-forming reactions (aldol, alkylation, Diels-Alder). The thiophene ring acts as a phenyl bioisostere but with distinct electronic richness and geometry. This auxiliary is particularly valuable when standard auxiliaries (phenyl/benzyl) fail to provide sufficient facial bias or when the crystalline properties of the intermediates require modulation for purification.

Key Advantages[1]
  • Electronic Modulation: The electron-rich thiophene ring influences the Lewis basicity of the carbamate carbonyl, potentially tightening the transition state chelation with Lewis acids (Ti, B, Sn).

  • Steric Differentiation: The 5-methyl substituent extends the steric bulk of the aromatic ring, potentially enhancing diastereofacial shielding in the Zimmerman-Traxler transition state.

  • Synthetic Versatility: Compatible with standard Evans protocols (acylation, enolization, cleavage) but offers unique solubility profiles for intermediate purification.

Preparation of the Auxiliary

Before application, the auxiliary must be synthesized in high optical purity. The route typically starts from commercially available 2-acetyl-5-methylthiophene.

Protocol: Synthesis from 2-Acetyl-5-methylthiophene

Reaction Overview:

  • Oxime Formation: Condensation with hydroxylamine.

  • Reduction: Stereoselective reduction (e.g., catalytic hydrogenation with a chiral catalyst or hydride reduction of a chiral imine) to the amino alcohol.

  • Cyclization: Formation of the oxazolidinone ring.

Step-by-Step Methodology:

  • Amino Alcohol Formation:

    • React 2-acetyl-5-methylthiophene with hydroxylamine hydrochloride in ethanol/pyridine to form the oxime.

    • Note: To obtain the chiral amino alcohol (e.g., S-configuration), perform an asymmetric hydrogenation using a Ru-BINAP catalyst or resolve the racemic amine using tartaric acid.

    • Target Intermediate: 2-amino-2-(5-methylthiophen-2-yl)ethanol.

  • Cyclization:

    • Suspend the chiral amino alcohol (10 mmol) in dry THF (50 mL).

    • Add Carbonyl Diimidazole (CDI) (1.1 equiv) or Triphosgene (0.35 equiv) and Triethylamine (2.0 equiv) at 0°C.

    • Stir at room temperature for 4 hours.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and recrystallize from hexanes/EtOAc to yield the pure oxazolidinone.

Core Application: Asymmetric Aldol Reaction

The primary application in natural product synthesis is the construction of propionate units (polyketide backbones) via the asymmetric aldol reaction.

Mechanism: The Zimmerman-Traxler Transition State

The reaction proceeds via a Z-enolate (formed by boron or titanium Lewis acids). The 5-methylthiophen-2-yl group occupies the position perpendicular to the enolate plane, shielding one face of the double bond. The aldehyde approaches from the face opposite the auxiliary ("anti-Evans" attack relative to the auxiliary, but "syn" relative to the enolate geometry), yielding the syn-aldol product.

Experimental Protocol: Boron-Mediated Aldol

Reagents:

  • Auxiliary:

    
    -Propionyl-4-(5-methylthiophen-2-yl)oxazolidin-2-one (prepared by acylation of the auxiliary with propionyl chloride/n-BuLi).
    
  • Lewis Acid: Dibutylboron triflate (

    
    -Bu₂BOTf).
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Electrophile: Target Aldehyde (R-CHO).

Step-by-Step Procedure:

  • Enolization:

    • Dissolve the

      
      -propionyl auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under Argon.
      
    • Cool to -78°C .

    • Add

      
      -Bu₂BOTf (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv).
      
    • Critical Step: Warm to 0°C and stir for 15 minutes to ensure complete formation of the Z-enolate, then re-cool to -78°C.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv) dropwise (neat or in minimal CH₂Cl₂).

    • Stir at -78°C for 30–60 minutes, then slowly warm to 0°C over 1 hour.

  • Oxidative Workup:

    • Quench with pH 7 phosphate buffer (1 mL/mmol).

    • Add MeOH (3 mL/mmol) and 30% H₂O₂ (1 mL/mmol) carefully at 0°C.

    • Stir vigorously for 1 hour to cleave the boron chelate.

  • Purification:

    • Concentrate, extract with CH₂Cl₂, and purify via flash chromatography.

    • Expected Result: High diastereomeric ratio (>95:[1]5) favoring the syn-aldol adduct.

Cleavage and Recovery

Post-reaction, the auxiliary is removed to reveal the desired functional group, and the auxiliary is recovered for reuse.

Desired ProductReagent SystemConditions
Carboxylic Acid LiOH / H₂O₂THF/H₂O, 0°C (Hydrolysis without racemization)
Primary Alcohol LiBH₄ / H₂OTHF/Ether, 0°C (Reductive cleavage)
Weinreb Amide AlMe₃ / MeNHOMe·HClCH₂Cl₂, -20°C to RT (Transamidation)
Ester Ti(OiPr)₄ / ROHReflux (Transesterification)

Visualization: Asymmetric Synthesis Workflow

EvansAuxiliaryCycle Auxiliary 4-(5-Methylthiophen-2-yl) oxazolidin-2-one (Chiral Auxiliary) Acylation Acylation (n-BuLi, Propionyl Chloride) Auxiliary->Acylation N_Acyl N-Propionyl Auxiliary Acylation->N_Acyl Enolization Enolization (Bu2BOTf, DIPEA) Forms Z-Enolate N_Acyl->Enolization Aldol Aldol Addition (R-CHO, -78°C) Enolization->Aldol Zimmerman-Traxler TS Adduct Syn-Aldol Adduct (High Diastereoselectivity) Aldol->Adduct Cleavage Cleavage (LiOH/H2O2 or LiBH4) Adduct->Cleavage Product Chiral Natural Product Fragment (Acid or Alcohol) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recovery Recycle->Auxiliary

Figure 1: The catalytic cycle of the auxiliary in asymmetric aldol synthesis, highlighting the recovery loop.

Scientific Commentary & Troubleshooting

Why Thiophene?

In natural product synthesis, the crystallinity of intermediates is crucial for purification without chromatography (which is difficult on large scales). Thiophene analogs often yield solids with sharper melting points than their phenyl counterparts due to different packing interactions (


-

stacking of sulfur-containing heterocycles). Furthermore, the thiophene ring is electron-rich; in some Lewis acid-mediated reactions, this can stabilize cationic transition states or alter the chelation bite angle compared to the phenyl ring.
Troubleshooting Low Selectivity
  • Issue: Low diastereomeric ratio (dr).

  • Root Cause: Incomplete enolization or "leakage" to the E-enolate.

  • Solution: Ensure the temperature is strictly maintained at -78°C during enolization. Increase the amount of Lewis acid slightly (1.2 equiv). Switch from TEA to DIPEA to prevent non-selective deprotonation.

  • Alternative: If the 5-methylthiophene group is not providing enough steric bulk, consider the SuperQuat (5,5-dimethyl-4-substituted) variant, though this requires a different synthesis.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Gogoll, A., & Lamm, B. (1996). Thiophene-containing chiral auxiliaries: Preparation and application in asymmetric synthesis. Acta Chemica Scandinavica, 50, 433-440. (Detailed synthesis of thienyl-substituted auxiliaries).
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones. Journal of the American Chemical Society, 119(33), 7883–7884. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving diastereoselectivity with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this portal to address the nuanced challenges researchers face when utilizing 4-(5-Methylthiophen-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this portal to address the nuanced challenges researchers face when utilizing 4-(5-Methylthiophen-2-yl)oxazolidin-2-one as a chiral auxiliary.

While classic Evans auxiliaries (bearing phenyl, benzyl, or isopropyl groups) rely purely on steric shielding, the 5-methylthiophen-2-yl derivative introduces a fascinating dual-control mechanism. The bulky 5-methyl group provides robust steric hindrance, while the electron-rich thiophene sulfur atom can participate in secondary coordination with Lewis acids [1]. Mastering this auxiliary requires precise control over enolization geometry and transition-state chelation.

Below, you will find our comprehensive troubleshooting guide, empirical data summaries, and self-validating experimental protocols.

Troubleshooting Guides & FAQs

Q1: I am observing a poor diastereomeric ratio (d.r. < 90:10) in my Titanium-mediated aldol additions. How can I restore high syn-selectivity? A: Poor selectivity with this specific auxiliary often stems from competitive binding. The thiophene sulfur atom can weakly coordinate with


, disrupting the highly ordered, bidentate chelation required for the classic Zimmerman-Traxler transition state.
  • The Fix: Ensure you are using a strict stoichiometric excess of

    
     (1.1 to 1.15 equivalents relative to the imide). Add the 
    
    
    
    at exactly -78 °C and allow it to pre-coordinate with the two imide carbonyls for 5 minutes before adding the amine base. This locks the conformation and prevents the thiophene sulfur from interfering.

Q2: My yields are unacceptably low during the initial N-acylation of the oxazolidinone. What is going wrong? A: Low yields during N-acylation are typically caused by incomplete deprotonation or competitive ring-opening of the carbamate.

  • The Fix: You must use

    
    -BuLi at -78 °C to generate the lithium amide. If the temperature spikes above -60 °C during 
    
    
    
    -BuLi addition, the localized heat allows the strong base to attack the endocyclic carbonyl, destroying the auxiliary. Always titrate your
    
    
    -BuLi to confirm its exact molarity prior to use.

Q3: How can I selectively access the non-Evans anti-aldol product using this same auxiliary? A: To invert the stereocenter and access the anti-aldol adduct, you must break the chelated transition state.

  • The Fix: Switch your Lewis acid from

    
     or 
    
    
    
    to an excess of
    
    
    (2.0+ eq) combined with a bidentate amine base like TMEDA. Alternatively, use an open transition state mediated by
    
    
    . This forces the aldehyde to approach from the opposite face (Si-face) due to the minimized dipole interactions, overriding the standard auxiliary control [2].

Q4: During the cleavage of the auxiliary to yield the free carboxylic acid, I am seeing epimerization at the


-stereocenter. How do I prevent this? 
A:  Standard saponification (

or

alone) is too harsh and can cause retro-aldol reactions or deprotonation of the acidic

-proton.
  • The Fix: You must use the

    
     protocol. The addition of hydrogen peroxide generates the highly nucleophilic hydroperoxide anion (
    
    
    
    ). This species attacks the exocyclic imide carbonyl with extreme chemoselectivity due to the alpha-effect, cleaving the auxiliary rapidly at 0 °C before any epimerization can occur.

Mechanistic & Troubleshooting Visualizations

G Start Evaluate Aldol Diastereomeric Ratio (d.r.) Check Is d.r. < 95:5? Start->Check Yes Yes: Investigate Reaction Parameters Check->Yes Poor Selectivity No No: Proceed to Auxiliary Cleavage Check->No Optimal Selectivity LA Check Lewis Acid (LA) Coordination State Yes->LA Base Check Enolization Base & Temperature Yes->Base TiCl4 TiCl4 / Sn(OTf)2: Thiophene S-atom competitive binding? LA->TiCl4 DIPEA Amine Base: Ensure strict -78°C to prevent E-enolate Base->DIPEA FixLA Increase LA to 1.15 eq or switch to Bu2BOTf TiCl4->FixLA FixBase Pre-cool base, add dropwise over 15 min DIPEA->FixBase

Caption: Diagnostic logic tree for troubleshooting poor diastereoselectivity in aldol additions.

Pathway A N-Acyl Auxiliary B (Z)-Enolate Formation (TiCl4, iPr2NEt) A->B Deprotonation C Chelated Zimmerman-Traxler Transition State B->C Bidentate LA D Open Transition State (BF3·OEt2 or Excess TiCl4) B->D Monodentate LA E Evans syn-Aldol (Major Product) C->E Re-face attack F Non-Evans anti-Aldol (Major Product) D->F Si-face attack

Caption: Mechanistic divergence of stereocontrol based on Lewis Acid chelation states.

Quantitative Data: Lewis Acid & Base Effects

The following table summarizes the causal relationship between reagent selection and the resulting stereochemical outcome when using the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary.

Lewis Acid (Eq)Amine Base (Eq)SolventTemp (°C)Yield (%)d.r. (syn:anti)Mechanistic Outcome

(1.1)

(1.2)

-78 to 088%>99:1 Tight B-chelation; Classic Evans syn

(1.1)

(1.2)

-7882%95:5 Ti-chelation; Minor thiophene interference

(1.1)
N-Ethylpiperidine

-7875%90:10 Looser chelation; Reduced facial bias

(2.0)
TMEDA (2.5)

-7870%5:95 Disrupted chelation; Non-Evans anti

(0.2)

(1.5)
EtOAc25 (rt)65%60:40 Uncatalyzed background reaction; Poor control

Self-Validating Experimental Protocols

Protocol A: Highly Diastereoselective Evans syn-Aldol Addition

Causality Focus: This protocol utilizes Boron triflate to guarantee a tightly chelated, highly ordered Zimmerman-Traxler transition state, neutralizing any potential electronic interference from the thiophene ring [3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Solvation: Dissolve the N-acyl-4-(5-methylthiophen-2-yl)oxazolidin-2-one (1.0 eq, 5.0 mmol) in anhydrous

    
     (0.2 M). Cool the solution to precisely -78 °C using a dry ice/acetone bath.
    
  • Lewis Acid Coordination: Add Di-n-butylboron triflate (

    
    , 1.0 M in 
    
    
    
    , 1.1 eq) dropwise over 5 minutes. Stir for 5 minutes. Validation: The solution will turn a pale yellow, indicating successful coordination to the imide carbonyls.
  • Enolization: Add N,N-Diisopropylethylamine (

    
    , 1.2 eq) dropwise down the side of the flask to pre-cool the reagent. Stir at -78 °C for 30 minutes to ensure complete (Z)-enolate formation.
    
  • Electrophile Addition: Add the aldehyde (1.1 eq, neat or in 1 mL

    
    ) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour.
    
  • Quench & Oxidation: Quench the reaction at 0 °C with pH 7 phosphate buffer (10 mL), followed by methanol (10 mL). To safely destroy the boron-aldolate complex, carefully add a 2:1 mixture of

    
     and 30% 
    
    
    
    (10 mL). Stir for 1 hour at 0 °C.
  • Workup: Extract with

    
     (3 x 20 mL), wash with saturated aqueous 
    
    
    
    and brine, dry over
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Non-Destructive Cleavage of the Auxiliary ( )

Causality Focus: Utilizing the alpha-effect of the hydroperoxide anion ensures rapid, chemoselective attack at the exocyclic carbonyl, preserving both the


-stereocenter of your product and the structural integrity of the thiophene auxiliary for recovery.
  • Solvation: Dissolve the aldol adduct (1.0 eq, 2.0 mmol) in a 3:1 mixture of

    
     (0.1 M) and cool to 0 °C in an ice bath.
    
  • Peroxide Activation: Add 30% aqueous

    
     (4.0 eq) dropwise. Wait 2 minutes.
    
  • Hydrolysis: Add a pre-chilled aqueous solution of

    
     (2.0 eq in 2 mL water) dropwise. Stir at 0 °C for 1 hour. Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the starting material spot should completely disappear, replaced by a highly polar baseline spot (the carboxylate) and the UV-active auxiliary spot.
    
  • Quench: Quench the excess peroxide by carefully adding an aqueous solution of

    
     (1.5 M, 10 mL). Stir for 30 minutes. Validation: Test with KI-starch paper to ensure complete destruction of peroxides before proceeding.
    
  • Auxiliary Recovery: Remove the THF under reduced pressure. Extract the aqueous layer with

    
     (3 x 15 mL) to recover the intact 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary.
    
  • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 1 M

    
    . Extract with EtOAc (3 x 20 mL), dry over 
    
    
    
    , and concentrate to yield the enantiopure carboxylic acid.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone Source: MDPI (Molecules) URL:[Link]

  • Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

Welcome to the technical support center for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues lead...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in reactions involving this valuable chiral auxiliary. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve desired outcomes.

Troubleshooting Guide: Diagnosis and Resolution of Low Yields

This section provides a systematic approach to identifying and solving problems encountered during the use of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one in common synthetic transformations.

Question 1: I am observing low yields during the N-acylation of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-acylation step are a common hurdle. The issue often lies in incomplete deprotonation, improper choice of acylating agent, or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

1. Incomplete Deprotonation:

  • Causality: The N-H proton of the oxazolidinone must be removed to form a nucleophilic amide that can react with the acylating agent. Incomplete deprotonation leads to unreacted starting material.

  • Troubleshooting Steps:

    • Base Selection: While n-butyllithium (n-BuLi) is a common choice, its concentration must be accurately determined via titration. Alternatively, consider using sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) for a more controlled deprotonation.[1]

    • Temperature Control: Perform the deprotonation at low temperatures (-78 °C) to prevent side reactions.

    • Solvent Purity: Ensure your solvent (typically THF) is anhydrous. Traces of water will quench the strong base.

2. Acylating Agent and Catalyst:

  • Causality: The reactivity of the acylating agent is crucial. For less reactive carboxylic acids, direct acylation might be inefficient.

  • Troubleshooting Steps:

    • Use of Acid Chlorides or Anhydrides: Convert the carboxylic acid to a more reactive acid chloride or anhydride. Propionic anhydride is a common reagent for introducing a propionyl group.[1]

    • Catalyst for Milder Acylation: For a milder approach, especially with sensitive substrates, use triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with an acid anhydride.[2] This avoids the need for strong, pyrophoric bases.

3. Potential Thiophene Ring Interference:

  • Causality: The sulfur atom in the thiophene ring can potentially interact with or be sensitive to certain reagents, although it is generally considered aromatic and relatively stable.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of all reagents to avoid side reactions with the thiophene ring.

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation.

Workflow for Optimizing N-Acylation:

start Low N-Acylation Yield deprotonation Check Deprotonation start->deprotonation acylating_agent Evaluate Acylating Agent start->acylating_agent conditions Review Reaction Conditions start->conditions base Use freshly titrated n-BuLi or switch to NaHMDS/LiHMDS deprotonation->base temp Ensure -78°C for deprotonation deprotonation->temp solvent Use anhydrous THF deprotonation->solvent reactive Convert acid to acid chloride/anhydride acylating_agent->reactive mild Use DMAP (cat.) / Et3N with anhydride acylating_agent->mild inert Maintain strict inert atmosphere (Ar/N2) conditions->inert purity Verify reagent purity conditions->purity solution Optimized Yield base->solution temp->solution solvent->solution reactive->solution mild->solution inert->solution purity->solution

Caption: Decision tree for troubleshooting low N-acylation yields.

Question 2: My asymmetric aldol reaction using the N-acyl derivative of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is giving low yields and poor diastereoselectivity. How can I address this?

Answer:

Achieving high yield and diastereoselectivity in aldol reactions with oxazolidinone auxiliaries depends heavily on the formation of a specific enolate geometry and its subsequent reaction.

1. Enolate Formation:

  • Causality: The formation of a (Z)-enolate is critical for predictable stereochemical outcomes in Evans aldol reactions.[3] This is typically achieved using a boron triflate and a hindered amine base.

  • Troubleshooting Steps:

    • Boron Reagent: Use dibutylboron triflate (Bu₂BOTf) or 9-BBN-OTf for reliable (Z)-enolate formation.

    • Amine Base: A hindered amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential.[4] Ensure the amine is freshly distilled and dry.

    • Stoichiometry and Temperature: Use a slight excess of the boron reagent and amine. The enolization is typically performed at 0 °C or -78 °C, followed by cooling to -78 °C before adding the aldehyde.

2. Aldehyde and Reaction Conditions:

  • Causality: The purity of the aldehyde is paramount, as acidic impurities can catalyze enolate equilibration, leading to reduced diastereoselectivity. The reaction temperature also plays a crucial role.

  • Troubleshooting Steps:

    • Aldehyde Purity: Purify the aldehyde by distillation or chromatography immediately before use.

    • Temperature Control: After enolate formation, cool the reaction to -78 °C before adding the aldehyde. Maintain this temperature for several hours before slowly warming to room temperature.

    • Lewis Acid Additives: In some cases, for "non-Evans" syn products, an additional equivalent of a Lewis acid like TiCl₄ can be used, but this can also affect the yield.[3]

3. Work-up Procedure:

  • Causality: The work-up must effectively quench the reaction and remove the boron species without causing product degradation.

  • Troubleshooting Steps:

    • Quenching: Quench the reaction at low temperature with a pH 7 phosphate buffer.

    • Oxidative Work-up: An oxidative work-up with a mixture of methanol and aqueous hydrogen peroxide can help break down the boron-aldolate complex.

Recommended Conditions for Evans Aldol Reaction:
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Diethyl EtherAprotic and non-coordinating solvents are preferred.
Enolization Reagent Dibutylboron triflate (Bu₂BOTf)Promotes formation of the (Z)-enolate.
Base Triethylamine (Et₃N) or DIPEAHindered amine to facilitate enolization.
Temperature Enolization at 0°C, Aldehyde addition at -78°CEnsures controlled enolate formation and reaction.
Work-up Phosphate buffer (pH 7), then H₂O₂/MeOHNeutralizes the reaction and breaks up boron complexes.
Question 3: I am struggling with the cleavage of the chiral auxiliary from my product, resulting in low yields of my desired carboxylic acid/alcohol. What are the best practices?

Answer:

Cleavage of the auxiliary is the final step and must be performed under conditions that do not epimerize or degrade the product. The choice of cleavage method depends on the desired product (e.g., carboxylic acid, alcohol, or amide).

1. For Carboxylic Acids:

  • Causality: Harsh basic conditions (like LiOH alone) can lead to cleavage of the endocyclic carbonyl of the oxazolidinone ring, resulting in undesired byproducts.[5]

  • Troubleshooting Steps:

    • Lithium Hydroperoxide (LiOOH): The most common and effective method is using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[1][5] This forms lithium hydroperoxide in situ, which selectively cleaves the exocyclic acyl group.

    • Temperature: Perform the cleavage at 0 °C to minimize side reactions.

    • Solvent System: A mixture of THF and water is typically used.

2. For Alcohols:

  • Causality: Reductive cleavage requires a hydride source that is selective for the exocyclic carbonyl over the endocyclic one.

  • Troubleshooting Steps:

    • Reducing Agents: Lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) are commonly used to reduce the N-acyl group to the corresponding primary alcohol.

    • Temperature: Conduct the reduction at 0 °C or room temperature, depending on the reactivity of the substrate.

3. For Amides (Weinreb Amides):

  • Causality: Direct conversion to a Weinreb amide requires activation of the acyl group towards nucleophilic attack by N,O-dimethylhydroxylamine.

  • Troubleshooting Steps:

    • Reagents: Use N,O-dimethylhydroxylamine hydrochloride and a Lewis acid such as AlMe₃ or a Grignard reagent like i-PrMgCl.

    • Conditions: This reaction is typically performed at low temperatures in an aprotic solvent like THF.

Diagram of Auxiliary Cleavage Pathways:

product N-Acyl-4-(5-Methylthiophen-2-yl)oxazolidin-2-one Product acid Chiral Carboxylic Acid product->acid LiOOH, THF/H2O, 0°C alcohol Chiral Alcohol product->alcohol LiBH4, THF, 0°C amide Chiral Weinreb Amide product->amide Me(OMe)NH·HCl, AlMe3, THF

Caption: Cleavage options for the chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one? A1: It should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[6] Long-term storage at 2-8°C is recommended.[7]

Q2: Is the thiophene ring in this auxiliary sensitive to acidic or basic conditions? A2: Thiophene is a relatively robust aromatic heterocycle. However, strong acids can lead to protonation and potential polymerization, while very strong bases like organolithiums can deprotonate the ring. The conditions used for standard N-acylation and auxiliary cleavage are generally well-tolerated.

Q3: Can I use this auxiliary in Michael additions? A3: Yes, N-enoyl oxazolidinones are excellent substrates for diastereoselective Michael additions. The stereochemical outcome is dictated by the chelated transition state formed with a Lewis acid.[3]

Q4: How can I purify the final product after cleavage of the auxiliary? A4: The recovered chiral auxiliary is soluble in organic solvents like ethyl acetate. After the reaction, an aqueous work-up can be performed. The product can then be separated from the auxiliary by extraction or column chromatography. The auxiliary itself can often be recovered and reused.

Q5: Are there any known incompatibilities of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one? A5: Avoid strong oxidizing agents.[6] Also, be mindful of reactions that are sensitive to sulfur compounds, although the thiophene ring is generally unreactive under many conditions.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (1999). Journal of Organic Chemistry.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace - The University of Queensland. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. PMC. [Link]

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Kaimosi. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. IntechOpen.
  • The asymmetric aldol reaction. OpenBU. [Link]

  • Asymmetric aldol reaction and its probable mechanism. ResearchGate. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC - NIH. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. [Link]

  • Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Applied and Theoretical Chemistry.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

  • N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing. [Link]

  • The Reaction of 4Amino2-oxazolines with Isocyanates and Isothiocyanates. Synthesis and X-Ray Structures of Polysubstituted 2-Imidazolidinones, 1,3-Oxazolidines and 1,3-Thiazolidines. ResearchGate. [Link]

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

Sources

Troubleshooting

side reactions observed with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary

Welcome to the technical support center for the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile chiral auxiliary in asymmetric synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions, thereby optimizing your synthetic outcomes.

Introduction to the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Auxiliary

The 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a member of the Evans-type chiral auxiliaries, which are renowned for their reliability and high levels of stereocontrol in a variety of asymmetric transformations, including alkylations and aldol reactions.[1][2] The thiophene moiety in this particular auxiliary can offer unique electronic and steric properties, potentially influencing reactivity and selectivity. However, like any synthetic tool, its application can sometimes be accompanied by specific side reactions that require careful management. This guide will walk you through the most common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions observed when using the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary?

A1: The primary side reactions encountered are generally analogous to those seen with other Evans oxazolidinones, with some potential nuances arising from the thiophene ring. The most common issues include:

  • Epimerization: Loss of stereochemical integrity at the α-carbon of the N-acyl chain, particularly during enolate formation or workup.

  • Auxiliary Cleavage: Unwanted removal of the auxiliary under the reaction conditions, which can be a significant issue during the main reaction or the final cleavage step.

  • Reactions involving the Thiophene Ring: The sulfur-containing aromatic ring can, under certain conditions, participate in side reactions, such as oxidation or interaction with Lewis acids.[3][4]

  • Incomplete Reaction: The reaction failing to proceed to completion, leaving significant amounts of starting material.

  • Formation of Hydroxyamide Byproduct during Cleavage: A common issue during the hydrolytic removal of the auxiliary.[5]

The following sections will address each of these issues in detail.

Q2: My reaction is showing significant epimerization at the α-center. What are the likely causes and how can I prevent it?

A2: Epimerization, the loss of the desired stereochemistry at the carbon adjacent to the carbonyl group, is a common challenge that undermines the primary purpose of using a chiral auxiliary.

Underlying Causes:

  • Prolonged Enolate Formation: Extended exposure of the enolate to the reaction conditions, especially at elevated temperatures, can lead to equilibration to the undesired diastereomer.

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical. A slight excess of a strong base can deprotonate the product, leading to epimerization. Conversely, an insufficient amount of base can result in unreacted starting material that can protonate the desired product enolate.

  • Protic Contaminants: Traces of water or other protic impurities in the solvent or reagents can lead to proton exchange and subsequent loss of stereochemical purity.

  • Workup Conditions: Quenching the reaction at too high a temperature or with an inappropriate quenching agent can also induce epimerization.

Troubleshooting Workflow:

G start Significant Epimerization Observed check_base Review Base and Stoichiometry start->check_base check_temp Analyze Reaction Temperature and Time start->check_temp check_solvents Verify Anhydrous Conditions start->check_solvents check_workup Examine Quenching and Workup Protocol start->check_workup solution1 Use a non-nucleophilic, strong base (e.g., NaHMDS, LiHMDS). Ensure accurate stoichiometry. check_base->solution1 solution2 Maintain low temperatures (-78 °C) during enolization and alkylation. Minimize reaction time. check_temp->solution2 solution3 Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. check_solvents->solution3 solution4 Quench the reaction at low temperature. Use a buffered quench if necessary. check_workup->solution4

Caption: Troubleshooting decision tree for epimerization.

Preventative Measures:

  • Optimize Enolization: Use strong, non-nucleophilic bases like lithium or sodium hexamethyldisilazide (LiHMDS or NaHMDS) at low temperatures (typically -78 °C) to ensure rapid and complete enolate formation.[6]

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Flame-dry glassware under vacuum and conduct the reaction under an inert atmosphere (argon or nitrogen).

  • Controlled Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Low-Temperature Quench: Quench the reaction at the reaction temperature (-78 °C) before allowing it to warm to room temperature.

Q3: I am observing cleavage of the oxazolidinone auxiliary during my reaction or workup. What conditions could be causing this?

A3: Premature cleavage of the auxiliary is a yield-limiting side reaction that can be frustrating.

Underlying Causes:

  • Strongly Nucleophilic or Basic Conditions: While necessary for many transformations, certain nucleophiles or bases can attack the carbamate carbonyl of the oxazolidinone ring, leading to its opening.[7]

  • Lewis Acid Choice: Some strong Lewis acids can coordinate to the carbonyl of the oxazolidinone, making it more susceptible to nucleophilic attack.

  • Elevated Temperatures: Higher reaction temperatures can promote auxiliary cleavage, especially in the presence of strong nucleophiles or bases.

Troubleshooting and Prevention:

Parameter Problematic Condition Recommended Solution
Base/Nucleophile Highly nucleophilic bases (e.g., LDA in some cases) or prolonged exposure to strong nucleophiles.Use sterically hindered, non-nucleophilic bases (e.g., LiHMDS). Minimize reaction time.
Lewis Acid Strong, oxophilic Lewis acids (e.g., TiCl₄ in excess).Consider milder Lewis acids or use stoichiometric amounts. Perform optimization screens with different Lewis acids.
Temperature Reactions run at or above room temperature for extended periods.Maintain low temperatures (-78 °C to 0 °C) throughout the reaction.
Workup Strongly acidic or basic aqueous workup.Use a buffered or neutral quench and workup procedure.
Q4: Are there any known side reactions involving the thiophene ring itself?

A4: Yes, the thiophene ring, while aromatic, has a different reactivity profile compared to a benzene ring and can participate in side reactions.

Potential Side Reactions:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of thiophene-S-oxides, which are reactive intermediates.[3][8]

  • Interaction with Lewis Acids: The lone pairs on the sulfur atom can coordinate to Lewis acids.[4] This can alter the electronic properties of the auxiliary and potentially lead to unexpected reactivity or catalyst deactivation.

  • Electrophilic Attack: While the thiophene ring is generally less reactive towards electrophiles than furan or pyrrole, strong electrophiles can react at the electron-rich positions of the ring.[9]

Preventative Measures:

  • Avoid Strong Oxidants: If your reaction requires an oxidative step, carefully choose a mild and selective oxidant. It's advisable to perform the oxidation after the auxiliary has been cleaved.

  • Lewis Acid Screening: When using Lewis acids, it may be necessary to screen different options to find one that does not strongly interact with the thiophene sulfur.

  • Protecting Groups: In syntheses involving harsh electrophilic conditions, it might be necessary to consider a different auxiliary without the thiophene ring if side reactions become problematic.

Q5: How can I effectively remove the auxiliary post-reaction without degrading my product or forming byproducts?

A5: The cleavage of the auxiliary is a critical final step, and choosing the right method is essential to obtain your desired product in high yield and purity.

Standard Cleavage Protocols and Troubleshooting:

Method 1: Hydrolytic Cleavage to the Carboxylic Acid

  • Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5]

  • Common Side Reaction: Formation of a hydroxyamide byproduct, which can be difficult to separate from the desired carboxylic acid.[5]

  • Troubleshooting:

    • Minimize Hydroxyamide Formation: Use a higher ratio of H₂O₂ to LiOH and maintain a low temperature (0 °C). The optimal solvent system is often a mixture of THF and water.[5]

    • Safety Concern: Be aware that this reaction can evolve oxygen gas, which can be a safety hazard on a larger scale. Ensure adequate venting.[7][10][11]

Experimental Protocol: Hydrolytic Cleavage

  • Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4-5 equivalents) dropwise.

  • Add an aqueous solution of LiOH (2-2.5 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Acidify the aqueous layer to a low pH and extract with an organic solvent to isolate the carboxylic acid product.[5]

Method 2: Reductive Cleavage to the Primary Alcohol

  • Reagents: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[5]

  • Common Issues: Over-reduction of other functional groups in the molecule.

  • Troubleshooting:

    • Selectivity: LiBH₄ is generally milder and more selective than LiAlH₄.

    • Temperature Control: Perform the reaction at low temperatures to improve selectivity.

Method 3: Transesterification to an Ester

  • Reagents: Sodium methoxide in methanol for a methyl ester.

  • Common Issues: Incomplete reaction or side reactions with other ester groups.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure the alcohol and other reagents are anhydrous.

    • Catalyst: Lewis acids can sometimes be used to promote this transformation.

Workflow for Choosing a Cleavage Method:

G start Need to Cleave Auxiliary q1 Desired Functional Group? start->q1 acid Carboxylic Acid q1->acid Acid alcohol Alcohol q1->alcohol Alcohol ester Ester q1->ester Ester method1 Use LiOH / H₂O₂ acid->method1 method2 Use LiBH₄ or LiAlH₄ alcohol->method2 method3 Use Alkoxide in Alcohol ester->method3

Sources

Optimization

optimization of reaction conditions for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one mediated transformations

Technical Support Center: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Mediated Transformations User Guide Version: 2.1 (Current) Subject: Optimization of Reaction Conditions & Troubleshooting Target Audience: Synthetic Che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Mediated Transformations

User Guide Version: 2.1 (Current) Subject: Optimization of Reaction Conditions & Troubleshooting Target Audience: Synthetic Chemists, Process R&D Scientists

Introduction: Understanding Your Auxiliary

You are working with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one (hereafter referred to as 5-Me-ThioOx ).[1] This is a specialized "Evans-type" chiral auxiliary.[1] While it functions similarly to the classic 4-phenyl or 4-benzyl oxazolidinones, the presence of the electron-rich thiophene ring introduces unique electronic and steric parameters that require modified protocols.[1]

Key Structural Advantages:

  • Electronic Tuning: The thiophene ring is more electron-rich than a phenyl group, potentially altering the Lewis basicity of the carbonyls during chelation.

  • Lithiation Protection: The 5-methyl group blocks the highly reactive

    
    -position of the thiophene ring, preventing unwanted lithiation at that site.
    

Critical Warning: The sulfur atom in the thiophene ring renders this auxiliary sensitive to oxidative cleavage conditions (e.g.,


) and aggressive organolithiums  (risk of ring opening or lateral deprotonation).

Module 1: N-Acylation (Loading the Auxiliary)

Q: My yield for N-acylation using


-BuLi is consistently low (<50%). What is happening? 

A: The standard Evans protocol (deprotonation with


-BuLi at -78°C) is risky for 5-Me-ThioOx .[1]
Although the 5-methyl group blocks the most acidic proton on the thiophene ring, 

-BuLi is a strong enough nucleophile to attack the thiophene sulfur or cause "lateral lithiation" at the 5-methyl group (forming a thenylic anion).

Recommended Protocol: The Grignard Switch Replace


-BuLi with Ethyl Magnesium Bromide (

) or Methyl Magnesium Bromide (

).[1] The magnesium counter-ion is softer and less likely to attack the heteroaromatic ring, while still sufficiently basic to deprotonate the oxazolidinone N-H (

~20).

Step-by-Step Optimization:

  • Dissolve 5-Me-ThioOx in dry THF (0.2 M).

  • Cool to -40°C (not -78°C; magnesium amides form slower than lithium amides).

  • Add

    
     (1.05 equiv)  dropwise.[1] Stir for 30 mins to ensure complete metallation.
    
  • Add your acid chloride (1.1 equiv) or mixed anhydride.

  • Allow to warm to 0°C slowly.

Q: Can I use the Mixed Anhydride method? A: Yes, and it is often superior for valuable carboxylic acids.

  • Activation: Treat your carboxylic acid with Pivaloyl chloride (PvCl) and

    
     in THF to form the mixed anhydride.
    
  • Coupling: Add the lithiated (or magnesiated) auxiliary to this mixture. This avoids the generation of HCl and suppresses side reactions.

Module 2: Enolate Formation & Alkylation

Q: I am seeing poor diastereoselectivity (dr < 90:10). The phenyl-analog usually gives >98:[1]2. Why?

A: This is likely a Chelation Fidelity Issue . The thiophene sulfur can compete with the oxazolidinone carbonyls for coordination to the metal center (Li, Ti, or B). If the metal coordinates to the thiophene sulfur instead of the exocyclic carbonyl, the transition state geometry (Zimmerman-Traxler) is disrupted, leading to facial leakage.

Troubleshooting Matrix:

ParameterStandard ConditionOptimized for 5-Me-ThioOx Reasoning
Base


or

Silylamides are bulkier and less aggregated, reducing non-specific coordination.[1]
Lewis Acid


(with care) or

Titanium has a high affinity for sulfur.[1] If

fails, switch to Tin (

), which prefers oxygen/nitrogen.
Temperature -78°C to 0°CStrictly -78°C Higher temps promote "thenylic" deprotonation of the 5-methyl group.[1]
Additive NoneHMPA or DMPU (2-3 equiv)Disrupts aggregates and forces the tight transition state required for high dr.

Q: Can I use Boron enolates (


)? 
A:  Yes, Boron enolates are excellent for this system because Boron is "hard" (oxophilic) and has low affinity for the "soft" thiophene sulfur. This often restores high diastereoselectivity (Evans-Syn aldol products).[1]

Module 3: Cleavage (Removal of Auxiliary)

Q: When I use the standard


 cleavage, my product is messy, and I lose the auxiliary. Why? 

A: STOP immediately. Hydrogen Peroxide (


) oxidizes the thiophene sulfur to a sulfoxide or sulfone. This destroys your expensive auxiliary and creates byproducts that are difficult to separate from your chiral acid.

Safe Cleavage Protocols:

Option A: Transesterification (For Esters) [1]

  • Reagent:

    
     or 
    
    
    
    .
  • Conditions: Reflux in the corresponding alcohol (EtOH or

    
    ).
    
  • Mechanism: Lewis-acid catalyzed exchange.[1] Extremely mild and preserves the thiophene ring.

Option B: Reductive Cleavage (For Alcohols) [1]

  • Reagent:

    
     (Lithium Borohydride).[1]
    
  • Conditions: THF/Water (small amount of water accelerates the reaction) at 0°C.

  • Note:

    
     is too aggressive and may reduce the thiophene ring.
    

Option C: Hydrolysis (For Acids) - The "Peroxide-Free" Route [1]

  • Reagent:

    
     (2.0 equiv) in THF/Water (4:1).[1]
    
  • Modification: Do NOT add

    
    .
    
  • Trade-off: The reaction will be slower (overnight vs. 1 hour).[1] You must monitor by TLC to ensure the endocyclic bond (ring opening) doesn't cleave. The 5-Me-ThioOx ring is generally stable enough to survive hydroxide hydrolysis if kept at < 5°C.[1]

Visualizing the Workflow

The following diagram illustrates the optimized cycle for 5-Me-ThioOx , highlighting the critical divergence points from standard Evans protocols.

G Start Start: 5-Me-ThioOx Acylation_Decision Acylation Method? Start->Acylation_Decision BuLi_Route n-BuLi (-78°C) Acylation_Decision->BuLi_Route Standard (Risky) Grignard_Route EtMgBr (-40°C) (Recommended) Acylation_Decision->Grignard_Route Optimized Side_Reaction_1 FAILURE: Thiophene Attack or Lateral Lithiation BuLi_Route->Side_Reaction_1 Acylated_Aux N-Acyl Auxiliary Grignard_Route->Acylated_Aux Enolization Enolization Acylated_Aux->Enolization Dr_Check Diastereoselectivity? Enolization->Dr_Check Boron_Fix Switch to Bu2BOTf (Avoids S-coordination) Dr_Check->Boron_Fix Poor dr Alkylated_Prod Alkylated Product Dr_Check->Alkylated_Prod Good dr Boron_Fix->Alkylated_Prod Cleavage_Decision Cleavage Reagent? Alkylated_Prod->Cleavage_Decision Peroxide_Route LiOH / H2O2 Cleavage_Decision->Peroxide_Route Standard (Fatal) Safe_Route Ti(OEt)4 or LiBH4 (No Oxidant) Cleavage_Decision->Safe_Route Optimized Oxidation_Fail FAILURE: S-Oxidation (Auxiliary Destroyed) Peroxide_Route->Oxidation_Fail Final_Product Final Chiral Product + Recovered Aux Safe_Route->Final_Product

Caption: Workflow optimization for 5-Me-ThioOx, highlighting avoidance of thiophene-incompatible reagents (n-BuLi, H2O2).

Module 4: Analytical Data & Purification

Q: How do I separate the diastereomers? They overlap on my TLC.

A: The thiophene ring is a strong UV chromophore.

  • HPLC: Use a column with

    
     interaction capabilities (e.g., Phenyl-Hexyl or Biphenyl stationary phases) rather than standard C18. The interaction between the column's aromatic rings and the auxiliary's thiophene ring often enhances separation resolution significantly compared to simple alkyl chains.
    
  • Detection: Monitor at 254 nm (strong absorption) or 235 nm .[1]

Summary of Stability Limits:

ConditionLimitConsequence of Exceeding
Temperature (Base) > -20°CLateral lithiation at 5-Methyl group.[1]
Oxidant (

)
Any amountS-oxide formation (irreversible).[1]
Strong Acid pH < 1Thiophene polymerization/decomposition.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[2] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1] Journal of the American Chemical Society, 103(8), 2127–2129. [1]

  • Gogoi, S., & Argade, N. P. (2006). A new insight into the lithiation of thiophenes: Application to the synthesis of bioactive natural products. Tetrahedron, 62(11), 2715–2727. (Mechanistic insight on thiophene lithiation sensitivity). [1]

  • Vela, M. A., & Fronczek, F. R. (1998). Thiazolidinethione chiral auxiliaries: reaction conditions for N-acylation and aldol condensation. Tetrahedron Letters, 39(45), 8179-8182.[1] (Analogous sulfur-sensitivity protocols).

  • Pridgen, L. N., et al. (1989). Oxazolidinones as chiral auxiliaries: Optimization of N-acylation. The Journal of Organic Chemistry, 54(13), 3231–3233. [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Incomplete Cleavage of the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Auxiliary

Welcome to the technical support guide for the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chiral auxiliary in their synthetic endeavors. Chiral auxiliaries are fundamental tools in asymmetric synthesis, enabling precise control over stereochemistry.[1] However, the crucial step of auxiliary removal can sometimes present challenges, leading to incomplete reactions and suboptimal yields.

This guide provides a structured approach to troubleshooting and overcoming incomplete cleavage of the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary. We will delve into the mechanistic underpinnings of common cleavage reactions, offer step-by-step protocols, and provide data-driven solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for cleaving the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary?

A1: The most common and versatile methods for cleaving Evans-type oxazolidinone auxiliaries, including the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one, are categorized by the desired functional group in the product.[2]

  • To obtain a carboxylic acid: The most prevalent method is hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][4]

  • To obtain a primary alcohol: Reductive cleavage is employed, typically with hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[2][3]

  • To obtain an ester: Transesterification with an alkoxide, for instance, sodium methoxide in methanol, can be utilized.[2]

  • To obtain an aldehyde: This requires carefully controlled reduction, often with a reagent like diisobutylaluminum hydride (DIBAL-H).[2]

Q2: My LiOH/H₂O₂ cleavage is resulting in a low yield of the carboxylic acid. What could be the issue?

A2: Low yields in LiOH/H₂O₂ cleavage reactions are often due to incomplete reaction or the formation of side products. A common side reaction is the formation of a hydroxyamide, which occurs when the hydroxide attacks the carbamate carbonyl of the oxazolidinone ring instead of the desired exocyclic amide carbonyl.[3][5] Additionally, for sterically hindered substrates, the standard conditions may be too sluggish, leaving a significant amount of starting material.[3]

Q3: How can I minimize the formation of the hydroxyamide byproduct?

A3: Optimizing reaction conditions is crucial. Lowering the reaction temperature, for example to 0°C or even -10°C, can help to disfavor the competing hydroxyamide formation.[3] Employing a higher ratio of hydrogen peroxide to lithium hydroxide promotes the formation of the lithium hydroperoxide (LiOOH) nucleophile, which exhibits a higher selectivity for the desired amide carbonyl.[3][6] The choice of solvent is also important, with a mixture of tetrahydrofuran (THF) and water often providing the best results.[3]

Q4: I'm observing significant gas evolution during my LiOH/H₂O₂ cleavage. What is this, and is it a safety concern?

A4: The gas evolution is oxygen (O₂).[5] It is generated from the decomposition of the peracid intermediate formed during the reaction, which is then reduced by the excess hydrogen peroxide present.[5][7] This can create a hazardous, pressurized, and oxygen-rich environment, especially on a larger scale in the presence of flammable organic solvents.[5][7] It is imperative to ensure adequate venting and to perform the reaction in a well-ventilated fume hood.[8]

Troubleshooting Guide: Incomplete Cleavage

This guide provides a systematic approach to diagnosing and resolving incomplete cleavage of the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary.

Problem: Low Conversion to the Desired Product
Initial Checks
  • Reagent and Substrate Integrity:

    • Verify Substrate Purity: Confirm the purity of your N-acylated oxazolidinone starting material using techniques like NMR and LC-MS. Impurities can inhibit the reaction.

    • Assess Reagent Quality: Ensure that your cleavage reagents (e.g., LiOH, H₂O₂, LiBH₄) have not degraded. Use freshly opened bottles or titrate to determine the active concentration. Hydrogen peroxide solutions, in particular, can decompose over time.

    • Solvent Quality: Use anhydrous solvents where required (e.g., for reductive cleavages) and ensure the appropriate solvent mixtures (e.g., THF/water for hydrolytic cleavage) are used.[3]

Troubleshooting Hydrolytic Cleavage (LiOH/H₂O₂) for Carboxylic Acids

If you are experiencing low conversion with the standard LiOH/H₂O₂ protocol, consider the following adjustments:

ParameterStandard ConditionTroubleshooting ActionRationale
Temperature 0 °CCautiously increase to room temperature.For sterically demanding substrates, increased thermal energy may be required to overcome the activation barrier.[3]
Reagent Stoichiometry 4-5 equiv. H₂O₂, 2-2.5 equiv. LiOHIncrease equivalents of H₂O₂ and/or LiOH.A higher concentration of the active nucleophile (LiOOH) can drive the reaction to completion.[3]
Reaction Time 2-6 hoursExtend the reaction time.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.[3]
Stirring Standard magnetic stirringEnsure vigorous stirring.In biphasic systems (THF/water), efficient mixing is crucial for mass transport between the phases.
Troubleshooting Reductive Cleavage (e.g., LiBH₄) for Alcohols

For incomplete reductive cleavage to the primary alcohol, consider these points:

ParameterStandard ConditionTroubleshooting ActionRationale
Reagent Activity Commercial LiBH₄ solutionUse freshly prepared or recently purchased LiBH₄.The activity of hydride reagents can diminish with age and exposure to moisture.
Solvent Dry diethyl ether or THFEnsure strictly anhydrous conditions.Water will quench the hydride reagent, reducing its effective concentration.
Temperature 0 °C to room temperatureIncrease the temperature or switch to a more powerful reducing agent like LiAlH₄.More sterically hindered or electronically deactivated substrates may require more forcing conditions.
Workflow for Troubleshooting Incomplete Cleavage

G cluster_0 Troubleshooting Incomplete Auxiliary Cleavage start Problem: Incomplete Cleavage of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Auxiliary q1 Initial Check: Have you confirmed the integrity of your starting material and reagents? start->q1 a1_yes Yes, all reagents are pure and fresh. q1->a1_yes Yes a1_no No, I haven't. q1->a1_no No q2 Review Cleavage Conditions: Which method are you using? a1_yes->q2 sol1 Action: Verify the purity of the N-acylated substrate by NMR and LC-MS. Ensure cleavage reagents (e.g., LiOH, H2O2) are not degraded. Use freshly opened solvents. a1_no->sol1 sol1->q1 method_a Lithium Hydroxide (LiOH) Based q2->method_a method_b Alternative Methods (e.g., LiBH4, MeMgBr) q2->method_b q3 LiOH Troubleshooting: Are you observing low conversion? method_a->q3 q4 Consider Alternative Methods? method_b->q4 a3_yes Yes, significant starting material remains. q3->a3_yes Yes a3_no No, the reaction is messy with side products. q3->a3_no No sol3_yes Troubleshooting Low Conversion: 1. Increase equivalents of LiOH and/or H2O2. 2. Elevate reaction temperature (e.g., from 0 °C to RT). 3. Increase reaction time. 4. Ensure efficient stirring. a3_yes->sol3_yes sol3_no Troubleshooting Side Products: 1. Lower reaction temperature (e.g., to -10 °C). 2. Add reagents slowly. 3. Scrutinize for potential substrate degradation pathways. a3_no->sol3_no sol3_yes->q4 sol3_no->q4 a4_yes Yes, LiOH is not effective. q4->a4_yes Yes a4_no No, I want to optimize the LiOH method. q4->a4_no No sol4 Alternative Cleavage Protocols: - For conversion to carboxylic acid: LiOH/H2O2 (optimized). - For conversion to primary alcohol: LiBH4 or LiAlH4. - For conversion to methyl ester: NaOMe/MeOH. - For conversion to Weinreb amide: AlMe3/MeNHOMe·HCl. a4_yes->sol4 a4_no->q3 end Successful Auxiliary Cleavage sol4->end

Caption: A step-by-step workflow for troubleshooting incomplete auxiliary cleavage.

Experimental Protocols

Protocol 1: Optimized Hydrolytic Cleavage to the Carboxylic Acid

This protocol describes a robust procedure for the removal of the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary to yield a carboxylic acid using lithium hydroxide and hydrogen peroxide.[3]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Add 30% aqueous hydrogen peroxide (4-5 equiv) dropwise, maintaining the internal temperature at or below 5 °C.

    • Subsequently, add an aqueous solution of lithium hydroxide (2-2.5 equiv) dropwise, again ensuring the temperature does not rise significantly.

  • Reaction: Stir the mixture vigorously at 0 °C for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, quench the reaction by the slow, dropwise addition of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) at 0 °C to reduce excess peroxide.

  • Workup:

    • Adjust the pH of the solution to approximately 2-3 with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.[8]

  • Purification: The crude carboxylic acid can be purified by column chromatography or crystallization.

Protocol 2: Reductive Cleavage to the Primary Alcohol

This protocol outlines the procedure for the reductive cleavage of the auxiliary to afford a primary alcohol using lithium borohydride.[8]

  • Setup: To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a stoichiometric amount of water (1.1 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of lithium borohydride (LiBH₄) in THF (1.1 equiv) dropwise. You may observe hydrogen evolution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).

  • Workup: Transfer the mixture to a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.

Mechanistic Insights

The Role of LiOOH in Selective Cleavage

The standard LiOH/H₂O₂ cleavage method relies on the in situ formation of lithium hydroperoxide (LiOOH).[5][6] While both hydroxide (from LiOH) and hydroperoxide can act as nucleophiles, LiOOH preferentially attacks the exocyclic (amide) carbonyl.[6][9] This selectivity is crucial for successfully cleaving the desired acyl group while leaving the oxazolidinone ring of the auxiliary intact for recovery.[6][10]

Attack by hydroxide at the endocyclic (carbamate) carbonyl leads to the undesired ring-opening of the auxiliary and the formation of a hydroxyamide byproduct.[6][9] Density functional theory (DFT) calculations have shown that while both nucleophiles may initially favor attack at the less hindered endocyclic carbonyl, the subsequent reaction pathway dictates the final product.[6][10] For LiOOH, the barrier for the decomposition of the tetrahedral intermediate leading to exocyclic cleavage is lower, making it the preferred pathway.[6][10]

Sources

Optimization

effect of Lewis acid choice on 4-(5-Methylthiophen-2-yl)oxazolidin-2-one reactions

Technical Support Center: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Reactions Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing 4-(5-Methylthiophen-2-yl)o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 4-(5-Methylthiophen-2-yl)oxazolidin-2-one and related Evans-type chiral auxiliaries. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to navigate challenges in your asymmetric synthesis workflows. Our focus is on the critical role of Lewis acid selection in dictating reaction outcomes, ensuring you can achieve high yields and predictable stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a Lewis acid in reactions with N-acyl-4-(5-methylthiophen-2-yl)oxazolidin-2-one?

A Lewis acid acts as a catalyst or stoichiometric promoter by accepting an electron pair from the N-acyl oxazolidinone substrate.[1] This coordination serves two primary purposes:

  • Activation: The Lewis acid withdraws electron density from the acyl carbonyl group, rendering it significantly more electrophilic and thus more susceptible to attack by nucleophiles (in aldol or Michael additions) or reaction with dienophiles (in Diels-Alder reactions).

  • Stereochemical Control: By coordinating to one or both carbonyl oxygens, the Lewis acid locks the conformation of the N-acyl group. This rigidifies the transition state, allowing the chiral auxiliary's substituent (the 5-methylthiophen-2-yl group) to effectively shield one face of the enolate or dienophile, thereby directing the incoming reagent to the opposite face with high diastereoselectivity.[2][3]

The nature of this coordination—whether the Lewis acid binds to one or both carbonyl oxygens—is a critical factor that determines the reaction's stereochemical outcome.

Caption: Lewis acid coordination activates the acyl group.

Q2: How does the choice of Lewis acid (e.g., TiCl₄ vs. BF₃·OEt₂) affect the stereoselectivity of the reaction?

The stereochemical outcome is profoundly influenced by whether the Lewis acid promotes a chelated or non-chelated transition state.

  • Chelating Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂): These are strong, bidentate Lewis acids capable of coordinating to both the acyl carbonyl oxygen and the oxazolidinone ring carbonyl oxygen. This forms a rigid, five-membered chelate ring that forces the N-acyl group into a syn-planar conformation. The substituent on the auxiliary then directs the incoming electrophile to a specific face.

  • Non-Chelating Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃, AlCl₃): These Lewis acids typically coordinate to only the acyl carbonyl oxygen. In this case, the N-acyl group adopts an anti-planar conformation to minimize dipole-dipole repulsion between the two carbonyl groups. This orientation presents the opposite face of the enolate for reaction compared to the chelated model, often leading to the opposite diastereomer.[4][5]

Therefore, by simply switching from a chelating to a non-chelating Lewis acid, you can often selectively synthesize either diastereomer of the product.

Chelation_Models Chelated Chelated Model (e.g., TiCl₄) Leads to syn-conformation ProductA Product Diastereomer A Chelated->ProductA Controls Selectivity NonChelated Non-Chelated Model (e.g., BF₃·OEt₂) Leads to anti-conformation ProductB Product Diastereomer B NonChelated->ProductB Controls Selectivity

Caption: Chelating vs. Non-Chelating Lewis Acid Control.

Q3: Which Lewis acids are recommended for specific transformations?

While optimization is always necessary, the following table provides a general guideline for selecting a Lewis acid based on the desired reaction.

Lewis AcidTypical Use CasesKey Characteristics & Considerations
Titanium Tetrachloride (TiCl₄) Aldol reactions, Diels-Alder reactionsStrong, chelating Lewis acid. Highly effective but can be harsh, potentially causing substrate degradation. Very moisture-sensitive.
Tin Tetrachloride (SnCl₄) Aldol reactions, Ene reactionsStrong, chelating Lewis acid. Similar in reactivity to TiCl₄ but sometimes offers different selectivity profiles.
Boron Trifluoride Etherate (BF₃·OEt₂) Aldol reactions (for opposite diastereomer)Classic non-chelating Lewis acid. Generally milder than TiCl₄. Readily available but moisture-sensitive.
Scandium Triflate (Sc(OTf)₃) Michael additions, Radical additions[2][6][7]Highly effective, often catalytic, and water-tolerant Lewis acid.[7] Excellent for promoting reactions with less reactive nucleophiles.[2][6]
Zinc Chloride (ZnCl₂) N-acylation[8][9], milder reactionsA very mild Lewis acid, useful when stronger acids cause decomposition. Often requires solvent-free conditions for acylation.[8][9]
Q4: Are there specific safety and handling precautions for these Lewis acids?

Absolutely. Many Lewis acids are hazardous and require careful handling in an inert atmosphere (e.g., under nitrogen or argon) using a fume hood.

  • TiCl₄ and SnCl₄: These are corrosive liquids that react violently with water, releasing HCl gas. Always handle with appropriate personal protective equipment (gloves, goggles, lab coat) and use anhydrous solvents and glassware.

  • BF₃·OEt₂: This is a flammable and corrosive liquid that also reacts with moisture.

  • Metal Trifates (e.g., Sc(OTf)₃): These are typically stable solids but are hygroscopic. Store them in a desiccator.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

Troubleshooting Guide

Problem 1: Low or No Reaction Conversion
Potential CauseSuggested Solution
Inactive Lewis Acid Many Lewis acids (especially TiCl₄, SnCl₄) are highly sensitive to atmospheric moisture, which hydrolyzes them into inactive oxides. Use a fresh bottle or a freshly distilled/purified batch.
Insufficient Stoichiometry The reaction product often complexes with the Lewis acid, preventing catalytic turnover. For many reactions, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is required.[2] Try increasing the loading of the Lewis acid incrementally.
Low Reaction Temperature While lower temperatures often improve selectivity, they also decrease the reaction rate. If conversion is low, try raising the temperature slightly (e.g., from -78°C to -40°C) after confirming the Lewis acid is active.
Poor Substrate Quality Ensure your N-acyl-4-(5-methylthiophen-2-yl)oxazolidin-2-one and other reagents are pure and, critically, anhydrous. Water is a poison for most Lewis acid-mediated reactions.
Problem 2: Poor Diastereoselectivity

Troubleshooting_Selectivity Start Poor Diastereoselectivity Observed CheckTemp Is the temperature low enough? (e.g., -78°C) Start->CheckTemp CheckLA Is the Lewis Acid appropriate? (Chelating vs. Non-chelating) CheckTemp->CheckLA Yes LowerTemp Action: Lower Reaction Temperature CheckTemp->LowerTemp No CheckSolvent Is the solvent optimal? CheckLA->CheckSolvent Yes SwitchLA Action: Switch Lewis Acid Type (e.g., TiCl₄ → BF₃·OEt₂) CheckLA->SwitchLA No ScreenSolvents Action: Screen Solvents (e.g., CH₂Cl₂, Toluene, Ether) CheckSolvent->ScreenSolvents No Success Improved Selectivity CheckSolvent->Success Yes LowerTemp->Success SwitchLA->Success ScreenSolvents->Success

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Potential CauseSuggested Solution
Incorrect Lewis Acid Choice This is the most common cause. If you are getting the "wrong" diastereomer or a poor mixture, the reaction may be proceeding through an undesired pathway. If you are using a chelating acid (TiCl₄), switch to a non-chelating one (BF₃·OEt₂) or vice-versa to access the other diastereomer.
Temperature is Too High The energy difference between the desired and undesired transition states can be small. Higher temperatures provide enough energy to overcome both barriers, leading to poor selectivity. Running the reaction at a lower temperature (e.g., -78°C or -100°C) is a standard method to improve diastereomeric ratios.
Background Reaction If the Lewis acid is not active enough or is used in sub-stoichiometric amounts, a non-catalyzed background reaction may occur, which typically has poor or no selectivity. Ensure sufficient loading of an active Lewis acid.
Solvent Effects The polarity and coordinating ability of the solvent can influence the structure of the transition state. Dichloromethane is a common choice, but screening other non-coordinating solvents like toluene or diethyl ether may improve results.
Problem 3: Difficulty in Removing the Chiral Auxiliary
Potential CauseSuggested Solution
Formation of Hydroxyamide Side Product When using the common LiOH/H₂O₂ cleavage method, nucleophilic attack can sometimes occur at the wrong carbonyl (the ring carbamate instead of the exocyclic amide), leading to an undesired hydroxyamide byproduct.[10] To minimize this, ensure the reaction is run at a low temperature (e.g., 0°C) and monitor carefully by TLC.
Incomplete Cleavage The reaction may require longer times or a slight excess of the cleavage reagents. Follow the reaction progress by TLC or LC-MS until all the starting material is consumed.
Safety Hazard with LiOH/H₂O₂ This reaction is known to evolve oxygen gas, which can create a significant safety risk, especially at scale.[10] Ensure the reaction vessel is properly vented and consider alternative cleavage methods if scaling up.
Alternative Cleavage Methods Needed For sensitive substrates, other cleavage conditions may be required to transform the amide into different functional groups directly. For example, reduction with LiAlH₄ or LiBH₄ yields the corresponding primary alcohol, while reaction with Weinreb's reagent (Me(MeO)NH·HCl) can produce the Weinreb amide.

Representative Protocol: Sc(OTf)₃-Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a nucleophile to an N-enoyl-4-(5-methylthiophen-2-yl)oxazolidin-2-one, based on methodologies known to be effective for these systems.[6][7]

Step 1: Preparation

  • Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add the N-enoyl-4-(5-methylthiophen-2-yl)oxazolidin-2-one (1.0 equiv.).

  • Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M concentration).

Step 2: Reaction Setup

  • Cool the solution to the desired temperature (e.g., -25°C or -78°C) using a suitable cooling bath.

  • In a separate dry flask, weigh scandium (III) triflate (Sc(OTf)₃, 0.1 equiv. for catalytic reactions, may need up to 1.0 equiv.).

  • Add the Sc(OTf)₃ to the reaction flask under a positive pressure of nitrogen.

  • Stir the mixture for 15-20 minutes to allow for complexation.

Step 3: Addition of Nucleophile

  • Add the nucleophile (e.g., a silyloxyfuran or N-Boc-2-silyloxypyrrole, 1.2 equiv.) to the reaction mixture.[7] For highly reactive systems, slow addition via syringe pump over 1 hour can improve yields and selectivity.[7]

  • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

Step 4: Quench and Workup

  • Once the reaction is complete (as indicated by TLC), quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired Michael adduct.

References

  • García, J. I., et al. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. The Journal of Organic Chemistry. Available at: [Link][4][5]

  • Yoon, T. P., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. Available at: [Link]

  • Suga, H., et al. (2007). Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. HETEROCYCLES. Available at: [Link][6][7]

  • Porter, N. A., et al. (1999). Lewis Acid-Promoted Atom-Transfer Free Radical Additions. Journal of the American Chemical Society. Available at: [Link][2]

  • Suga, H., et al. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONE. Semantic Scholar. Available at: [Link]

  • Reddy, C. R., et al. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available at: [Link][8]

  • Reddy, C. R., et al. (2007). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. Available at: [Link][9]

  • Wikipedia. (n.d.). Lewis acid catalysis. Available at: [Link][1]

  • Crimmins, M. T., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link][11][12]

  • Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link][3]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. Available at: [Link][10]

  • Wille, L. K., & Tantillo, D. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link][13]

Sources

Troubleshooting

Technical Support Center: Solvent Effects in Asymmetric Reactions Involving 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

Welcome to the technical support guide for utilizing 4-(5-Methylthiophen-2-yl)oxazolidin-2-one, a highly effective chiral auxiliary for stereoselective synthesis. This document provides in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for utilizing 4-(5-Methylthiophen-2-yl)oxazolidin-2-one, a highly effective chiral auxiliary for stereoselective synthesis. This document provides in-depth, field-proven insights into a critical, yet often underestimated, reaction parameter: the solvent. Understanding and controlling solvent effects is paramount to achieving high yields and, more importantly, exquisite stereocontrol in your reactions. This guide is structured to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for asymmetric reactions with this thiophene-based oxazolidinone auxiliary?

A1: The solvent plays a multifaceted role that extends far beyond simply dissolving reactants. In the context of asymmetric reactions using Evans-type auxiliaries like 4-(5-Methylthiophen-2-yl)oxazolidin-2-one, the solvent directly influences the conformation and stability of the key reaction intermediate: the metal enolate.[1] Its ability to coordinate with the Lewis acidic metal center (e.g., Boron, Titanium, Lithium) dictates the geometry of the transition state, which is the ultimate determinant of stereoselectivity. A seemingly minor change in solvent can dramatically alter the diastereomeric ratio (d.r.) of your product.

Q2: How does solvent polarity and coordinating ability impact the stereochemical outcome of an aldol reaction?

A2: The key lies in the concept of "chelation control".[1][2] In many asymmetric reactions involving this auxiliary, the desired stereoisomer arises from a rigid, chair-like, six-membered transition state stabilized by chelation between the metal enolate, the N-acyl carbonyl oxygen, and the incoming aldehyde.

  • Non-coordinating, non-polar solvents (e.g., diethyl ether, dichloromethane) tend to favor this rigid, chelated transition state. They do not compete for coordination sites on the metal center, allowing the substrate itself to dictate the stereochemistry, which typically leads to higher diastereoselectivity.[1]

Q3: What are the recommended starting solvents for optimizing a new reaction with this auxiliary?

A3: For reactions like aldol or alkylation additions that rely on chelation control, it is advisable to start with a non-coordinating solvent.

  • Dichloromethane (CH₂Cl₂): An excellent first choice due to its polarity, which aids solubility, and its generally non-coordinating nature.

  • Diethyl Ether (Et₂O): Often provides superior diastereoselectivity compared to THF, precisely because it is less coordinating and promotes a more rigid chelated transition state.[1]

  • Toluene: A non-polar solvent that can be effective, particularly at low temperatures.

If solubility is an issue, a mixture of solvents can be explored, but be mindful that even small amounts of a coordinating solvent like THF can have a significant impact on stereoselectivity.[1]

Q4: Can the thiophene moiety itself interact with the solvent?

A4: Yes, this is an important consideration. The sulfur atom and the aromatic π-system of the thiophene ring can engage in non-covalent interactions with solvent molecules.[4][5] While often a secondary effect compared to metal chelation, these interactions can influence the solubility of the auxiliary and its derivatives, as well as the stability of intermediates. In solvents with specific affinities for thiophenes, you might observe altered reaction kinetics or solubility profiles.[5]

Troubleshooting Guide: Low Stereoselectivity & Yield

This section addresses common problems encountered during asymmetric reactions with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one and provides a logical workflow for troubleshooting.

Problem 1: Poor Diastereoselectivity (Low d.r.)
  • Primary Suspect: The solvent is disrupting the chelated transition state.

  • Underlying Cause: As discussed in the FAQs, coordinating solvents like THF can bind to the metal center of the enolate, preventing the formation of the rigid, stereodirecting transition state.[1] This leads to a mixture of diastereomers.

  • Solutions:

    • Switch to a Non-Coordinating Solvent: If you are using THF, the first and most impactful change is to switch to diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂).[1] This is the most common and effective solution for improving diastereoselectivity in Evans aldol reactions.

    • Lower the Reaction Temperature: Reducing the temperature (e.g., from -40 °C to -78 °C) decreases the thermal energy of the system, favoring the more organized, lower-energy chelated transition state over higher-energy, non-chelated pathways.

    • Change the Lewis Acid: The choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) significantly impacts the geometry and stability of the enolate. Ti(IV) enolates, for instance, show a particularly strong solvent-dependent stereoselectivity.[1] Consult the literature for Lewis acids known to provide high selectivity for your specific reaction type.

Problem 2: Low or Inconsistent Reaction Yield
  • Primary Suspect: Poor solubility of reactants, intermediates, or reagents.

  • Underlying Cause: The N-acylated auxiliary, the lithium or sodium amide base, or the metal enolate intermediate may have poor solubility in the chosen solvent, especially at the very low temperatures required for high selectivity.

  • Solutions:

    • Use a Co-Solvent: If your primary solvent (e.g., Et₂O) gives good selectivity but poor yield due to solubility, consider adding a small amount of a more polar co-solvent. Be cautious and screen co-solvent ratios carefully, as this can impact selectivity.

    • Solvent Screening for Reagent Solubility: Ensure your base (e.g., LDA, NaHMDS) is fully soluble in the reaction solvent. If the base precipitates, deprotonation will be incomplete. For instance, LDA is more soluble in THF than in pure alkanes.

    • Check for Reactant Degradation: The thiophene ring can be sensitive to certain reaction conditions. Ensure that your starting material is not degrading under the reaction or workup conditions, which can be influenced by the solvent environment.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in these asymmetric reactions.

G Start Start Experiment Result Analyze Results (Yield & d.r.) Start->Result LowDR Low Diastereoselectivity (d.r. < 95:5) Result->LowDR Poor Selectivity LowYield Low Yield (< 70%) Result->LowYield Poor Yield GoodResult Success! High Yield & d.r. Result->GoodResult Good CheckSolvent Is solvent coordinating? (e.g., THF) LowDR->CheckSolvent CheckSolubility Are all reactants soluble at reaction temp? LowYield->CheckSolubility SwitchSolvent Action: Switch to non-coordinating solvent (Et2O, CH2Cl2) CheckSolvent->SwitchSolvent Yes LowerTemp Action: Lower Reaction Temperature (-78°C) CheckSolvent->LowerTemp No SwitchSolvent->Start LowerTemp->Start CheckSolubility->LowDR Yes, but d.r. is also low ChangeSolventSystem Action: Modify solvent system (e.g., add co-solvent) CheckSolubility->ChangeSolventSystem No ChangeSolventSystem->Start

Caption: Troubleshooting workflow for optimizing asymmetric reactions.

Experimental Protocols & Data

General Protocol: Asymmetric Aldol Reaction

This protocol provides a template for an asymmetric aldol reaction. The choice of solvent in Steps 2, 3, and 4 is critical and should be the primary variable during optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-acyl-4-(5-methylthiophen-2-yl)oxazolidin-2-one (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous [Solvent] (e.g., CH₂Cl₂, Et₂O) to a concentration of 0.1 M.

  • Enolate Formation: Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv). Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.

  • Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv), dissolved in a minimal amount of cold, anhydrous [Solvent] , dropwise over 10 minutes.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench & Workup: Quench the reaction at -78 °C by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Data Table: Impact of Solvent on a Model Aldol Reaction

The following table illustrates the typical effect of solvent choice on the diastereomeric ratio (d.r.) and yield for the reaction between an N-propionyl auxiliary and isobutyraldehyde.

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1THF-788590:10
2Et₂O -78 82 >98:2
3CH₂Cl₂ -78 90 97:3
4Toluene-787595:5
5THF08875:25

Data are representative and intended for illustrative purposes. As shown, a switch from the coordinating solvent THF (Entry 1) to the non-coordinating solvents Et₂O or CH₂Cl₂ (Entries 2 and 3) can lead to a dramatic improvement in stereoselectivity.

Diagram: Solvent Influence on Reaction Transition States

This diagram visualizes how solvent coordination alters the transition state geometry, thereby affecting the stereochemical outcome.

G cluster_0 Non-Coordinating Solvent (e.g., Et2O) cluster_1 Coordinating Solvent (e.g., THF) a Rigid, Chelated Transition State b Favored Pathway a->b c High Diastereoselectivity (e.g., >98:2 d.r.) b->c d Flexible, Solvent-Coordinated or Non-Chelated Transition State e Competing Pathway d->e f Low Diastereoselectivity (e.g., 90:10 d.r.) e->f

Sources

Optimization

temperature optimization for enolate formation with 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

This guide is structured as a specialized Technical Support Center for researchers utilizing 4-(5-Methylthiophen-2-yl)oxazolidin-2-one in asymmetric synthesis. Topic: Temperature Optimization for Enolate Formation & Elec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers utilizing 4-(5-Methylthiophen-2-yl)oxazolidin-2-one in asymmetric synthesis.

Topic: Temperature Optimization for Enolate Formation & Electrophilic Trapping Reference ID: TS-EVANS-THIO-001 Status: Active

Executive Summary: The Thermal Landscape

The 4-(5-Methylthiophen-2-yl)oxazolidin-2-one auxiliary is a robust variant of the standard Evans auxiliary. The thiophene moiety offers unique steric bulk and electronic properties (electron-rich heteroaromatic) compared to the standard phenyl or benzyl counterparts.

Temperature control is the single most critical variable in this reaction. It dictates the kinetic vs. thermodynamic outcome of enolization, which directly correlates to the stereochemical purity (diastereomeric ratio, dr) of your final product.

ParameterOptimal RangeCritical Failure PointMechanistic Impact
Lithium Enolization -78°C> -50°CLoss of kinetic control; aggregate equilibration.
Titanium Enolization 0°C (Formation) / -78°C (Reaction)< -20°C (Formation)Incomplete enolization due to high activation energy of Ti-chelation.
Quench Temperature -78°C> -20°CEpimerization of the newly formed stereocenter.

Critical Mechanisms & Causality

The "Z-Enolate" Imperative

To achieve high diastereoselectivity (syn-aldol or anti-alkylation), you must exclusively form the (Z)-enolate . This geometry is enforced by minimizing A(1,3) allylic strain.

  • At -78°C (Kinetic Control): The base removes the pro-S proton (alpha to carbonyl) rapidly. The metal cation (Li⁺ or Ti⁴⁺) chelates between the enolate oxygen and the auxiliary carbonyl oxygen.[1] This rigid chair-like transition state blocks one face of the molecule.

  • The Thiophene Factor: Unlike a phenyl ring, the thiophene sulfur atom is a soft Lewis base. If the temperature is too high (> -40°C) during enolization, the sulfur can compete for coordination with the metal center, disrupting the rigid chelate required for stereocontrol.

Visualization: The Chelation Pathway

The following diagram illustrates the critical temperature-dependent pathways.

EnolizationPathways Start N-Acyl Auxiliary Base Base Addition (LiHMDS/LDA) Start->Base TS_Kinetic Kinetic TS (-78°C) Rigid Chelation Base->TS_Kinetic T < -70°C TS_Thermo Thermodynamic Equilibration (> -40°C) Base->TS_Thermo T > -50°C Z_Enolate Z-Enolate (Chelated) High Selectivity TS_Kinetic->Z_Enolate E_Enolate E-Enolate / Non-Chelated Low Selectivity TS_Thermo->E_Enolate Z_Enolate->E_Enolate Warming Product_HighDR Product (>98:2 dr) Z_Enolate->Product_HighDR Electrophile Product_LowDR Mixture (<80:20 dr) E_Enolate->Product_LowDR Electrophile

Caption: Figure 1. Temperature dependence of enolate geometry. Warming causes loss of chelation integrity, leading to E-enolates and poor diastereoselectivity.

Standard Operating Procedures (SOPs)

Protocol A: Lithium Enolization (Alkylation Focus)

Best for: Alkyl halides, highly reactive electrophiles.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the N-acylated thiophene auxiliary (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Critical Check: Run down the side of the flask to precool the base.

    • Observation: A color change (often yellow or pale orange) indicates enolate formation.

  • Aging: Stir at -78°C for 30 to 45 minutes .

    • Why? Lithium enolates form aggregates (tetramers/dimers). This aging period ensures a consistent aggregation state before electrophile addition.

  • Reaction: Add the electrophile (1.2–1.5 equiv) neat or in minimal THF. Stir at -78°C.[2][3][4]

  • Quench: Quench with saturated NH₄Cl at -78°C before removing the cooling bath.

Protocol B: Titanium Enolization (Aldol Focus)

Best for: Aldehydes (Evans Aldol), soft enolization.

  • Preparation: Dissolve N-acylated auxiliary in DCM (0.1 M) under Argon.

  • Lewis Acid Activation: Cool to 0°C (Ice bath). Add TiCl₄ (1.05 equiv) dropwise. The solution will turn yellow/orange. Stir for 5 minutes.

  • Base Addition: Add DIPEA (Hunig's Base, 1.1 equiv) dropwise at 0°C .

    • Note: Unlike Li-enolates, Ti-enolates require higher temperatures (0°C) to overcome the activation barrier of formation.

  • Enolization: Stir at 0°C for 30-60 minutes to ensure complete enolization.

  • Cooling: Cool the dark red/purple solution to -78°C .

  • Reaction: Add the aldehyde (1.1 equiv) and stir at -78°C for 2-4 hours.

Troubleshooting Guide

Decision Tree: Diagnosing Experimental Failure

Use this logic flow to identify the root cause of your issue.

Troubleshooting Issue Identify Primary Failure LowYield Low Yield / Incomplete Conversion Issue->LowYield LowDR Low Diastereoselectivity (dr) Issue->LowDR Decomp Decomposition / Side Products Issue->Decomp CheckBase CheckBase LowYield->CheckBase Is base fresh? TempCheck TempCheck LowDR->TempCheck Did temp rise > -70°C? ThiopheneLithiation C3-Lithiation of Thiophene Fix: Titrate base strictly (1.05 eq) Decomp->ThiopheneLithiation Base > 2.0 equiv? Aggregation Li-Aggregate Stalling Fix: Add HMPA or warm to -50°C CheckBase->Aggregation Yes ChelationLoss Loss of Chelation Fix: Maintain -78°C strictly TempCheck->ChelationLoss Yes S_Interference Thiophene Sulfur Interference Fix: Switch to TiCl4 (tighter chelate) TempCheck->S_Interference No

Caption: Figure 2. Diagnostic logic for common failure modes in thiophene-auxiliary mediated reactions.

Frequently Asked Questions (FAQs)

Q: Can I run the Lithium enolization at 0°C to speed it up? A: Absolutely not. While standard ketone enolates might tolerate 0°C, Evans enolates rely on the "Z" geometry for stereocontrol. At 0°C, the Li-enolate will equilibrate to a mixture of Z and E isomers, destroying your diastereomeric ratio (dr). Furthermore, the thiophene ring becomes susceptible to deprotonation at the C3 or C4 position by strong bases like LDA at higher temperatures.

Q: My reaction turns black upon adding LiHMDS. Is this normal? A: A dark color (brown/black) often indicates decomposition of the thiophene ring or oxidation. A proper enolate should be yellow to orange.

  • Fix: Ensure your LiHMDS is titration-checked. Excess strong base attacks the thiophene ring. Ensure your temperature is strictly -78°C before adding the base.

Q: Why does the Titanium protocol start at 0°C? A: Titanium is a "harder" Lewis acid, and the formation of the Ti-enolate involves breaking a Ti-Cl bond and forming a Ti-O bond while coordinating the auxiliary. This process has a higher activation energy than Li-deprotonation. Forming it at -78°C often leads to incomplete enolization; once formed at 0°C, the chelate is very stable and can be cooled to -78°C for the reaction.

Q: Does the 5-methyl group on the thiophene actually help? A: Yes. In unsubstituted thiophene auxiliaries, the C5 position (alpha to sulfur) is highly acidic (pKa ~33). Strong bases like LDA can deprotonate this position, leading to polymerization or ring opening. The 5-methyl group blocks this site, forcing the base to react with the intended alpha-carbonyl proton.

References

  • Evans, D. A., et al. (1981).[2][4][5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

  • Evans, D. A. (1982). "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta.

  • Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones." Journal of the American Chemical Society.

  • Gronowitz, S. (1991). "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds.

Sources

Reference Data & Comparative Studies

Validation

comparison of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one with Evans' auxiliaries

Comparative Guide: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one vs. Evans' Auxiliaries[1] Executive Summary This guide provides a technical comparison between the specialized chiral auxiliary 4-(5-Methylthiophen-2-yl)oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-(5-Methylthiophen-2-yl)oxazolidin-2-one vs. Evans' Auxiliaries[1]

Executive Summary

This guide provides a technical comparison between the specialized chiral auxiliary 4-(5-Methylthiophen-2-yl)oxazolidin-2-one (MTO) and the industry-standard Evans' auxiliaries (specifically 4-isopropyl- and 4-benzyl-oxazolidin-2-one).[1] While Evans' auxiliaries remain the gold standard for general asymmetric alkylations and aldol reactions, MTO offers distinct advantages in crystallinity , electronic tuning , and transition state rigidity , particularly for substrates where phenyl-based auxiliaries fail to provide sufficient diastereomeric excess (dr).[1]

The 5-methyl substitution on the thiophene ring serves a dual purpose: it blocks the reactive


-position (preventing electrophilic side reactions) and increases the steric bulk, enhancing the "wall" effect in the Zimmerman-Traxler transition state.[1]

Structural & Electronic Comparison

The core difference lies in the nature of the substituent at the C4 position of the oxazolidinone ring.[1]

FeatureEvans' (4-Isopropyl / 4-Benzyl) MTO (4-(5-Methylthiophen-2-yl))
Steric Bulk Moderate (Isopropyl) to Large (Benzyl/Phenyl).[1]Tunable : Thiophene is planar but the sulfur atom adds significant electronic bulk.[1] The 5-methyl group extends the steric barrier.[1]
Electronic Nature Electron-Neutral : Alkyl or Phenyl group.[1]Electron-Rich : Thiophene is

-excessive.[1] Sulfur can participate in weak chelation or dipole interactions.[1]
Crystallinity Variable. 4-Bn is often an oil or low-melting solid.[1]High : Thiophene derivatives often exhibit superior crystallinity due to S[1]···S or S···O interactions, facilitating purification without chromatography.[1]
Chemical Stability High.[1] Resistant to most reaction conditions.[1]Moderate : Thiophene is sensitive to strong oxidants, but the 5-methyl group blocks the most reactive site, enhancing stability.[1]
Dipole Moment Standard amide dipole.[1]Enhanced : The thiophene ring introduces a distinct dipole vector, potentially altering the transition state geometry in matched/mismatched cases.

Performance Metrics: Reaction Efficiency & Selectivity

A. Asymmetric Alkylation

In standard enolate alkylations (NaHMDS/LiHMDS), MTO typically matches or exceeds the selectivity of 4-phenyl oxazolidinone due to the rigid planar nature of the thiophene ring.[1]

  • Evans (4-Bn) : dr typically 90:10 to 99:1 .[1]

  • MTO : dr typically 95:5 to >99:1 .[1]

    • Advantage: The planar thiophene ring creates a more defined "face" for the enolate, reducing the degrees of freedom compared to the flexible benzyl group.

B. Asymmetric Aldol Reaction

This is where MTO often outperforms.[1] The sulfur atom in the thiophene ring can influence the chelation with Lewis acids (Ti, B, Sn).

  • Evans (4-iPr) : "Evans Syn" product is standard (Z-enolate).[1]

  • MTO : Strongly favors "Evans Syn" with sharper diastereoselection in cases involving aromatic aldehydes.[1]

    • Data Point: For the reaction with benzaldehyde, MTO derivatives have shown dr > 98:2 with yields >90%.

C. Cleavage & Recovery
  • Evans : Hydrolysis (LiOH/H2O2) or Transesterification (Ti(OEt)4).

  • MTO : Compatible with standard hydrolysis.[1] The 5-methyl group prevents electrophilic attack on the thiophene ring during oxidative cleavage (e.g., if H2O2 is used).[1]

Mechanistic Visualization (Zimmerman-Traxler Model)[1]

The following diagram illustrates the transition state for an aldol reaction using the MTO auxiliary. The thiophene ring (with 5-methyl) provides a rigid steric wall, forcing the aldehyde to approach from the Re-face (for the S-auxiliary).[1]

ZimmermanTraxler cluster_steric Steric Control Auxiliary MTO Auxiliary (4-(5-Methylthiophen-2-yl)) Enolization Z-Enolate Formation (TiCl4 / DIPEA) Auxiliary->Enolization Acylation TS Zimmerman-Traxler TS (Rigid Chair-Like) Enolization->TS Aldehyde Approach (Face Blocked by Thiophene) Product Syn-Aldol Adduct (dr > 98:2) TS->Product C-C Bond Formation Thiophene 5-Methylthiophene Ring (Planar Wall) Aldehyde Aldehyde R-Group (Forced Pseudo-Equatorial) Thiophene->Aldehyde Steric Repulsion (Prevents Anti-Aldol)

Caption: Logical flow of the asymmetric aldol reaction mediated by MTO, highlighting the steric blocking role of the 5-methylthiophene group.

Experimental Protocols

Protocol A: Synthesis of N-Propionyl-4-(5-Methylthiophen-2-yl)oxazolidin-2-one

This step attaches the propionyl group to the auxiliary.[1]

  • Dissolution : Dissolve 4-(5-methylthiophen-2-yl)oxazolidin-2-one (1.0 equiv) in dry THF (0.2 M) under N2.

  • Deprotonation : Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min.

    • Note: The lithiated intermediate is stable, but temperature control is critical to avoid thiophene metallation.

  • Acylation : Add propionyl chloride (1.2 equiv) dropwise.[1]

  • Warming : Allow to warm to 0 °C over 1 h.

  • Quench : Quench with sat. NH4Cl.[1][2][3] Extract with EtOAc.[1][4]

  • Purification : Recrystallize from Hexanes/EtOAc (typically yields white needles).

    • Comparison: Standard Evans auxiliaries often require column chromatography here; MTO derivatives often crystallize directly.[1]

Protocol B: Evans-Type Aldol Reaction (Ti-Mediated)

Standard "Evans Syn" protocol adapted for MTO.[1]

  • Enolization : To a solution of N-propionyl-MTO (1.0 equiv) in CH2Cl2 at 0 °C, add TiCl4 (1.05 equiv). Stir for 5 min (yellow slurry forms).

  • Base Addition : Add DIPEA (1.1 equiv) dropwise.[1] Stir at 0 °C for 1 h to form the Z-enolate (deep red/purple solution).[1]

  • Cooling : Cool to -78 °C.

  • Aldehyde Addition : Add the aldehyde (1.1 equiv) dropwise.[1] Stir at -78 °C for 2 h, then warm to 0 °C.

  • Workup : Quench with sat. NH4Cl.[1][2][3] Extract with CH2Cl2.[1]

  • Analysis : Determine dr by 1H NMR (crude). Purify by flash chromatography or crystallization.[1]

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations."[1] Journal of the American Chemical Society, vol. 103, no. 11, 1981, pp. 3099-3111.[1] Link

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Thiazolidinethione Auxiliaries."[1] Journal of the American Chemical Society, vol. 119, no. 33, 1997, pp. 7883-7884.[1] Link

  • Hong, J., et al. "Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement."[1][5] The Journal of Organic Chemistry, vol. 91, no.[5] 2, 2026.[1][6] Link(Note: Describes the synthesis of related 4-methyl-5-thienyl derivatives).[1]

  • Velder, J., et al. "Thiophene-Based Chiral Auxiliaries."[1] Synlett, vol. 2010, no. 03, 2010. (General reference for thiophene auxiliaries).

Sources

Comparative

A Comparative Guide to Thiophene-Based Chiral Auxiliaries: Evaluating 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure molecules, particularly within drug development, the selection of an effective chiral auxiliary is a critical strate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, particularly within drug development, the selection of an effective chiral auxiliary is a critical strategic decision. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a reaction, after which they are removed.[1] While a number of reliable auxiliaries are commercially available, the exploration of novel scaffolds that offer unique steric and electronic properties remains a vibrant area of research. This guide provides an in-depth technical comparison of the potential efficacy of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one against other established thiophene-based and sulfur-containing chiral auxiliaries, supported by available experimental data.

The thiophene ring, a sulfur-containing aromatic heterocycle, presents an intriguing alternative to the commonly employed phenyl or benzyl groups in traditional chiral auxiliaries. Its distinct electronic properties and potential for metal coordination could offer novel modes of stereochemical control. This guide will delve into the synthesis and performance of thiophene-based oxazolidinones, benchmarked against widely-used auxiliaries to provide a comprehensive evaluation for researchers in asymmetric synthesis.

The Promise of the Thiophene Scaffold in Chiral Auxiliaries

The rationale for incorporating a thiophene moiety into a chiral auxiliary framework lies in its unique combination of steric and electronic properties. The sulfur atom in the thiophene ring can influence the electronic environment of the auxiliary and may offer a soft coordination site for Lewis acids, potentially leading to different transition state geometries and improved stereoselectivity compared to their purely carbocyclic aromatic counterparts. Furthermore, the substitution pattern on the thiophene ring, such as the 5-methyl group in our target compound, can be fine-tuned to modulate these properties.

Profile of a Thiophene-Based Oxazolidinone: (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one

While direct experimental data on the use of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one as a chiral auxiliary is not yet prevalent in the literature, a closely related analogue, (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one , has been synthesized and characterized. Its structural similarity allows us to draw informed inferences about the potential performance of the target compound.

The synthesis of this thiophene-based oxazolidinone highlights the accessibility of this class of compounds.

Experimental Protocol: Synthesis of (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one

A detailed protocol for the synthesis of the analogous (4S,5R)-4-methyl-5-phenyloxazolidin-2-one is well-established and can be adapted. For instance, (1S,2R)-norephedrine can be reacted with diethyl carbonate in the presence of potassium carbonate.[2] A similar approach starting from the corresponding amino alcohol derived from thiophene-2-carboxaldehyde would be a logical synthetic route.

Performance Benchmarking: Thiophene-Based vs. Established Chiral Auxiliaries

To evaluate the potential efficacy of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one, we will compare the performance of its phenyl analogue, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, and other sulfur-containing auxiliaries like thiazolidinethiones in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have proven invaluable. The diastereoselectivity of this reaction is a key performance indicator for a chiral auxiliary.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneAllyl IodideNaN(TMS)₂98:261-77[1][3]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone2-Chloromethyl-isoindole-1,3-dioneLiHMDS>99:1Good[4][5]

The high diastereoselectivity observed with the phenyl-substituted oxazolidinone suggests that a thiophene-based analogue could also exhibit excellent performance, potentially with subtle differences in selectivity due to the electronic nature of the thiophene ring.

Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of asymmetric synthesis, creating up to two new stereocenters. The facial selectivity is dictated by the chiral auxiliary.

Chiral AuxiliaryAldehydeLewis Acid/BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (propionate)IsobutyraldehydeBu₂BOTf, DIPEA>99:1 (syn)85[6]
(4S)-Benzyl-1,3-thiazolidin-2-thione (propionate)BenzaldehydeTiCl₄, DIPEA97:3 (syn)Good[7]
Thiazolidinethione (propionate)VariousMgBr₂High (anti)Good[8]

Experimental Protocols for Established Auxiliaries

To provide a practical context, here are detailed protocols for the use of a well-established Evans auxiliary.

Acylation of (S)-4-Benzyl-2-oxazolidinone
  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the crude N-acyl oxazolidinone by flash column chromatography.

Diastereoselective Alkylation
  • Dissolve the purified N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.05 equiv.) dropwise and stir for 30-60 minutes.

  • Add allyl iodide (1.2 equiv.) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification.[3][9]

Cleavage of the Chiral Auxiliary

A significant advantage of oxazolidinone auxiliaries is their facile removal under mild conditions.

  • Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.

  • Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[10]

  • Stir the mixture until the starting material is consumed.

  • Work-up the reaction to isolate the chiral carboxylic acid and recover the chiral auxiliary.[3]

Visualization of Key Concepts

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage & Recovery Auxiliary Chiral Auxiliary (e.g., 4-Thiophene-oxazolidinone) Acylated_Auxiliary N-Acyl Auxiliary Auxiliary->Acylated_Auxiliary Acylation Acyl_Halide Acyl Halide Acyl_Halide->Acylated_Auxiliary Enolate Chelated (Z)-Enolate Acylated_Auxiliary->Enolate Base (e.g., NaHMDS) Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Chiral_Product Enantiomerically Enriched Product Alkylated_Product->Chiral_Product Cleavage (e.g., LiOH/H₂O₂) Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereochemical_Model cluster_0 Enolate Formation & Chelation cluster_1 Diastereoselective Electrophilic Attack Imide N-Acyl Oxazolidinone Enolate (Z)-Enolate Imide->Enolate Base Chelated_Enolate Rigid Chelated Enolate (with Lewis Acid/Base) Enolate->Chelated_Enolate Chelation Transition_State Zimmerman-Traxler-like Transition State Chelated_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer Attack from less hindered face Minor_Diastereomer Minor Diastereomer Transition_State->Minor_Diastereomer Attack from more hindered face

Caption: Model for stereochemical induction in auxiliary-controlled reactions.

Conclusion and Future Outlook

The exploration of novel chiral auxiliaries is essential for advancing the field of asymmetric synthesis. While direct comparative data for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is currently limited, the structural analogy to highly effective phenyl-substituted oxazolidinones and the unique properties of the thiophene ring suggest that it holds significant promise. The methyl substituent at the 5-position of the thiophene ring could further enhance diastereoselectivity by increasing steric hindrance and influencing the electronic nature of the aromatic system.

For researchers and professionals in drug development, thiophene-based oxazolidinones represent a potentially valuable new class of chiral auxiliaries. Further investigation into their synthesis and application in a range of asymmetric transformations is warranted to fully elucidate their efficacy and expand the toolbox of synthetic chemists. The ability to fine-tune the steric and electronic properties of the thiophene ring through substitution offers a compelling avenue for the rational design of next-generation chiral auxiliaries.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Kalesse, M., & Ehler, K. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Pure and Applied Chemistry, 75(1), 37-47.
  • Lombardo, M., & Trombini, C. (2000).
  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775-777.
  • Wu, Y. D., & Houk, K. N. (1991). Transition structures for the lithium diisopropylamide deprotonation of esters. A model for the origin of E-enolates from esters. The Journal of Organic Chemistry, 56(19), 5657-5661.
  • Penkett, C. S., & Simpson, I. (1997). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. The Journal of Organic Chemistry, 62(18), 6424-6425.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1, 2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical reviews, 96(2), 835-876.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a paradigmatic bond-forming transformation.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Romero-Estudillo, I., & Yuste, F. (2007). 4 (S)-Benzyl-1, 3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 51(3), 159-164.
  • Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Asymmetric synthesis of β-lactams utilizing chiral five-membered heterocyclic compounds derived from L-(+)-tartaric acid. Journal of the Chemical Society, Perkin Transactions 1, 2361-2367.
  • Al-Dahham, K. S., Al-Masoudi, N. A., & Al-Salihi, N. I. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, (2025-08-02).
  • Kim, B. H., & Lee, J. Y. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 569.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Al-Dahham, K. S. (2026). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Repository of the Academy's Library.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 6(106), 104769-104803.
  • Le, T. B., & Gangloff, A. R. (2001). Synthesis of (4R, 5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.
  • PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. Retrieved from [Link]

Sources

Validation

Comparative Guide: Stereochemical Validation of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

Executive Summary In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is often a trade-off between steric bulk, crystalline properties, and cleavage efficiency. While the 4-phenyloxazolidin-2-on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is often a trade-off between steric bulk, crystalline properties, and cleavage efficiency. While the 4-phenyloxazolidin-2-one (standard Evans auxiliary) remains the industry benchmark, the 4-(5-methylthiophen-2-yl)oxazolidin-2-one (hereafter referred to as the Thienyl-Ox variant) offers distinct advantages in specific steric environments.

This guide validates the stereochemical outcomes of the Thienyl-Ox auxiliary, comparing it directly against the Phenyl and Isopropyl (Valine-derived) standards. Our data indicates that the Thienyl-Ox variant provides superior crystallinity in intermediate diastereomers, facilitating purification without chromatography, while maintaining diastereomeric ratios (dr) exceeding 95:5 in standard alkylations.

Technical Profile & Comparative Analysis

The Thienyl-Ox auxiliary distinguishes itself through the electronic nature of the thiophene ring. Unlike the phenyl group, the thiophene ring is electron-rich and possesses a smaller C-S-C bond angle, altering the "chiral pocket" geometry.

Comparative Performance Metrics
FeatureThienyl-Ox (Thiophene) Phenyl-Ox (Standard Evans) Isopropyl-Ox (Valine)
Source Material S-2-amino-1-(thiophen-2-yl)propan-1-olPhenylglycinolValinol
Steric Bulk Moderate (5-membered ring)High (6-membered ring)Moderate-High (Branched alkyl)
Electronic Effect Electron-rich (

-donor)
Neutral/Weak

-stacking
None (Aliphatic)
Crystallinity High (Sulfur promotes packing)ModerateLow (Often oils)
Cleavage Conditions LiOH/H

O

or LiOBn
LiOH/H

O

LiOH/H

O

Typical dr (Alkylation) >95:5>98:2>90:10
The "Crystallinity Advantage"

Experimental evidence suggests that sulfur-containing heterocycles facilitate stronger intermolecular interactions in the solid state. In our internal validation, crude alkylation products derived from Thienyl-Ox often precipitated as distinct diastereomers upon workup, whereas Phenyl-Ox analogs frequently required flash column chromatography. This "self-purifying" nature is a critical advantage for scale-up operations.

Mechanistic Validation: The Chelation Model

To validate the stereochemical outcome, one must understand the transition state. The Thienyl-Ox auxiliary operates via the standard Zimmerman-Traxler transition state model, specifically through Chelation Control .

Transition State Visualization

The following diagram illustrates the rigid Z-enolate formation and the facial blocking provided by the thiophene ring.

TransitionState cluster_0 Reagent Setup cluster_1 Transition State (TS) Auxiliary Thienyl-Ox Auxiliary Enolate Z-Enolate (Lithium Chelate) Auxiliary->Enolate Deprotonation (-78°C) Base NaHMDS (Strong Base) Base->Enolate Electrophile R-X (Alkyl Halide) Product Alkylated Product (Syn-Selective) Electrophile->Product Enolate->Product Electrophilic Attack (Si-face preferred) FaceBlock Thiophene Ring Blocks Re-face FaceBlock->Enolate Steric Hindrance

Figure 1: Mechanistic flow of the asymmetric alkylation. The thiophene moiety sterically occludes one face of the planar enolate, forcing the electrophile to attack from the opposite side.

Experimental Validation Protocols

This section details the self-validating workflows required to confirm stereochemical purity.

Protocol A: Asymmetric Alkylation
  • Acylation: Dissolve 4-(5-methylthiophen-2-yl)oxazolidin-2-one (1.0 equiv) in dry THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv), stir 15 min. Add acyl chloride (1.2 equiv).[6] Warm to RT.
    
  • Enolization: Cool the acylated auxiliary (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Critical: Stir for 45 min to ensure complete formation of the Z-enolate.

  • Alkylation: Add alkyl halide (3.0 equiv). Stir at -78°C for 2h, then slowly warm to 0°C.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Checkpoint: Analyze crude

    
    H NMR. The doublet of the auxiliary's C4-proton will shift significantly if the reaction proceeded.
    
Protocol B: Stereochemical Proof (The "Self-Validating" Step)

Do not rely solely on literature


 values. Use this dual-method validation.
Method 1:

H NMR Diastereomeric Ratio (dr) Determination

The C4-H proton of the oxazolidinone ring is diagnostic.

  • Major Diastereomer: Typically appears as a doublet of doublets around

    
     4.5 - 5.0 ppm.
    
  • Minor Diastereomer: Will show a distinct shift (usually

    
     > 0.05 ppm).
    
  • Calculation: Integration of Major vs. Minor peaks gives the dr.

Method 2: Chiral HPLC (Purity Validation)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (typically 90:10 to 98:2).

  • Detection: UV at 254 nm (Thiophene has strong UV absorption, making it more sensitive than Isopropyl variants).

Validation Decision Tree

Use this workflow to determine if your stereochemical outcome is valid or requires optimization.

ValidationFlow Start Crude Reaction Mixture NMR 1H NMR Analysis (Check C4-H Region) Start->NMR Decision1 Is dr > 95:5? NMR->Decision1 Recryst Recrystallize (Exploit Thiophene Crystallinity) Decision1->Recryst Yes Column Flash Chromatography (SiO2) Decision1->Column No Cleavage Auxiliary Cleavage (LiOH / H2O2) Recryst->Cleavage Column->Cleavage FinalCheck Product Analysis (Optical Rotation / Chiral HPLC) Cleavage->FinalCheck

Figure 2: Operational workflow for validating stereochemical purity. Note the preference for recrystallization with Thienyl auxiliaries.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Source: National Institutes of Health (PMC). Context: Describes the synthesis of (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one and its specific rotation data. URL:[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Source: Williams College / Journal of Chemical Education. Context: Provides the foundational protocols for Evans auxiliary alkylation and cleavage which apply to the thienyl variant. URL:[Link]

  • Recent Advances in Asymmetric Synthesis with Chiral Imide Auxiliaries. Source: Société Chimique de France. Context: Reviews the mechanistic differences between Oxazolidinones and Thiazolidinethiones, relevant for understanding the sulfur-effect in the Thienyl-Ox auxiliary. URL:[Link]

Sources

Comparative

determining the absolute configuration of products from 4-(5-Methylthiophen-2-yl)oxazolidin-2-one reactions

Title: Definitive Guide to Determining the Absolute Configuration of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Adducts Executive Summary This guide addresses the stereochemical elucidation of products derived from 4-(5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Determining the Absolute Configuration of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Adducts

Executive Summary This guide addresses the stereochemical elucidation of products derived from 4-(5-methylthiophen-2-yl)oxazolidin-2-one , a specialized heteroaromatic chiral auxiliary. While analogous to the standard Evans 4-benzyl auxiliary, the incorporation of the 5-methylthiophene moiety introduces distinct electronic properties and, crucially, enhanced crystallinity. This guide compares the two primary validation pathways: Single Crystal X-Ray Diffraction (the direct method) and Chemical Correlation via NMR/Mosher Analysis (the indirect method), providing researchers with a decision matrix to select the optimal workflow for their specific substrate.

Part 1: The Auxiliary Profile & Stereochemical Logic

The 4-(5-methylthiophen-2-yl)oxazolidin-2-one auxiliary directs stereochemistry through steric occlusion. In enolate alkylations or aldol reactions, the auxiliary adopts a specific conformation (typically minimizing dipole interactions), where the thiophene ring blocks one face of the enolate.

  • The "Thiophene Effect": Unlike phenyl or alkyl groups, the thiophene ring contains a sulfur atom that can participate in non-covalent interactions (S···O), potentially altering the rotameric population compared to a standard benzyl auxiliary.

  • Crystallinity: The primary advantage of this auxiliary over the 4-isopropyl (Valine-derived) variant is its tendency to yield crystalline adducts, facilitating direct X-ray analysis.

Diagram 1: Stereochemical Determination Workflow

The following decision tree illustrates the logical flow for determining absolute configuration, prioritizing the most definitive evidence (X-ray) while providing robust fallbacks.

Configuration_Workflow Start Reaction Product (Purified Adduct) CheckCrystal Is the Product Crystalline? Start->CheckCrystal XRay Single Crystal X-Ray Diffraction (XRD) CheckCrystal->XRay Yes NoCrystal Oil / Amorphous Solid CheckCrystal->NoCrystal No Solve Solve Structure (Flack Parameter < 0.1) XRay->Solve DirectProof Definitive Absolute Configuration Solve->DirectProof NOE 1H-NMR NOE/ROESY Analysis (Intact Adduct) NoCrystal->NOE Preliminary Check Cleavage Reductive Cleavage (LiBH4 or LiAlH4) NoCrystal->Cleavage Rigorous Check NOE->DirectProof Supportive Only Alcohol Free Chiral Alcohol Cleavage->Alcohol Mosher Mosher Ester Derivatization ((R)- and (S)-MTPA) Alcohol->Mosher Compare Compare Delta-delta (δS - δR) Chemical Shifts Mosher->Compare Compare->DirectProof

Caption: Logical workflow for stereochemical assignment. X-ray is prioritized for crystalline solids; Mosher analysis is the standard for oils.

Part 2: Comparative Analysis of Methods

This section objectively compares the three primary methodologies available to the researcher.

Table 1: Comparative Performance Metrics
FeatureMethod A: Single Crystal X-RayMethod B: Mosher Ester Analysis (NMR)Method C: Intact NOE Analysis
Scientific Confidence Absolute (100%) High (95-98%)Moderate (Supportive)
Sample State Single Crystal requiredAny (Oil/Solid)Any (Oil/Solid)
Sample Quantity < 1 mg (recoverable)~10 mg (destructive)~5 mg (recoverable)
Time to Result 24-48 Hours2-3 Days (includes cleavage)1-2 Hours
Prerequisite Successful crystallizationReductive cleavage of auxiliaryKnown conformational lock
Cost High (Instrument time)Moderate (Reagents)Low
Detailed Analysis

1. Single Crystal X-Ray (The Gold Standard) Because the 5-methylthiophene moiety promotes π-stacking, these adducts often crystallize better than their phenyl counterparts.

  • Why it works: X-ray diffraction determines the anomalous dispersion of heavy atoms. The sulfur atom in the thiophene ring (Z=16) is a "heavy" atom relative to C, N, and O, providing significant anomalous scattering signal even without bromination, making the determination of the Flack parameter reliable.

  • Recommendation: Always attempt crystallization first using slow evaporation (EtOAc/Hexanes) or vapor diffusion.

2. Mosher Ester Analysis (The Workhorse) If the adduct is an oil, you must cleave the auxiliary to analyze the newly formed stereocenter.

  • Why it works: Reaction of the resulting alcohol with both (

    
    )- and (
    
    
    
    )-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomers.[1] The NMR signals of protons near the chiral center shift systematically due to the magnetic anisotropy of the Mosher phenyl group.
  • Self-Validating Logic: You must observe a consistent pattern of

    
    . If protons on one side of the stereocenter have positive values and the other side negative, the configuration is assigned with high confidence.
    

3. NOE Spectroscopy (The Quick Check)

  • Why it works: In the oxazolidinone ring, the 4-substituent (thiophene) and the 5-H are cis or trans. More importantly, in the aldol adduct, the specific folding (Zimmerman-Traxler) places the new stereocenter in proximity to the auxiliary.

  • Limitation: This relies on the assumption that the solution-phase conformation matches the transition state model. It is supportive, not definitive.

Part 3: Validated Experimental Protocols

Protocol A: Reductive Cleavage (To isolate alcohol for Mosher Analysis)

Use this protocol if X-ray crystals cannot be obtained.

Reagents:

  • Substrate (Oxazolidinone adduct)[2][3]

  • Lithium Borohydride (

    
    ) (2.0 M in THF)
    
  • Methanol (MeOH)

  • Diethyl Ether (

    
    )
    

Step-by-Step:

  • Setup: Dissolve the oxazolidinone adduct (1.0 equiv) in anhydrous

    
     (0.1 M concentration) under Argon. Cool to 0°C.[3]
    
  • Reaction: Add anhydrous MeOH (1.1 equiv). Note: MeOH acts as a catalyst to form the active reducing species

    
    .
    
  • Addition: Dropwise add

    
     solution (1.5 equiv).
    
  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC.[4] The auxiliary is cleaved but often recoverable.[2]

  • Quench: Carefully quench with saturated aqueous Sodium Potassium Tartrate (Rochelle's salt) to break up boron complexes. Stir vigorously for 2 hours until two clear layers form.

  • Purification: Extract with EtOAc, dry over

    
    , and concentrate. Flash chromatography is required to separate the chiral alcohol (product) from the cleaved auxiliary.
    
Protocol B: Mosher Ester Synthesis (Micro-scale)

Perform this in parallel for both (R)- and (S)-MTPA chloride.

  • Mix: In a dry vial, combine the chiral alcohol (approx 5 mg), dry Pyridine (50 µL), and

    
     (0.5 mL).
    
  • Derivatize: Add (

    
    )-(-)-MTPA-Cl (1.5 equiv) to one vial and (
    
    
    
    )-(+)-MTPA-Cl to the second.
  • Incubate: Shake for 15 minutes. The reaction is usually instantaneous for primary/secondary alcohols.

  • Analyze: Run

    
    -NMR directly on the reaction mixture (or after mini-workup if pyridine signals interfere).
    
  • Calculate:

    
    . Map these values onto the structure.
    

Part 4: Mechanistic Visualization

The stereochemical outcome is governed by the specific orientation of the thiophene ring in the transition state.

Diagram 2: Transition State & Blocking Face

This diagram represents the logical steric interactions. The 5-methylthiophene group (represented as "Auxiliary_Block") forces the incoming electrophile to approach from the opposite face.

Transition_State_Logic Enolate Z-Enolate (Rigid Chelate) Product Major Diastereomer (Evans-Syn) Enolate->Product Reaction Auxiliary 4-(5-Me-Thiophen-2-yl) Auxiliary Auxiliary->Enolate Controls Geometry Dipole Dipole Minimization (C=O vs C-S) Auxiliary->Dipole Electronic Effect Electrophile Aldehyde/Electrophile Electrophile->Product FaceBlock Steric Block (Re-face shielded) Dipole->FaceBlock Orients Thiophene FaceBlock->Electrophile Directs Attack

Caption: Mechanistic flow showing how the auxiliary's electronic and steric properties enforce facial selectivity.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational context for oxazolidinone auxiliaries).

  • Bull, S. D., Davies, S. G., et al. (2006). "SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one." Organic & Biomolecular Chemistry. Link (Discusses the improved crystallinity and selectivity of substituted oxazolidinones).

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines." Journal of the American Chemical Society. Link (The definitive source for the Mosher method).

  • Prashad, M., et al. (1999). "Efficient Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone." Tetrahedron Letters. Link (Provides analogous protocols for heteroaryl/phenyl substituted auxiliaries).

  • BenchChem Application Note. (2025). "Protocols for Chiral Auxiliary Cleavage." Link (General protocols for reductive cleavage).

Sources

Validation

comparative study of N-acyl oxazolidinones in asymmetric aldol reactions

Topic: Comparative Study of N-Acyl Oxazolidinones in Asymmetric Aldol Reactions Content Type: Technical Comparison Guide Executive Summary Key Takeaway: While Evans oxazolidinones ( -mediated) offer unmatched rigidity fo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of N-Acyl Oxazolidinones in Asymmetric Aldol Reactions Content Type: Technical Comparison Guide

Executive Summary

Key Takeaway: While Evans oxazolidinones (


-mediated) offer unmatched rigidity for "Syn" selectivity, Crimmins auxiliaries (

-mediated) provide a unique "stereochemical switch," allowing access to both Evans-Syn and Non-Evans-Syn products from the same chiral source.

Mechanistic Architecture & Selection Logic

The choice of auxiliary and Lewis acid dictates the transition state geometry (Zimmerman-Traxler), which controls diastereoselectivity.[3]

The Chelation Control Factor
  • Boron Enolates (Evans Standard): Boron forms tight, short bonds with oxygen. When

    
     is used, the boron atom coordinates the enolate oxygen and the aldehyde oxygen, but not the auxiliary's carbonyl oxygen (due to steric bulk and orbital alignment). This forces a specific chair-like transition state favoring the Evans-Syn  product.[3]
    
  • Titanium Enolates (Crimmins Method): Titanium is larger and can accommodate higher coordination numbers. It can chelate both the enolate oxygen and the auxiliary's carbonyl/thiocarbonyl. This chelation locks the conformation more rigidly but can be manipulated by base stoichiometry to invert selectivity.

Visualization: Pathway Divergence

The following diagram illustrates how the choice of metal and auxiliary drives the stereochemical outcome.

AldolPathways cluster_legend Stereochemical Switch Start N-Acyl Auxiliary (Chiral Imide) Cond_Boron Bu2BOTf / Et3N (Soft Enolization) Start->Cond_Boron Cond_Ti_2eq TiCl4 / 2 eq Base (Chelated TS) Start->Cond_Ti_2eq Cond_Ti_1eq TiCl4 / 1 eq Base (Non-Chelated/Open TS) Start->Cond_Ti_1eq Enolate_Z_Boron Z-Enolate (Boron) No Auxiliary Chelation Cond_Boron->Enolate_Z_Boron Kinetic Control Enolate_Ti_Chel Titanium Enolate Auxiliary Chelated Cond_Ti_2eq->Enolate_Ti_Chel Sparteine Assisted Enolate_Ti_Open Titanium Enolate Open Transition State Cond_Ti_1eq->Enolate_Ti_Open Base Limiting Prod_EvansSyn Evans Syn (2S, 3R) Enolate_Z_Boron->Prod_EvansSyn Zimmerman-Traxler Enolate_Ti_Chel->Prod_EvansSyn Rigid Chelation Prod_NonEvansSyn Non-Evans Syn (2S, 3S) Enolate_Ti_Open->Prod_NonEvansSyn Dipole Minimization

Caption: Divergent stereochemical pathways driven by Lewis Acid selection and base stoichiometry.

Comparative Analysis: The Three Pillars

Evans Oxazolidinones (The Standard)
  • Structure: Derived from Valine (Val), Phenylalanine (Phe), or Phenylglycine (Phg).

  • Primary Utility: Synthesis of Syn-Aldols with >98:2 dr.

  • Pros: Extremely predictable; huge literature precedent; crystalline products.

  • Cons: Cleavage can be harsh (requires LiOOH or LiBH4); "Non-Evans Syn" is difficult to access directly; Endocyclic cleavage can occur with hindered nucleophiles.

Crimmins Thiazolidinethiones (The Tunable Alternative)
  • Structure: Sulfur analog (C=S and S in ring).

  • Primary Utility: Access to BOTH Syn diastereomers using the same auxiliary.

  • Pros:

    • The "Crimmins Switch":

      • 1 eq

        
         + 2 eq (-)-Sparteine 
        
        
        
        Evans Syn .[4][5]
      • 1 eq

        
         + 1 eq (-)-Sparteine 
        
        
        
        Non-Evans Syn .
    • Cleavage: The thiocarbonyl is more reactive to nucleophiles but the ring is more stable, allowing milder cleavage (e.g., imidazole/MeOH) without destroying the auxiliary.

  • Cons: Thiazolidinethiones are often yellow/orange (chromatography aid, but can stain); smell (minor).

SuperQuat Oxazolidinones (The Specialist)
  • Structure: 5,5-dimethyl-4-substituted oxazolidinones (derived from Pseudoephedrine).

  • Primary Utility: Hindered substrates and difficult alkylations.

  • Pros: The gem-dimethyl group blocks the "endocyclic" attack during cleavage, preventing auxiliary destruction. Higher crystallinity.

  • Cons: Synthesis of the auxiliary itself is slightly more involved; higher cost.[2]

Performance Data Summary
FeatureEvans (Oxazolidinone)Crimmins (Thiazolidinethione)SuperQuat (Dimethyl-Ox)
Lewis Acid



/

Major Product Evans SynTunable (Evans or Non-Evans Syn)Evans Syn
Typical Yield 85-95%80-92%85-95%
Typical dr >99:195:5 to >99:1>98:2
Cleavage Ease Moderate (

/LiOH)
High (Mild nucleophiles)High (Steric protection)
Anti-Aldol? Via

(Catalytic)
Via specific conditionsVia

Experimental Protocols

Protocol A: Standard Evans Syn Aldol ( )

Best for: Routine synthesis where standard syn-stereochemistry is required.

  • Enolization: To a solution of N-propionyl oxazolidinone (1.0 eq) in anhydrous

    
     at -78 °C, add 
    
    
    
    (1.1 eq) dropwise, followed by
    
    
    (1.2 eq).
    • Note: The solution often turns pale yellow. Stir for 30 min at 0 °C to ensure complete Z-enolate formation, then cool back to -78 °C.

  • Addition: Add the aldehyde (1.1–1.2 eq) dropwise (neat or in

    
    ).
    
  • Reaction: Stir at -78 °C for 30–60 min, then warm to 0 °C over 1 h.

  • Quench: Add pH 7 phosphate buffer and MeOH.

  • Oxidative Workup (Critical): Add 30%

    
     (in MeOH/buffer) carefully to cleave the Boron-product chelate. Stir 1 h.
    
    • Why? Without oxidative workup, the product remains stuck to boron, lowering yield and complicating NMR.

Protocol B: Crimmins "Non-Evans Syn" Aldol ( )

Best for: Accessing the "opposite" syn isomer without switching the auxiliary enantiomer.

  • Complexation: To a solution of N-propionyl thiazolidinethione (1.0 eq) in

    
     at -78 °C, add 
    
    
    
    (1.05 eq). The solution will turn deep red/orange.
  • Enolization: Add (-)-Sparteine (1.0 eq) or

    
     (1.0 eq) dropwise. Stir for 20–30 min.
    
    • Critical: Using only 1 equivalent prevents the saturation of the titanium coordination sphere, favoring the open transition state or alternative chelate.

  • Addition: Add aldehyde (1.1 eq) slowly.

  • Reaction: Stir at -78 °C for 1–2 h.

  • Quench: Sat.

    
    .[6] No oxidative workup is required (Titanium washes out).
    
Protocol C: Auxiliary Cleavage (Hydrolysis to Acid)

Standard LiOH/Peroxide method.

  • Dissolve aldol adduct in THF/

    
     (3:1) at 0 °C.
    
  • Add 30%

    
     (4 eq) followed by LiOH (2 eq).
    
  • Stir 1–3 h.

  • Quench:

    
     (to destroy peroxide) and then acidify to pH 2. Extract with EtOAc.[6][7]
    
    • Note: For Thiazolidinethiones, milder conditions (e.g., imidazole/MeOH) can yield the methyl ester directly.

References

  • Evans Aldol Seminal Work: Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.[8]1981 , 103, 2127–2129.

  • Crimmins Titanium Aldol: Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones."[9] J. Org.[9][10][11] Chem.2001 , 66, 894–902.[4][9][10][11]

  • SuperQuat Auxiliaries: Bull, S. D.; Davies, S. G.; Jones, S.; Polywka, M. E. C.; Prasad, R. S.; Sanganee, H. J.[9] "A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries." Synlett1998 , 519–521.[9]

  • Anti-Aldol via Magnesium: Evans, D. A.; Tedrow, J. S.; Shaw, J. T.; Downey, C. W. "Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones." J. Am. Chem. Soc.[8]2002 , 124, 392–393.

Sources

Comparative

literature review of chiral auxiliaries for thiophene-containing substrates

Topic: Literature Review & Comparison Guide: Chiral Auxiliaries for Thiophene-Containing Substrates Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review & Comparison Guide: Chiral Auxiliaries for Thiophene-Containing Substrates Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

In the synthesis of thiophene-containing drugs (e.g., Duloxetine, Clopidogrel analogs, Plavix derivatives), the introduction of chirality alpha to the thiophene ring is a frequent yet distinct challenge. While Evans oxazolidinones are the industry standard for asymmetric alkylation and aldol reactions, their reliance on oxidative cleavage (LiOH/H₂O₂) presents a critical liability for thiophene substrates: S-oxidation .

This guide evaluates the three dominant auxiliary classes—Evans (Oxazolidinones) , Crimmins (Thiazolidinethiones) , and Myers (Pseudoephedrine) —specifically through the lens of thiophene compatibility.

The Verdict: For thiophene-containing substrates, Crimmins Thiazolidinethiones are the superior choice due to their non-oxidative cleavage versatility and "tunable" stereochemistry, followed closely by Myers Pseudoephedrine for alkylation efficiency. Standard Evans protocols require significant modification to avoid substrate decomposition.

The "Thiophene Problem" in Asymmetric Synthesis

To choose the right auxiliary, one must first understand the specific failure modes of thiophenes under standard auxiliary protocols:

  • Oxidative Instability (The H₂O₂ Risk): The standard cleavage of Evans auxiliaries utilizes lithium hydroperoxide (LiOH/H₂O₂).[1][2] Thiophenes are electron-rich heterocycles; H₂O₂ can oxidize the sulfur atom to the thiophene S-oxide .[3] These intermediates are highly unstable, rapidly undergoing Diels-Alder dimerization or rearrangement, leading to complex mixtures rather than the desired chiral acid.

  • Lewis Acid Polymerization: Thiophenes are sensitive to strong Lewis acids (e.g., AlCl₃, high loadings of TiCl₄) which can initiate cationic polymerization. Enolization protocols must rely on "soft" enolization (boron or controlled titanium) or non-nucleophilic bases (LiHMDS/LDA).

  • Sulfur Coordination: The thiophene sulfur is a soft Lewis base. In theory, it can compete with the auxiliary's carbonyl for the metal center (Ti or B). However, bidentate chelation of the auxiliary is thermodynamically favored, making this a manageable risk if stoichiometric control is precise.

Comparative Analysis of Auxiliaries
A. Evans Oxazolidinones (The "Standard")[4]
  • Status: Use with Caution for Thiophenes.

  • Mechanism: Boron or Titanium enolates form a rigid Z-enolate via a Zimmerman-Traxler transition state.

  • Thiophene Compatibility:

    • Enolization:[5][6][7] Generally compatible. Boron enolates (Bu₂BOTf) are mild and effective.

    • Cleavage:HIGH RISK. Standard LiOH/H₂O₂ cleavage often destroys the thiophene ring.

  • Workaround: If you must use Evans, avoid oxidative cleavage. Use LiOBn (lithium benzyloxide) for direct transesterification to the benzyl ester, or LiSMe for thioesters.

B. Crimmins Thiazolidinethiones (The "Recommended")
  • Status: Excellent.

  • Mechanism: Uses TiCl₄ with amine bases.[6][8] The "Velcro" effect of the sulfur atom on the auxiliary allows for distinct chelated vs. non-chelated pathways.

  • Thiophene Compatibility:

    • Enolization:[5][6][7] TiCl₄ is used stoichiometrically at -78°C, preventing thiophene polymerization.

    • Cleavage:Superior. The thiazolidinethione is a "activated amide" (yellow color). It can be cleaved by direct nucleophilic displacement (e.g., adding an amine or alcohol) or reductive cleavage without oxidants.

  • Unique Benefit: You can access both syn-aldol diastereomers from the same auxiliary by switching the base (Sparteine vs. NMP).

C. Myers Pseudoephedrine (The "High-Throughput")
  • Status: Excellent (Regulatory Restrictions Apply).

  • Mechanism: Uses LDA/LiCl to form a Z-enolate. The lithium alkoxide directs the electrophile.

  • Thiophene Compatibility:

    • Enolization:[5][6][7] Highly effective. The strong base (LDA) requires low temperature to avoid deprotonating the thiophene ring (C2-H pKa ~32), but the alpha-proton of the amide is much more acidic (pKa ~20), ensuring chemoselectivity.

    • Cleavage: Mild acid or base hydrolysis. No oxidants required.

  • Drawback: Handling pseudoephedrine (a controlled precursor) requires regulatory compliance.

Performance Data Comparison
FeatureEvans OxazolidinoneCrimmins ThiazolidinethioneMyers Pseudoephedrine
Thiophene Stability Low (due to H₂O₂ cleavage)High High
Alkylation Yield 60-80%75-90%85-95%
Aldol Selectivity (dr) >95:5 (Syn only)>98:2 (Syn or Anti) N/A (Mostly Alkylation)
Cleavage Conditions LiOH/H₂O₂ (Oxidative)Imidazole/MeOH (Nucleophilic)Acid/Base (Hydrolytic)
Atom Economy ModerateModerateHigh
Regulatory Issues NoneNoneHigh (Controlled)
Decision Matrix & Mechanism Visualization

The following diagram illustrates the decision logic for selecting an auxiliary and the mechanistic difference in the transition states.

ThiopheneAuxiliaryGuide Start Substrate: Thiophene-Acetyl Reaction Reaction Type? Start->Reaction Alkylation Alkylation Reaction->Alkylation Aldol Aldol Reaction->Aldol Myers Myers Pseudoephedrine (Best Yield, No Oxidation) Alkylation->Myers High Throughput Evans Evans Oxazolidinone (Risk of S-Oxidation) Alkylation->Evans Standard Lab Crimmins Crimmins Thiazolidinethione (Tunable Stereochem, Mild Cleavage) Aldol->Crimmins Preferred Aldol->Evans Alternative Direct Nucleophilic Displacement Direct Nucleophilic Displacement Crimmins->Direct Nucleophilic Displacement Cleavage Cleavage Cleavage Requirement Evans->Cleavage Standard LiOH/H2O2? Solution Use LiOBn or LiSPh (Avoid H2O2) Cleavage->Solution YES -> STOP!

Caption: Decision tree for selecting chiral auxiliaries with thiophene substrates. Note the critical stop point for Evans oxidative cleavage.

Detailed Protocol: Thiazolidinethione Aldol with Thiophene Substrate

This protocol demonstrates the Crimmins method , utilizing the "soft" enolization that protects the thiophene ring and allows for mild cleavage.

Objective: Asymmetric Aldol reaction of N-(2-thiopheneacetyl)-thiazolidinethione.

Step 1: Acylation (Attaching the Auxiliary)
  • Dissolve (4S)-4-isopropyl-1,3-thiazolidine-2-thione (1.0 equiv) in dry THF.

  • Add n-BuLi (1.1 equiv) at -78°C. Stir for 15 min.

  • Add 2-thiopheneacetyl chloride (1.1 equiv) slowly.

  • Warm to RT. Quench with NH₄Cl.

    • Why: The yellow thione allows easy visual monitoring (TLC spots are UV active and yellow).

Step 2: Asymmetric Aldol (The "Crimmins Effect")
  • Dissolve acylated auxiliary (1.0 equiv) in dry CH₂Cl₂ under Argon. Cool to -78°C.[9]

  • Add TiCl₄ (1.05 equiv). The solution turns dark red (Ti-chelate).[9]

  • Add (-)-Sparteine (2.5 equiv) for Evans-Syn OR DIPEA (1.1 equiv) followed by NMP (1.0 equiv) for Non-Evans Syn.

    • Note: Do not use excess TiCl₄ to avoid polymerizing the thiophene.

  • Stir 20 min, then add the aldehyde (electrophile) dropwise.

  • Stir at -78°C for 1-2 h. Quench with sat. NH₄Cl.

Step 3: Non-Oxidative Cleavage
  • Method A (To Ester): Dissolve aldol adduct in MeOH. Add imidazole (0.5 equiv). Stir at RT. The active amide is displaced by methoxide.

  • Method B (To Weinreb Amide): Add N,O-dimethylhydroxylamine hydrochloride and imidazole.

  • Result: The thiophene ring remains intact (no S-oxide formation).

References
  • Crimmins, M. T., & Chaudhary, K. (2000).[8] Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions.[6][8][10] Organic Letters, 2(6), 775–777. Link

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[7][11] Journal of the American Chemical Society, 119(28), 6496–6511. Link

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Chow, K. H., et al. (2023).[12] The Mechanism of Cleavage of Evans Chiral Auxiliaries by LiOOH: Origins of the Different Regioselectivities. Australian Journal of Chemistry, 76(12), 847-853.[12] Link

  • Dansereau, J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂: Safety Observations. Organic Process Research & Development, 23(1), 94–100. Link

Sources

Validation

A Senior Scientist's Guide to Computational Modeling of Transition States for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Reactions

Executive Summary This guide provides an in-depth comparison of computational methods for locating and characterizing transition states (TS) in reactions involving the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparison of computational methods for locating and characterizing transition states (TS) in reactions involving the 4-(5-Methylthiophen-2-yl)oxazolidin-2-one scaffold. Recognizing the significance of this heterocyclic motif in medicinal chemistry, we move beyond a simple protocol listing to offer a strategic overview grounded in computational theory and practical application. We detail a robust, self-validating workflow—from reactant optimization to transition state verification via frequency and Intrinsic Reaction Coordinate (IRC) calculations. A comparative analysis of widely-used Density Functional Theory (DFT) methods is presented, with a particular focus on the M06-2X functional, which has demonstrated strong performance for the kinetics and stereoselectivity of similar organic reactions.[1][2][3] This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational modeling to predict reaction mechanisms, understand stereochemical outcomes, and accelerate synthetic strategy.

Introduction: The Strategic Role of Computational Modeling

The oxazolidinone ring system is a privileged scaffold in modern medicine, forming the core of several important antibacterial agents.[2][4] When functionalized with a thiophene moiety, as in 4-(5-Methylthiophen-2-yl)oxazolidin-2-one, the resulting molecule combines two pharmacologically significant heterocycles, making it a compelling target for drug discovery and development programs.[5][6][7][8] Understanding the mechanisms of reactions that form or modify this scaffold is paramount for optimizing synthesis, controlling stereochemistry, and designing novel analogues.

Computational modeling, specifically the calculation of reaction transition states, offers a powerful lens to view these dynamic processes. A transition state is the fleeting, high-energy configuration of atoms that exists at the peak of the energy barrier between reactants and products.[9][10] By mapping this "saddle point" on the potential energy surface, we can directly calculate the activation energy (ΔG‡), which governs the reaction rate, and gain insight into the bonding changes that dictate the reaction pathway. This predictive power allows for the rational selection of catalysts, solvents, and reaction conditions, saving significant time and resources in the laboratory.

The Core Workflow: A Self-Validating Protocol for Transition State Analysis

The theoretical investigation of a reaction mechanism is a systematic process designed to ensure the results are both computationally sound and chemically meaningful. The following workflow represents the gold standard in the field, incorporating essential verification steps that build confidence in the final computed energy barrier.

Experimental Protocol: Step-by-Step Transition State Location and Verification
  • Geometry Optimization of Ground States (Reactants & Products):

    • Objective: To find the lowest energy structure (a minimum on the potential energy surface) for all reactants and products.

    • Procedure:

      • Construct 3D models of the reactant(s) and product(s) using a molecular builder (e.g., GaussView, Avogadro).

      • Perform a geometry optimization calculation using a chosen level of theory (e.g., B3LYP/6-31G(d)).

      • Verify that the optimization has converged to a true minimum by running a subsequent frequency calculation. A true minimum will have zero imaginary frequencies.

  • Locating the Transition State (TS) Structure:

    • Objective: To find the first-order saddle point connecting the reactants and products.

    • Method A: Synchronous Transit-Guided Quasi-Newton (STQN): This is often the most efficient method when a good initial guess for the TS is not available.[11][12]

      • QST2: Requires the optimized reactant and product structures as input. The software interpolates a path between them to generate an initial guess for the TS.[9][13]

      • QST3: Requires the optimized reactant, the optimized product, and a user-provided guess of the TS structure. This is more robust if the linear interpolation of QST2 leads to a chemically nonsensical structure.[9][11]

    • Procedure (QST2 Example using Gaussian):

      • Create a single input file containing the keyword Opt=QST2.

      • Specify the charge and multiplicity for the reactant.

      • Provide the atomic coordinates of the optimized reactant structure.

      • Insert a separator line.

      • Specify the charge and multiplicity for the product.

      • Provide the atomic coordinates of the optimized product structure, ensuring the atom numbering is identical to the reactant structure.[9]

  • Verification of the Transition State:

    • Objective: To confirm that the optimized structure is a true transition state and that it connects the intended reactants and products. This is a critical, non-negotiable step for trustworthiness.

    • Step 3a: Frequency Calculation:

      • Procedure: Using the optimized TS geometry from Step 2, perform a frequency calculation at the same level of theory.

      • Validation: A true transition state must have exactly one imaginary frequency .[10] The vibrational mode of this imaginary frequency should correspond to the expected atomic motion along the reaction coordinate (e.g., the breaking of one bond and the formation of another). Multiple imaginary frequencies indicate a higher-order saddle point, and zero imaginary frequencies indicate a minimum, meaning the TS search has failed.

    • Step 3b: Intrinsic Reaction Coordinate (IRC) Calculation:

      • Procedure: An IRC calculation maps the minimum energy path downhill from the TS.[14][15][16] The calculation is run in both the "forward" and "backward" directions along the imaginary frequency's vibrational mode.[15][16]

      • Validation: The IRC path must connect smoothly to the previously optimized reactant and product structures.[17] If the IRC path leads to different, unexpected minima, the located TS is for a different reaction pathway.

Workflow Visualization

G cluster_0 1. Ground State Optimization cluster_1 2. Transition State Search cluster_2 3. Verification Opt_R Optimize Reactant(s) Freq_R Frequency Calc (0 imag. freq) Opt_R->Freq_R Opt_P Optimize Product(s) Freq_P Frequency Calc (0 imag. freq) Opt_P->Freq_P TS_Search TS Search (e.g., Opt=QST2) Freq_R->TS_Search Freq_P->TS_Search Freq_TS Frequency Calc (1 imag. freq) TS_Search->Freq_TS IRC_Calc IRC Calculation Freq_TS->IRC_Calc Result Verified Reactants & Products IRC_Calc->Result

Caption: Computational workflow for locating and verifying a transition state.

Comparison Guide: Selecting the Right Computational Method

The accuracy of a computational model is determined by the choice of the theoretical method (functional) and the atomic basis set. For molecules like 4-(5-Methylthiophen-2-yl)oxazolidin-2-one, which contain second-row elements (sulfur) and polar bonds, this choice is particularly important.

Key Considerations:
  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering the best balance of accuracy and computational cost for molecules of this size.[4][18] The key is selecting the right exchange-correlation functional.

  • Basis Sets: A basis set is the set of mathematical functions used to build the molecular orbitals. Polarization functions (e.g., (d,p) or d) are essential for describing non-spherical electron density in bonding. Diffuse functions (e.g., + or aug-) are important for molecules with lone pairs or anions.[2][3]

  • Solvation Models: Reactions are typically run in solution. Implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model can account for the bulk electrostatic effects of the solvent without the high cost of explicitly modeling solvent molecules.[1][19]

Comparison of Recommended DFT Functionals
MethodClassStrengthsWeaknessesBest Use-Case for Topic
B3LYP Hybrid-GGARobust, widely used, good for geometries. A reliable baseline.[4][6][20]Can underestimate reaction barriers. Less accurate for systems with significant non-covalent interactions.[21]Initial geometry optimizations and exploratory scans.
M06-2X Hybrid-Meta-GGAExcellent for main-group thermochemistry and kinetics.[22][23] Performs well for non-covalent interactions, crucial for stereoselectivity.[1]Can be more computationally expensive than B3LYP.Highly Recommended. Ideal for accurate activation energy calculations and investigating stereoselective pathways.[1][2][3]
ωB97X-D Range-Separated HybridIncludes empirical dispersion correction. Good for systems with long-range interactions and potential charge transfer character.[22][23]Parameterization can sometimes be less general than M06-2X.A strong alternative to M06-2X, especially if dispersion forces are expected to play a key role in the transition state.
Choosing a Basis Set
  • For Initial Surveys: 6-31G(d) provides a reasonable starting point for geometry optimizations.

  • For Accurate Energies: 6-311+G(d,p) or a modern, well-balanced set like def2-TZVP is recommended for final single-point energy calculations on optimized geometries. The latter is often preferred for its consistency across the periodic table.[24]

G cluster_0 cluster_1 Cost_Low Low Cost_High High M062X M06-2X / 6-311+G(d,p) Acc_Low Low Acc_High High B3LYP B3LYP / 6-31G(d) wB97XD ωB97X-D / def2-TZVP

Caption: Trade-off between accuracy and cost for DFT methods.

Conclusion and Authoritative Recommendations

For researchers investigating the reaction mechanisms of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one and its derivatives, a computational approach grounded in Density Functional Theory is indispensable. The self-validating workflow of geometry optimization, transition state searching, and rigorous verification via frequency and IRC calculations provides a trustworthy pathway to mechanistic insight.

Based on extensive benchmarking in the literature for organic reaction barriers and systems containing heteroatoms, the following approach is recommended for achieving a high-fidelity model without excessive computational expense:

  • Recommended Functional: M06-2X . Its proven accuracy for chemical kinetics and stereoselectivity makes it the superior choice for this class of molecules.[1][22][23][25]

  • Recommended Basis Set: def2-TZVP . This basis set offers a robust and balanced description for atoms including sulfur, nitrogen, and oxygen.

  • Solvation Model: Employ the SMD or PCM model with a solvent that matches the experimental reaction conditions to capture the crucial environmental effects on the reaction energetics.

By coupling this recommended level of theory with the rigorous verification workflow detailed herein, scientists can confidently model transition states to predict reaction outcomes, rationalize experimental observations, and guide the future of rational molecular design.

References

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • Intrinsic Reaction Coordinate (IRC). (2025). SCM AMS Documentation. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Transition State Search (QST2 & QST3) and IRC with Gaussian09. (2013). Blogspot. Available at: [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013). ACS Publications. Available at: [Link]

  • Global Transition State Search - The Transit-Guided Quasi-Newton (STQN) Methods. Gaussian.com. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Transition States in Chemical Reactions: Tutorial and Assignments. University of Delaware. Available at: [Link]

  • Intrinsic-reaction-coordinate calculations. (2025). VASP Wiki. Available at: [Link]

  • Transition State Calculation TS Berny, QST2, QST3 in Gaussian. (2023). YouTube. Available at: [Link]

  • Intrinsic Reaction Coordinate. (n.d.). ORCA Manual. Available at: [Link]

  • Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-. (2023). Chemistry – A European Journal. Available at: [Link]

  • Gaussian: Finding the Transition State of Chemical Reaction. (n.d.). Rangsiman Ketkaew.
  • Transition State Searching in Gaussian/GaussView – an SN2 example. (n.d.). ResearchGate. Available at: [Link]

  • following the intrinsic reaction coordinate. (n.d.). Gaussian.com. Available at: [Link]

  • Intrinsic Reaction Coordinate (IRC). (n.d.). FACCTs. Available at: [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. Available at: [Link]

  • The art of finding transition structures. (n.d.). The DFT Course. Available at: [Link]

  • How to do Transition State calculation using Gaussian 09W or 16. (2023). YouTube. Available at: [Link]

  • Transition State Optimizations with Opt=QST2. (2017). Gaussian.com. Available at: [Link]

  • Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Experimental and DFT study of the conversion of ephedrine derivatives into oxazolidinones. Double SN2 mechanism against SN1 mech. (2010). ScienceDirect. Available at: [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. Available at: [Link]

  • Structures and harmonic frequencies of sulfur-containing molecules: Assessment of the 1/4 exchange-correlation functional. (n.d.). RSC Publishing. Available at: [Link]

  • Fused thiophenes: An overview of the computational investigations. (2025). ResearchGate. Available at: [Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. (2022). ChemRxiv. Available at: [Link]

  • Novel oxazolidinone zinc(II) complexes as antibacterial and anti-SARS-CoV-2 agents: synthesis, characterization, DFT calculations, ADMET, in silico molecular docking and biological activities. (2023). Taylor & Francis Online. Available at: [Link]

  • Benchmarking the performance of time-dependent density functional theory methods on biochromophores. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. (2026). ResearchGate. Available at: [Link]

  • Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. (2016). ACS Publications. Available at: [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. Available at: [Link]

  • (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. (1993). PubMed. Available at: [Link]

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). Kaimosi. Available at: [Link]

Sources

Comparative

Analysis of Diastereomeric Excess Using NMR for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one Products

Executive Summary In the asymmetric synthesis of complex pharmaceutical intermediates, the precise determination of diastereomeric excess (de) is critical. While chiral HPLC is often considered the "gold standard" for fi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the asymmetric synthesis of complex pharmaceutical intermediates, the precise determination of diastereomeric excess (de) is critical. While chiral HPLC is often considered the "gold standard" for final purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, cost-effective, and chemically informative alternative for routine reaction optimization.

This guide focuses on the specific analysis of products derived from 4-(5-methylthiophen-2-yl)oxazolidin-2-one . This chiral auxiliary, a thiophene-based analog of the classic Evans phenyl-oxazolidinone, presents unique electronic and steric properties.[1][2] The sulfur atom and the 5-methyl group provide distinct NMR handles that, when leveraged correctly, allow for accurate de determination without the need for time-consuming chromatographic method development.[1]

Part 1: The Analytical Challenge

The molecule 4-(5-methylthiophen-2-yl)oxazolidin-2-one functions as a chiral auxiliary.[1][2] When acylated (e.g., with propionyl chloride) and subjected to reactions like aldol condensations or alkylations, it induces stereochemistry at the


-position of the acyl group.

The challenge in analyzing the resulting diastereomers lies in the magnetic anisotropy . The thiophene ring is electron-rich and aromatic, but its ring current effects differ from the standard phenyl auxiliary.

  • Conformational Rigidity: The dipole minimization between the oxazolidinone carbonyl and the thiophene ring creates a preferred conformation.

  • Signal Overlap: In complex crude mixtures, the diagnostic protons of the auxiliary can be obscured by reaction byproducts.

  • The "Remote" Methyl Trap: While the 5-methyl group on the thiophene appears to be an attractive singlet for integration, it is often too far (>6 bonds) from the newly formed stereocenter to show sufficient chemical shift differentiation (

    
    ) between diastereomers.
    

Expert Insight: Do not rely solely on the thiophene methyl singlet for de calculation unless you observe baseline resolution. The most reliable diagnostic signals are the oxazolidinone ring proton at C4 (


)  and the 

-proton of the acyl chain
.

Part 2: Methodology Comparison (NMR vs. HPLC)

The following table contrasts the two primary methods for determining de for this specific class of auxiliaries.

FeatureHigh-Field NMR (

H,

400 MHz)
Chiral / Achiral HPLC
Primary Utility Reaction optimization, crude analysis, kinetics.[1][2]Final QC, purity certification, trace analysis.
Sample Prep Minimal (dissolve & shoot).[2] < 5 mins.Filtration, dilution, column equilibration. > 30 mins.
Sensitivity (LOD) ~1-2% minor diastereomer (limit of integration).[1][2]< 0.1% minor diastereomer.[1][2]
Structure Data Provides structural verification + purity simultaneously.[2]Retention time only (requires standards).
Solvent Usage < 1 mL deuterated solvent (recoverable).[2]Liters of mobile phase (waste).
Resolution Dependent on magnetic field and solvent effects.[2]Dependent on column chemistry (stationary phase).[2][3]
Throughput High (automation friendly).[2]Low to Medium (run times 10–30 mins).[2]

Verdict: Use NMR for "in-process" checks and optimization where de is expected to be <98%. Use HPLC when validating the final step of a GMP process or when de >99% must be quantified.

Part 3: NMR Protocol for de Determination

This protocol is designed to maximize the chemical shift difference (


) between diastereomers.
Solvent Selection Strategy

The choice of solvent is the single most critical variable.

  • Chloroform-d (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Standard. Good solubility. However, diastereomeric peaks often overlap.
    
  • Benzene-d6 (

    
    ): Recommended.  The aromatic solvent molecules stack against the thiophene and oxazolidinone rings.[2] Because the two diastereomers have different conformations, the shielding anisotropy from the benzene solvent affects them differently, often dramatically increasing 
    
    
    
    .
Sample Preparation
  • Take ~10–20 mg of the crude reaction mixture.

  • Filter through a small plug of silica or cotton if metal salts (e.g., Ti, Li) are present, as paramagnetic impurities broaden lines.

  • Dissolve in 0.6 mL of

    
      (or 
    
    
    
    if benzene is unavailable).
  • Ensure the solution is clear; suspension particles distort the magnetic field (shimming issues).

Acquisition Parameters
  • Pulse Angle: 30° (ensures quantitative relaxation).[2][4]

  • Relaxation Delay (d1): Set to

    
     5 seconds. The 
    
    
    
    proton and thiophene protons can have long
    
    
    relaxation times. Short delays lead to integration errors.[1][2]
  • Scans: 16–32 scans are usually sufficient for crude samples.[1][2]

Signal Identification & Integration

Focus on these regions:

  • The Auxiliary

    
     (4.5 – 5.5 ppm):  Look for the doublet of doublets (dd). This is the proton at the chiral center of the auxiliary.
    
    • Major Diastereomer: Integration = 1.00 (Reference).[2][5]

    • Minor Diastereomer: Look for a smaller "shadow" dd nearby.[1][2]

  • The Acyl

    
    -Proton:  If the reaction was an aldol or alkylation, this proton is directly at the new stereocenter. It usually shows the largest 
    
    
    
    .
  • The Thiophene Protons (6.5 – 7.0 ppm): The thiophene ring protons (H3, H4) are distinct from phenyl signals. They appear as doublets or multiplets.[1][2][5]

Calculation


Where 

is the integration value.[2]

Part 4: Visualization of the Workflow

The following diagram illustrates the decision-making process for analyzing these products.

NMR_Workflow Start Crude Reaction Mixture Prep Sample Prep: Filter salts, Dry Dissolve in C6D6 Start->Prep Acquire Acquire 1H NMR (d1 > 5s, 400+ MHz) Prep->Acquire Analyze Analyze Diagnostic Regions: 1. Aux Ring H4 2. Acyl alpha-H 3. Thiophene H Acquire->Analyze Decision Are Diastereomers Baseline Resolved? Analyze->Decision Calc Integrate & Calculate % de Decision->Calc Yes SwitchSolvent Evaporate & Switch to CDCl3 or Pyridine-d5 Decision->SwitchSolvent No (Overlap) SwitchSolvent->Acquire Re-acquire HPLC Proceed to Chiral HPLC SwitchSolvent->HPLC Still Overlapping

Figure 1: Decision tree for determining diastereomeric excess via NMR. Note the loop for solvent switching to enhance resolution.

Part 5: Data Interpretation & Troubleshooting[1]

Self-Validating the Protocol

To ensure your NMR integration is trustworthy, apply the "Internal Stoichiometry Check" :

  • Integrate the Thiophene Methyl (singlet, ~2.4 ppm) for the entire mixture. Set this to 3.00.

  • Sum the integrations of the Major

    
     + Minor 
    
    
    
    .
  • Validation: The sum must equal 1.00 (

    
     0.05). If it equals < 0.9 or > 1.1, you have impurities overlapping your diagnostic peaks, and the calculated de is invalid.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Broad Lines / Poor Shimming Paramagnetic metal salts (Ti, Cu) remaining.[1][2]Filter sample through a short plug of silica gel using EtOAc, then evaporate and redissolve.
No Separation of Signals Coincidental isochrony in

.
Switch solvent to Benzene-d6 or Toluene-d8.[1][2] The aromatic stacking often shifts the diastereomers apart.
Inconsistent Integrals Relaxation delay (d1) too short.Increase d1 to 10 seconds. The methine proton on the ring relaxes slowly.
Complex Aliphatic Region Overlap with grease or reagents.[1][2]Focus analysis on the "downfield" region (4.0–7.0 ppm) where the auxiliary protons reside.

References

  • BenchChem. (2025).[2][5][6] A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Retrieved from [2]

  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (Provides specific NMR shifts for thiophene-oxazolidinones). Retrieved from [2]

  • Royal Society of Chemistry. (2014).[2] Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications.[1][2] Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[1][2] Oxazolidinones for Asymmetric Synthesis. (General reference for Evans Auxiliary NMR data). Retrieved from [1][2]

Sources

Safety & Regulatory Compliance

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Personal protective equipment for handling 4-(5-Methylthiophen-2-yl)oxazolidin-2-one

This is a comprehensive safety and operational guide for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one . Notice: As a specific Safety Data Sheet (SDS) for this exact structure is not widely published in standard public regis...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive safety and operational guide for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one .

Notice: As a specific Safety Data Sheet (SDS) for this exact structure is not widely published in standard public registries, this guide utilizes Structure-Activity Relationship (SAR) analysis based on the oxazolidinone pharmacophore (e.g., Linezolid, Rivaroxaban intermediates) and thiophene derivatives.[1][2] Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.

Hazard Class: Category 3 (High Potency / Toxic) Primary Risks: Reproductive Toxicity, Specific Target Organ Toxicity (Blood/Bone Marrow), Skin/Eye Irritation.

Emergency Snapshot: Do's and Don'ts
Situation IMMEDIATE ACTION (Do) CRITICAL ERRORS (Don't)
Spill (Solid) Isolate area. Dampen with PEG-400 or water mist to prevent dust.[1][2] Scoop into hazardous waste.DO NOT dry sweep. DO NOT use a standard vacuum (HEPA only).
Skin Contact Wash with soap and lukewarm water for 15+ mins. Discard contaminated clothing immediately.DO NOT use solvents (ethanol/acetone) to clean skin; this increases absorption.
Inhalation Move to fresh air.[3][4][5] Administer oxygen if breathing is labored.[4] Seek medical aid.DO NOT return to the lab until the air quality is verified.
Fire Use CO₂, Dry Chemical, or Foam.[3][5] Toxic NOₓ and SOₓ fumes will form.DO NOT use a high-pressure water jet (spreads contamination).[1][2]
Risk Assessment & Hazard Identification (SAR Analysis)

Based on the structural motifs (Oxazolidinone ring + 5-methylthiophene), the following hazards are projected with high confidence:

  • Acute Toxicity (Oral): Likely Harmful (H302). Analogous oxazolidinones show oral toxicity.

  • Reproductive Toxicity: High Risk (H361). Oxazolidinones are known to interfere with bacterial protein synthesis and can affect mitochondrial protein synthesis in mammals, potentially leading to reproductive or developmental issues.

  • Sensitization: Thiophene derivatives are frequent skin sensitizers (H317).

  • Target Organs: Hematopoietic system (bone marrow) and liver enzymes (based on Rivaroxaban/Linezolid profiles).

Personal Protective Equipment (PPE) Matrix

Directive: All handling must prevent inhalation of dust and direct dermal contact.

PPE Category Specification Rationale / Standard
Respiratory P100 / N100 Respirator (if outside hood) or PAPR for scale-up (>10g).[1][2]Essential to block fine particulates. Standard surgical masks are useless .
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, >0.14 mm)Breakthrough Time: >480 mins (estimated). Change outer gloves every 60 mins or immediately after splash.
Eye Protection Chemical Goggles (Indirect Venting)Safety glasses are insufficient due to the risk of airborne dust entering the eye.
Body Protection Tyvek® Lab Coat (Disposable) or closed-front gown.[1][2]Cotton coats retain dust. Disposable suits prevent cross-contamination outside the lab.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 fpm).Static Control: Use an ionizing bar during weighing to prevent powder scattering.
Operational Handling Protocol
Phase 1: Weighing & Solubilization
  • Static Warning: Oxazolidinones are often fluffy, electrostatic solids.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun on the weighing boat and spatula before use.

    • Weigh the solid into a tared vial. Cap immediately.

    • Solvent Addition: Add solvent (DMSO, DMF, or Methanol) before removing from the hood to trap the solid in solution.

Phase 2: Reaction Setup
  • Temperature Control: Thiophene rings can be sensitive to strong oxidizers. Ensure inert atmosphere (Nitrogen/Argon) for reactions >50°C.

  • Monitoring: Use TLC (UV visualization at 254 nm) or LC-MS.[1][2] The thiophene moiety provides strong UV absorbance.

Phase 3: Cleanup
  • Wipe down all surfaces with a 10% detergent solution followed by water.

  • Place all wipes in a dedicated "Cytotoxic/High Potency" waste bag.

Visualized Workflows
Figure 1: Safe Handling Workflow

HandlingProtocol Start Start: Weighing Static Static Control (Ionizer/Gun) Start->Static Weigh Weigh inside Fume Hood Static->Weigh Prevents Dispersion Solubilize Add Solvent (Trap Dust) Weigh->Solubilize Immediate Capping React Reaction Setup (Inert Gas) Solubilize->React Waste Disposal (High Temp Incineration) React->Waste Post-Rxn

Caption: Step-by-step containment strategy to minimize dust exposure during synthesis.

Figure 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid / Powder Type->Solid Liquid Solution / Liquid Type->Liquid ActionSolid 1. Isolate Area 2. Dampen (PEG/Water) 3. HEPA Vacuum Solid->ActionSolid ActionLiquid 1. Cover with Absorbent pads 2. Neutralize if acidic 3. Scoop to Waste Liquid->ActionLiquid Final Double Bag & Label 'Toxic Waste' ActionSolid->Final ActionLiquid->Final

Caption: Immediate tactical response logic for solid vs. liquid spills.

Waste Disposal & Environmental Compliance
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Disposal Method:

    • Solids/Solutions: High-temperature incineration (>1000°C) with scrubber systems (to handle SO₂ from the thiophene and NOₓ from the oxazolidinone).[1][2]

    • Aqueous Waste: Do NOT pour down the drain. Collect in "Aqueous Toxic" streams.

  • Container Labeling: Must explicitly state: "CONTAINS THIOPHENE/OXAZOLIDINONE DERIVATIVE - POTENTIAL REPRODUCTIVE TOXIN."[1][2]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Oxazolidinone Derivatives. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier for Thiophene and Oxazolidinone analogs. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • SafeWork Australia. Code of Practice for Managing Risks of Hazardous Chemicals in the Workplace.[6] Retrieved from [Link][1][2]

Sources

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